Azido-PEG8-Boc
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O10/c1-23(2,3)36-22(27)4-6-28-8-10-30-12-14-32-16-18-34-20-21-35-19-17-33-15-13-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCLZBCQUTBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG8-Boc: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG8-Boc is a heterobifunctional linker molecule integral to the field of bioconjugation. Its unique tripartite structure, consisting of an azide (B81097) group, an eight-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine, provides a versatile platform for the synthesis of complex biomolecules, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide delves into the biochemical applications of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in their endeavors.
Core Principles and Applications
The functionality of this compound is derived from its three key components:
-
The Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their speed, high yield, and specificity.[1] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[1][3] This allows for the precise and efficient conjugation of the linker to biomolecules or surfaces.
-
The PEG8 Spacer: The eight-unit polyethylene glycol chain is a discrete and monodisperse linker that offers a balance of hydrophilicity and a defined length.[4][5] Its primary roles in bioconjugates are to:
-
Enhance Solubility and Reduce Aggregation: The hydrophilic nature of the PEG8 spacer improves the solubility of hydrophobic molecules, preventing aggregation and enhancing the stability of the final conjugate.[2][5]
-
Improve Pharmacokinetics: PEGylation is a well-established method to increase the hydrodynamic size of a bioconjugate, which can reduce renal clearance and prolong its circulation half-life, leading to improved therapeutic efficacy.[5]
-
Mitigate Steric Hindrance: The flexible and defined length of the PEG8 spacer provides adequate distance between conjugated molecules, overcoming steric hindrance.[4]
-
Optimize Ternary Complex Formation in PROTACs: In PROTACs, the PEG8 linker provides the optimal spacing and flexibility required for the efficient formation of a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.[4][5]
-
-
The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[6] It is stable under various conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine.[1][7] This allows for a controlled, stepwise conjugation strategy, where the azide end can be reacted first, followed by deprotection and reaction of the amine end.[1]
The primary applications of this compound are in the construction of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody. The PEG8 spacer can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][2]
-
PROteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation. This compound is used to synthesize these molecules by conjugating the target protein binder and the E3 ligase ligand.[1][8]
-
Bioconjugation and Surface Modification: This linker is also used to attach peptides, proteins, or other biomolecules to various surfaces, such as nanoparticles, for applications in targeted drug delivery and diagnostic assays.[1]
Quantitative Data Presentation
The selection of a linker in bioconjugate design is often guided by quantitative parameters. The following tables summarize key data related to the components and applications of this compound.
Table 1: Boc Deprotection Conditions and Efficiency
| Reagent | Concentration | Solvent | Time (min) | Temperature | Product Purity (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | Room Temp. | >95 | [9] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 60 | Room Temp. | >95 |[9] |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy for TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data is representative and compiled from studies on TBK1-targeting PROTACs. The atom length of a PEG8 linker is approximately 24-25 atoms.[8][10]
Table 3: Impact of PEG Linker Length on PROTAC Efficacy for BRD4 Degradation
| PROTAC | Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| 1 | PEG3 | 21 | >98 |
| 2 | PEG4 | 12 | >98 |
| 3 | PEG5 | 11 | >98 |
Data from a study on BRD4-targeting PROTACs.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in biochemical research.
Protocol 1: Boc Deprotection of this compound
This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[12]
-
Trifluoroacetic acid (TFA)[12]
-
Triisopropylsilane (TIS) (optional scavenger)[9]
-
Toluene (B28343) (for co-evaporation)[12]
-
Saturated aqueous sodium bicarbonate solution[12]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[12]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[12]
-
Cooling: Cool the solution to 0°C in an ice bath.[9]
-
Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[9]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, perform co-evaporation with toluene (repeat 3 times).[12]
-
Neutralization (Optional): For neutralization to obtain the free amine, dissolve the residue in a suitable organic solvent, and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9][12]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the azide-functionalized PEG linker to an alkyne-containing molecule.
Materials:
-
Azido-PEG8-amine (from Protocol 1) or other azide-PEG linker
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)[5]
-
Sodium ascorbate[5]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)[13]
Procedure:
-
Preparation of Reactants: Dissolve the azide-functionalized PEG linker and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule in the chosen solvent system.[14]
-
Preparation of Catalyst: In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (e.g., 100 mM in water). In another vial, prepare a solution of CuSO₄ (e.g., 10 mM in water). If using a ligand, premix the CuSO₄ and THPTA.[5][14]
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the CuSO₄ solution (to a final copper concentration of 50-250 µM). The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.[14]
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[5]
-
Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.[5]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized PEG linker to a molecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
This compound or its deprotected amine form
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent[3]
-
Reaction buffer (e.g., PBS, pH 7.4)[3]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)[3]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide-PEG linker and the strained alkyne-functionalized molecule in an appropriate solvent like anhydrous DMSO.[3]
-
Reaction Setup: In a suitable reaction vessel, combine the azide-PEG linker and the strained alkyne-functionalized molecule in the desired molar ratio (typically a slight excess of one reagent).[3]
-
Incubation: Gently mix the reaction components and incubate at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used.[3][15]
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Once the reaction is complete, purify the conjugate using an appropriate method such as SEC or dialysis to remove unreacted starting materials.[3]
Mandatory Visualization
The following diagrams illustrate key workflows involving this compound and similar heterobifunctional linkers.
Caption: Workflow for the Boc deprotection of a PEG linker in solution.
Caption: Generalized workflow for sequential PROTAC synthesis.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Properties of the Azido-PEG8-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Azido-PEG8-Boc linker is a versatile heterobifunctional molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, offers a powerful toolkit for the precise construction of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical properties of the this compound linker, including its structure, reactivity, and applications, supported by experimental protocols and data for its use in advanced scientific research.
Core Chemical Properties
The this compound linker, systematically named t-boc-N-amido-PEG8-azide, is a monodisperse PEG linker that offers enhanced solubility in aqueous media.[1] Its core structure consists of three key functional components: an azide group (-N₃) for click chemistry, a Boc-protected amine (-NHBoc) for controlled amine reactivity, and a flexible PEG8 spacer.
Physicochemical Characteristics
A summary of the key physicochemical properties of the this compound linker is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₄₆N₄O₁₀[2][3] |
| Molecular Weight | 538.6 g/mol [3] |
| Purity | Typically >95% |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[4] |
| Storage Conditions | Store at -20°C for long-term stability.[3] |
Reactivity and Functional Groups
The utility of the this compound linker stems from the orthogonal reactivity of its terminal functional groups, allowing for a stepwise and controlled approach to bioconjugation.
The Azide Group: A Gateway to Click Chemistry
The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[5] The azide group of the this compound linker can participate in two primary types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[6][7]
The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being preferred for in vivo studies due to the cytotoxicity of copper catalysts.[5]
The Boc-Protected Amine: Controlled Amine Chemistry
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a primary amine.[8][9] This allows for a two-step conjugation strategy where the azide is reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving the this compound linker.
Boc Deprotection
This protocol describes the standard procedure for the removal of the Boc protecting group.
Materials:
-
This compound linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[9]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction.
Materials:
-
This compound linker
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Degassed solvent (e.g., 1:1 t-BuOH/Water, DMF, or DMSO)
Procedure:
-
In a reaction vial, dissolve the this compound linker (1.0 equivalent) and the alkyne-containing molecule (1.0 - 1.2 equivalents) in the chosen degassed solvent.
-
In a separate tube, prepare a catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.3-0.5 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, protecting it from light.
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be purified by extraction, precipitation, or column chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the SPAAC reaction with a DBCO-functionalized molecule.
Materials:
-
This compound linker
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Dissolve the this compound linker in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare the DBCO-functionalized molecule in the reaction buffer.
-
Add the this compound stock solution to the DBCO-functionalized molecule solution. A slight molar excess (1.1 to 1.5 equivalents) of the azide may be used.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Monitor the reaction progress by observing the decrease in DBCO absorbance around 309 nm using UV-Vis spectroscopy, or by LC-MS.[10]
-
Purify the conjugate using SEC or dialysis to remove excess unreacted linker.
Quantitative Data
| Strained Alkyne | Azide Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |
| DBCO | PEGylated Azide | 0.18 - 1.22 | PBS, HEPES[10] |
| BCN | PEGylated Azide | ~0.1 - 0.2 | Various |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and reaction pathways involving the this compound linker.
Applications in Research and Drug Development
The unique properties of the this compound linker make it a valuable tool in several areas of advanced research:
-
PROTACs (Proteolysis Targeting Chimeras): This linker is frequently used in the synthesis of PROTACs, where it connects a target-binding ligand to an E3 ligase-recruiting ligand.[6][7]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy. The PEG spacer enhances the solubility and stability of the ADC.[11]
-
Bioconjugation: It is widely used for the precise and stable linkage of various biomolecules, including proteins, peptides, and nucleic acids.[12]
Conclusion
The this compound linker is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure, coupled with the orthogonal reactivity of its azide and Boc-protected amine functionalities, allows for the controlled and efficient synthesis of a wide range of bioconjugates. The hydrophilic PEG8 spacer further enhances the desirable properties of the resulting molecules, making this linker a key component in the development of next-generation therapeutics and research tools.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-boc-N-amido-PEG8-azide, 2231845-12-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azido-PEG8-Boc: Structure, Properties, and Applications in Bioconjugation
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG8-Boc, tailored for researchers, scientists, and professionals in the field of drug development. This molecule is a cornerstone in the construction of complex biomolecular architectures, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.
Core Compound Specifications: this compound
This compound, systematically named t-boc-N-amido-PEG8-azide, is a versatile chemical tool possessing a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for "click" chemistry, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG8 spacer enhances aqueous solubility and provides a flexible linkage between conjugated molecules.[1][2]
| Property | Value | Reference |
| Systematic Name | t-boc-N-amido-PEG8-azide | [1][2] |
| Molecular Formula | C23H46N4O10 | [1] |
| Molecular Weight | 538.6 g/mol | [1] |
| CAS Number | 2231845-12-6 | [1] |
| Purity | Typically >98% | [1] |
| Appearance | White solid or colorless oil | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage | Recommended at -20°C | [1] |
Chemical Structure
The structure of this compound features a linear eight-unit polyethylene glycol (PEG8) chain. At one terminus, an azide (N3) group is present, which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The other end of the PEG chain is functionalized with an amine that is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under mild acidic conditions to reveal a primary amine for subsequent conjugation reactions.
Caption: Chemical structure of this compound.
Experimental Protocols
The utility of this compound lies in its ability to sequentially conjugate two different molecules. The following protocols outline a general workflow for the deprotection of the Boc group followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Boc Deprotection
This procedure describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting amine-PEG8-azide TFA salt can be used directly in the next step or after neutralization.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-functionalized PEG linker and an alkyne-containing molecule.
Materials:
-
Amine-PEG8-azide (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
In a reaction vessel, dissolve the amine-PEG8-azide (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a solution of CuSO4 (0.1 equivalents) and, if used, THPTA (0.5 equivalents) in water.
-
Add the CuSO4 solution (and THPTA if used) to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction is typically protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
This compound is a valuable linker for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this compound allows for the sequential attachment of a ligand for the target protein and a ligand for the E3 ligase.
The workflow for synthesizing a PROTAC using this compound typically involves the initial deprotection of the Boc group, followed by the coupling of an E3 ligase ligand (often containing a carboxylic acid) to the newly formed primary amine. The resulting azide-functionalized intermediate is then "clicked" to an alkyne-modified target protein ligand.
Caption: Experimental workflow for PROTAC synthesis.
The PEG8 linker in this compound provides spacing and flexibility between the two ligands, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation. The hydrophilicity of the PEG chain also helps to improve the often-poor solubility of PROTAC molecules.
References
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG8-Boc, a heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, a step-by-step synthesis protocol, purification methods, and characterization of the target compound.
Introduction
This compound, systematically named tert-butyl (1-azido-23-oxo-3,6,9,12,15,18,21-heptaoxa-24-azanonacosan-29-yl)carbamate, is a valuable molecular tool that incorporates a terminal azide (B81097) group for "click chemistry" applications and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates. The orthogonal nature of the azide and the protected amine allows for sequential and controlled conjugation strategies.
Key Properties:
| Property | Value |
| Molecular Formula | C23H46N4O10 |
| Molecular Weight | 538.6 g/mol |
| CAS Number | 2231845-12-6 |
| Appearance | Colorless to pale yellow oil or waxy solid |
| Solubility | Soluble in most organic solvents (DCM, DMF, DMSO) and water |
| Purity (Typical) | ≥95% |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available or synthetically prepared t-Boc-N-amido-PEG8-alcohol. The first step involves the activation of the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate. The subsequent step is a nucleophilic substitution reaction with sodium azide to introduce the azide functionality.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Grade |
| t-Boc-N-amido-PEG8-alcohol | ≥95% |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% |
| Methanesulfonyl chloride (MsCl) | ≥99% |
| Pyridine (B92270), anhydrous | ≥99.8% |
| Dichloromethane (B109758) (DCM), anhydrous | ≥99.8% |
| Sodium azide (NaN3) | ≥99.5% |
| Dimethylformamide (DMF), anhydrous | ≥99.8% |
| Ethyl acetate (B1210297) (EtOAc) | ACS grade |
| Hexane | ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO3) | |
| Brine | |
| Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) | |
| Silica (B1680970) gel | 230-400 mesh |
Step 1: Synthesis of t-Boc-N-amido-PEG8-tosylate (Intermediate)
This protocol describes the tosylation of the terminal hydroxyl group. A similar procedure can be followed using methanesulfonyl chloride for mesylation.
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve t-Boc-N-amido-PEG8-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2-3 equivalents) to the solution with stirring.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/Methanol (e.g., 9:1). The product will be UV active.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M aqueous HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude t-Boc-N-amido-PEG8-tosylate.
| Parameter | Condition |
| Reagents | t-Boc-N-amido-PEG8-alcohol, p-Toluenesulfonyl chloride, Pyridine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous wash with HCl, NaHCO3, and brine |
| Expected Yield | >90% |
Step 2: Synthesis of this compound
-
Dissolve the crude t-Boc-N-amido-PEG8-tosylate (1 equivalent) from the previous step in anhydrous dimethylformamide (DMF).
-
Add sodium azide (5-10 equivalents) to the solution.
-
Heat the reaction mixture to 60-90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC. The azide product will not be UV active, so staining (e.g., with permanganate) is required.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.
| Parameter | Condition |
| Reagents | t-Boc-N-amido-PEG8-tosylate, Sodium azide |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 60-90 °C |
| Reaction Time | 12-24 hours |
| Work-up | Extraction with ethyl acetate and aqueous washes |
| Expected Yield | >95% |
Purification
The crude this compound is typically purified by silica gel column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with 20% ethyl acetate and gradually increases to 50-70% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil or waxy solid.
For higher purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.
| Purification Method | Typical Mobile Phase | Purity Achieved |
| Silica Gel Chromatography | Hexane/Ethyl Acetate gradient | >95% |
| RP-HPLC | Water/Acetonitrile with 0.1% TFA | >98% |
Characterization
The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Azido-PEG8-Boc: A Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azido-PEG8-Boc, a heterobifunctional linker critical in the fields of advanced bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecules. This guide details its chemical properties, supplier information, and core applications, supported by experimental protocols and illustrative diagrams to facilitate its effective utilization in research and development.
Core Concepts and Properties
This compound, with the CAS Number 2231845-12-6 , is a versatile chemical tool designed for the precise and efficient linkage of molecular entities.[1] Its structure incorporates three key components: an azide (B81097) group (N₃), an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities allows for a controlled, stepwise approach to the synthesis of complex bioconjugates.
The azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2][3] An alternative, copper-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is particularly advantageous when working with biological systems sensitive to copper ions.[4][5]
The Boc-protected amine provides an orthogonal reactive site. The Boc group is a widely used protecting group for amines that is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal a primary amine.[2][6] This primary amine can then be used for subsequent conjugation, commonly through the formation of stable amide bonds with carboxylic acids.
The PEG8 spacer is a hydrophilic chain of eight repeating ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility and reduces the steric hindrance of the resulting conjugate, which are often crucial properties for improving the pharmacokinetic profiles of large, complex molecules like PROTACs.[6]
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2231845-12-6 |
| Molecular Formula | C₂₃H₄₆N₄O₁₀ |
| Molecular Weight | 538.64 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) |
Supplier Information
This compound is commercially available from a number of suppliers specializing in reagents for bioconjugation and drug discovery. The purity of the reagent is a critical factor for successful and reproducible experiments, with most suppliers offering purities of 95% or higher.
Table 2: Representative Suppliers of this compound
| Supplier | Product Name | Purity |
| BroadPharm | t-boc-N-amido-PEG8-azide | ≥98%[6] |
| MedchemExpress | This compound | Information not specified[4] |
| Precise PEG | This compound Amine | >96%[1] |
| --- | --- | --- |
| This is not an exhaustive list. Researchers should verify availability and purity from their preferred suppliers. |
Applications in PROTAC Development
A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical determinant of a PROTAC's efficacy.
The modular nature of this compound allows for a flexible and strategic approach to PROTAC synthesis. The orthogonal reactive groups—the azide and the Boc-protected amine—enable the sequential and controlled conjugation of the POI and E3 ligase ligands.
Below is a diagram illustrating the general mechanism of action for a PROTAC molecule.
References
A Comprehensive Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of biomolecules is paramount. Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, enabling the covalent attachment of two different molecular entities with high specificity and control.[1] These versatile linkers consist of a central PEG core, which imparts favorable physicochemical properties, flanked by two distinct reactive terminal groups.[1] This dual reactivity is the cornerstone of their utility, allowing for the sequential and directed conjugation of molecules such as antibodies, peptides, small molecule drugs, and imaging agents.[1]
The integration of a PEG spacer offers a multitude of advantages. The hydrophilic nature of PEG enhances the solubility and stability of the resulting bioconjugate, which is particularly beneficial for hydrophobic drug molecules.[1][2] Furthermore, the PEG chain can act as a "molecular shield," reducing the immunogenicity of the conjugated biomolecule and prolonging its circulation half-life by minimizing renal clearance and proteolytic degradation.[1][2] The ability to customize the length of the PEG chain provides precise control over the spatial separation between the conjugated molecules, a critical factor for maintaining their biological activity and optimizing pharmacokinetic profiles.[1][3]
This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, their chemical diversity, applications in bioconjugation, and detailed experimental protocols.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol with distinct reactive functional groups at each terminus.[2][3] This structural feature allows for the sequential and controlled conjugation of two different molecules.[2] The general structure can be represented as:
X–(CH₂CH₂O)n–Y
Where:
-
X and Y are different reactive functional groups.
-
(CH₂CH₂O)n represents the polyethylene glycol chain, with 'n' indicating the number of repeating ethylene oxide units.[1]
The choice of reactive groups (X and Y) is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines on lysine (B10760008) residues, thiols on cysteine residues).[1] This methodical approach ensures the formation of well-defined, homogenous bioconjugates.[1]
Key Advantages of Using Heterobifunctional PEG Linkers:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and can protect the conjugated molecules from enzymatic degradation.[2][4][5]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.[1][2]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which reduces renal clearance and prolongs their circulation half-life in the bloodstream.[2][3][6]
-
Precise Spacer Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.[7]
-
Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.[7]
Types of Heterobifunctional PEG Linkers Based on Reactive Groups
The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The selection of these groups is crucial for a successful conjugation strategy.[1]
Amine-Reactive and Thiol-Reactive Linkers
This is one of the most common pairings, widely used for conjugating proteins and peptides.[1]
-
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines (e.g., on lysine residues) at a pH range of 7-9, forming stable amide bonds.[1][2]
-
Maleimides: These groups exhibit high selectivity for sulfhydryl (thiol) groups (e.g., on cysteine residues) at a pH range of 6.5-7.5, resulting in a stable thioether linkage.[1][2]
"Click Chemistry" Linkers
Click chemistry reactions are highly efficient and specific, making them ideal for bioconjugation.
-
Azides (N₃) and Alkynes (C≡CH): These groups undergo a copper(I)-catalyzed cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole ring.[1][8]
Other Important Reactive Groups
-
Aldehydes/Ketones: React with hydrazides or aminooxy groups to form hydrazones or oximes, respectively.[9][10]
-
Carboxylic Acids (-COOH): Can be activated with carbodiimides like EDC to react with primary amines.[9][11]
-
Photoreactive Groups: Aryl azides or diazirines can be activated by UV light to non-selectively insert into C-H bonds, allowing for the capture of transient interactions.[10][12]
Quantitative Data on Common Heterobifunctional PEG Linkers
The selection of an appropriate linker involves considering its molecular weight and spacer arm length. The following tables summarize key quantitative data for a selection of commercially available and studied linkers.
Table 1: Properties of Common Heterobifunctional PEG Linkers
| Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units | Reactive Group X | Reactive Group Y |
| NHS-PEG₂-Maleimide | 325.29 | 11.7 | 2 | NHS Ester | Maleimide (B117702) |
| NHS-PEG₄-Maleimide | 413.40 | 18.8 | 4 | NHS Ester | Maleimide |
| NHS-PEG₈-Maleimide | 589.60 | 33.1 | 8 | NHS Ester | Maleimide |
| NHS-PEG₁₂-Maleimide | 765.81 | 47.4 | 12 | NHS Ester | Maleimide |
| Azide-PEG₄-NHS Ester | 344.33 | 18.8 | 4 | Azide | NHS Ester |
| Alkyne-PEG₄-NHS Ester | 341.35 | 18.8 | 4 | Alkyne | NHS Ester |
| COOH-PEG₄-Maleimide | 329.31 | 18.8 | 4 | Carboxylic Acid | Maleimide |
| Amine-PEG₄-Maleimide | 328.36 | 18.8 | 4 | Amine | Maleimide |
Data compiled from multiple sources.[1][7]
Table 2: Common Conjugation Chemistries and Reaction Conditions
| Reactive Group X | Target Functional Group | Resulting Bond | Optimal pH |
| NHS Ester | Primary Amine (-NH₂) | Amide | 7.0-9.0 |
| Maleimide | Thiol (-SH) | Thioether | 6.5-7.5 |
| Azide | Alkyne | Triazole | N/A (Click Chemistry) |
| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime | 4.5-6.0 |
| Carboxylic Acid (activated) | Primary Amine (-NH₂) | Amide | 7.0-8.0 |
Data compiled from multiple sources.[2][9][11]
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Composition | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
Table adapted from a study on Antibody-Drug Conjugates (ADCs) with varying PEG lengths.[9] This data illustrates that longer PEG chains can decrease the clearance rate, thereby extending the circulation time of the ADC.[9][13]
Applications in Drug Development and Research
Heterobifunctional PEG linkers are integral to several cutting-edge biomedical fields.[9]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The linker is a critical component connecting these two parts.[9][] Heterobifunctional PEG linkers are ideal for ADCs as they:
-
Improve the solubility and stability of the often-hydrophobic drug payload.[9][]
-
Reduce aggregation of the final ADC product.[9]
-
Enhance the pharmacokinetic profile, leading to longer circulation times.[9][13]
-
Allow for precise control over the drug-to-antibody ratio (DAR).[15]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PEG linker connects the target-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable ternary complex.
Nanoparticle and Surface Modification
Heterobifunctional PEG linkers are used to functionalize nanoparticles for targeted drug delivery.[4][5] One end of the linker attaches to the nanoparticle surface, while the other end is used to conjugate targeting ligands (e.g., antibodies, peptides) that direct the nanoparticle to specific cells or tissues.[4]
Experimental Protocols
The following are detailed protocols for common bioconjugation reactions using heterobifunctional PEG linkers. Optimization of reaction conditions may be necessary for specific biomolecules.[16]
Protocol 1: Two-Step Protein-Small Molecule Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a protein (via amine groups) to a thiol-containing small molecule.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Maleimide linker
-
Thiol-containing small molecule (-SH)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Quenching Buffer (e.g., 1 M Tris or glycine, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Step 1: Reaction of NHS-PEG-Maleimide with Protein
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[17]
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10 mM.[17]
-
Conjugation: Slowly add a 5- to 20-fold molar excess of the dissolved linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[17]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer (PBS, pH 6.5-7.5).[1] This step exchanges the buffer to one suitable for the maleimide reaction and yields the Maleimide-activated protein.
Step 2: Reaction of Maleimide-Activated Protein with Thiol-Molecule
-
Conjugation: Immediately add the thiol-containing small molecule to the purified Maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[1]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a thiol-containing reagent like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM. Incubate for 20-30 minutes.[1][18]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted components.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Strategic Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: A Technical Guide
Issued for: Researchers, Scientists, and Drug Development Professionals
Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules are composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together.[3] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] Among the diverse linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[6][7] This guide provides an in-depth analysis of the role of PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Principles of PEG Linkers in PROTACs
PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[6][8] These properties are instrumental in addressing a primary challenge in PROTAC development: the tendency for these large molecules to exhibit poor solubility and limited cell permeability, often referred to as being "beyond the Rule of Five".[9]
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for handling, formulation, and bioavailability.[10][11]
-
Modulated Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt folded, compact conformations that shield polar surface area, a phenomenon known as "molecular chameleonicity," which can facilitate passage across the lipophilic cell membrane.[12][13]
-
Optimized Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex.[14] The length and flexibility of the PEG linker are critical for achieving the optimal distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[15]
-
Synthetic Tractability: The modular nature of PEG linkers, available in various lengths and with diverse functional groups, allows for the systematic and rapid synthesis of PROTAC libraries to screen for optimal linker length.[11][16]
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[17] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another catalytic cycle.[1][18]
General Workflow for PROTAC Development
The development of a PROTAC is an iterative process that involves design, synthesis, and comprehensive evaluation. This workflow ensures that key parameters such as degradation efficacy, mechanism of action, and specificity are thoroughly characterized.[18][19]
Quantitative Data on PEG Linker Effects
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while one that is too long can lead to an unstable or unproductive complex.[15][20]
Table 1: Impact of PEG Linker Length on Degradation Potency
This table summarizes representative data for PROTACs targeting different proteins, illustrating how degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) vary with the number of PEG units.
| Target Protein | E3 Ligase | Linker (n = PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | 3 | 25 | >90 | [15] |
| 4 | 15 | >95 | [5] | ||
| 5 | 30 | >90 | [5] | ||
| 6 | 75 | ~85 | [15] | ||
| BTK | Cereblon | 3 | >1000 | <20 | [16] |
| 4 | 80 | ~90 | [16] | ||
| 5 | 20 | >95 | [16] | ||
| 6 | 50 | ~90 | [16] | ||
| ERα | VHL | 12-atom | 1000 | ~50 | [21] |
| 16-atom | 250 | ~80 | [21] | ||
| 21-atom | 500 | ~60 | [21] |
Data is illustrative and compiled from multiple sources. DC₅₀ and Dₘₐₓ values are highly system-dependent.
Table 2: Impact of PEG Linker Length on Physicochemical Properties and Permeability
This table illustrates the trade-offs between linker length, physicochemical properties, and cell permeability, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| PROTAC Series | Linker (n = PEG units) | MW (Da) | TPSA (Ų) | logP | Papp (10⁻⁶ cm/s) | Reference |
| Bromodomain | 0 (Alkyl) | 785 | 135 | 3.5 | 1.5 | [12][13] |
| (VHL-based) | 1 | 829 | 144 | 3.2 | 1.1 | [12][13] |
| 2 | 873 | 153 | 2.9 | 0.8 | [12][13] | |
| 3 | 917 | 162 | 2.6 | 0.5 | [12][13] | |
| 4 | 961 | 171 | 2.3 | <0.2 | [12][13] |
Generally, as PEG length increases, molecular weight (MW) and topological polar surface area (TPSA) increase, while lipophilicity (logP) and passive permeability (Papp) decrease.[10][16]
Detailed Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol describes a common method for connecting a POI ligand, a PEG linker, and an E3 ligase ligand.
-
Materials:
-
Amine-functionalized POI ligand (1.0 eq)
-
Carboxy-PEG-E3 Ligand conjugate (e.g., Pomalidomide-PEG-COOH) (1.1 eq)
-
Coupling agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Anhydrous solvent: DMF
-
Purification supplies: Preparative HPLC system
-
-
Procedure:
-
Dissolve the amine-functionalized POI ligand and the Carboxy-PEG-E3 Ligand conjugate in anhydrous DMF.
-
Add DIPEA to the solution, followed by the addition of HATU.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by LC-MS.[22]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by preparative HPLC to obtain the final compound with high purity.[22]
-
Protocol 2: Assessment of Protein Degradation by Western Blot
This is the standard method for directly measuring the reduction in target protein levels following PROTAC treatment.[18]
-
Materials:
-
Appropriate cell line expressing the POI
-
PROTAC compound (stock in DMSO)
-
Cell culture medium and plates (e.g., 12-well)
-
Lysis Buffer (e.g., RIPA) with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody for POI, Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Cell Plating: Seed cells in 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.[18]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.[13]
-
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PROTAC compound
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Add the PROTAC compound dissolved in PBS to the wells of the donor plate.
-
Incubation: Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate. Incubate the assembly for 4-16 hours at room temperature.[13]
-
Quantification: After incubation, carefully separate the plates. Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.[13]
-
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs.[4] They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient protein degradation.[6][10] The quantitative data and protocols presented herein underscore the critical importance of systematic linker optimization—particularly length variation—for achieving maximal potency and developing PROTACs with favorable drug-like properties. As the field advances, a continued focus on linkerology will be paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. selectscience.net [selectscience.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to Click Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific protein modification. It delves into the core principles, compares the most common reaction types, and provides detailed experimental protocols to enable researchers to effectively implement this technology in their work.
Introduction to Click Chemistry in Protein Science
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for modifying complex biological molecules like proteins.[1] The concept of bioorthogonality is central to click chemistry, meaning these reactions can proceed in a biological environment without interfering with native biochemical processes.[2] This has revolutionized the study of proteins, enabling precise labeling for imaging, tracking, and therapeutic applications.[1]
The most prominent click reactions used for protein modification are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, but they differ in their mechanism and application.[4]
Core Principles and Reaction Mechanisms
The foundation of these click chemistry reactions is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often called the "quintessential" click reaction, utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[3][5] This reaction is known for its high efficiency and rapid kinetics.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[5][7] The driving force for this reaction is the release of ring strain in the cyclooctyne.[8] The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living cells and whole organisms.[4]
Quantitative Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental context, primarily balancing the need for rapid kinetics against biocompatibility.[5]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (Second-order rate constants typically 104 - 105 M-1s-1)[6] | Moderate to Fast (Second-order rate constants typically 10-1 - 103 M-1s-1)[6] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity.[4] | Excellent, widely used for in vivo and live-cell labeling.[4] |
| Labeling Efficiency | Generally higher in vitro, leading to higher product yields.[9][10] | Can be lower than CuAAC in vitro, may require longer reaction times or higher reagent concentrations.[11] |
| Specificity | Highly specific with minimal side reactions in vitro.[9] | Prone to non-specific reactions with thiols (e.g., cysteine residues) in some cases.[12] |
| Reagent Accessibility | Terminal alkynes are generally small and easy to synthesize or incorporate.[5] | Strained cyclooctynes are bulkier and can be more challenging to synthesize.[6] |
Note: Reaction rates and efficiencies can vary depending on the specific reactants, solvent, and temperature.
Experimental Protocols
The general workflow for protein modification using click chemistry involves two main steps:
-
Introduction of the Bioorthogonal Handle: An azide or alkyne group is incorporated into the protein of interest. This can be achieved through various methods, including:
-
Metabolic Labeling: Using amino acid analogs containing an azide or alkyne group (e.g., L-azidohomoalanine) during protein synthesis.[13]
-
Chemical Modification: Using reactive esters (e.g., NHS esters) to attach an azide or alkyne to lysine (B10760008) residues.
-
Genetic Code Expansion: Site-specific incorporation of a non-canonical amino acid with a bioorthogonal group.[14]
-
-
Click Reaction: The modified protein is then reacted with a probe molecule (e.g., a fluorescent dye, biotin) containing the complementary functional group.
Detailed Protocol for CuAAC Labeling of an Azide-Modified Protein
This protocol describes the labeling of a protein containing an azide group with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (1-10 µM in PBS)
-
Alkyne-functionalized fluorescent dye (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (50 mM stock in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized dye. A 10- to 100-fold molar excess of the alkyne probe over the protein is recommended.[15]
-
Add the copper-chelating ligand (TBTA or THPTA) to a final concentration of 100 µM.[15]
-
Add CuSO₄ to a final concentration of 1 mM.[15]
-
Initiate the reaction by adding the reducing agent (TCEP or sodium ascorbate) to a final concentration of 1 mM.[15]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[15]
-
Purify the labeled protein from excess reagents using a desalting column equilibrated with PBS.
-
Analyze the labeled protein by SDS-PAGE to confirm the increase in molecular weight and by fluorescence imaging to confirm successful labeling.
Detailed Protocol for SPAAC Labeling of an Azide-Modified Protein
This protocol outlines the labeling of a protein containing an azide group with a cyclooctyne-functionalized probe.
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS)
-
Cyclooctyne-functionalized probe (e.g., DBCO-NHS ester) (10 mM stock in anhydrous DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or size-exclusion chromatography system
Procedure:
-
To the solution of the azide-modified protein, add a 10- to 20-fold molar excess of the cyclooctyne probe stock solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing during incubation is recommended.
-
Remove the unreacted cyclooctyne probe by size-exclusion chromatography or using a desalting column.
-
Characterize the successfully conjugated protein using SDS-PAGE to observe the shift in molecular weight and UV-Vis spectroscopy if the probe has a distinct absorbance spectrum.
Applications in Research and Drug Development
Click chemistry has become an indispensable tool in various areas of protein science:
-
Protein Visualization and Tracking: Fluorescently labeling proteins to study their localization, trafficking, and dynamics within living cells.[4]
-
Proteomics: Identifying and quantifying newly synthesized proteins or post-translationally modified proteins.[3][10]
-
Drug Development: Conjugating drugs to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs) for targeted therapy.[1]
-
Enzyme Activity Profiling: Designing activity-based probes to label and identify active enzymes in complex biological samples.
Conclusion
Click chemistry provides a robust and versatile platform for the specific and efficient modification of proteins. The choice between CuAAC and SPAAC is dictated by the experimental requirements, with CuAAC offering faster kinetics for in vitro applications and SPAAC providing the necessary biocompatibility for live-cell and in vivo studies. By following the detailed protocols and understanding the quantitative differences between these methods, researchers can effectively leverage click chemistry to advance their studies in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
The Boc Protecting Group: Introduction and Mechanism
An In-depth Technical Guide to Boc Protecting Group Chemistry and Deprotection for Researchers, Scientists, and Drug Development Professionals.
The tert-butyloxycarbonyl (Boc) protecting group is one of the most extensively utilized amine protecting groups in organic synthesis, particularly in peptide synthesis, pharmaceuticals, and complex molecule construction. Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and the facility with which it can be removed under mild acidic conditions. This guide provides a comprehensive overview of Boc group chemistry, including its application and deprotection, with detailed experimental protocols and quantitative data.
The Boc group is typically introduced to an amine functionality using di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046) linkage.
Mechanism of Boc Protection:
The protection of an amine with Boc anhydride is a straightforward and high-yielding reaction. A base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide (B78521) (NaOH), is used to deprotonate the amine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of Boc anhydride. The unstable intermediate subsequently collapses, releasing CO₂, tert-butanol, and the desired Boc-protected amine.
Caption: Mechanism of amine protection using Boc anhydride.
Experimental Protocol: Boc Protection of an Amine
This protocol provides a general procedure for the protection of a primary or secondary amine with Boc anhydride.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or a biphasic system like Dioxane/Water)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide (NaOH))
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution (if using an amine base like TEA or DIPEA, 1.5 equivalents are typical; if using NaOH in a biphasic system, a 1M solution is common).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve Boc₂O in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If using a water-miscible solvent, remove it under reduced pressure. If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-protected amine.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Boc Deprotection: Methods and Mechanisms
The key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other acid-sensitive groups like Fmoc or Cbz, which require stronger acids for cleavage.
Acidic Deprotection
The most common method for Boc deprotection involves treatment with a strong acid. The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine.
A Comprehensive Technical Guide to the Solubility of Azido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the solubility of Azido-PEG8-Boc, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and the development of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this linker is paramount for its effective application in synthesis, purification, and formulation.
Core Concept: Understanding the Solubility of this compound
This compound, or tert-butyl (1-azido-23-oxo-3,6,9,12,15,18,21-heptaoxa-24-azanonacosan-29-yl)carbamate, possesses a molecular structure that dictates its solubility profile. The molecule incorporates a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, which generally imparts good solubility in aqueous and polar organic solvents.[1] Conversely, the molecule is capped with a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, which can diminish aqueous solubility.[2] The azide (B81097) functional group is generally considered to have a modest impact on the overall solubility. The interplay between the hydrophilic PEG chain and the hydrophobic Boc group results in an amphiphilic character, leading to a nuanced solubility profile across different solvent polarities.
Data Presentation: Quantitative Solubility of this compound
Direct quantitative solubility data for this compound is not widely available in published literature. However, based on the known solubility of structurally similar PEGylated molecules and general principles of chemical solubility, a qualitative and predictive solubility profile can be established. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are predictive values, and experimental verification is strongly recommended for specific applications.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | The high polarity and hydrogen bond accepting capability of DMSO make it an excellent solvent for a wide range of PEGylated compounds. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent capable of effectively solvating both the PEG chain and the functional end groups. |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | High | The chlorinated nature of DCM allows it to dissolve molecules with a balance of polar and nonpolar characteristics. |
| Water | H₂O | Polar Protic | Moderate | The hydrophilic PEG8 spacer promotes aqueous solubility. However, the hydrophobic Boc group may limit the overall solubility, potentially requiring co-solvents for higher concentrations. |
| Methanol / Ethanol | CH₃OH / C₂H₅OH | Polar Protic | Moderate to Low | While PEG itself has some solubility in alcohols, the presence of the Boc group may reduce the solubility of the entire molecule in these protic solvents. |
| Toluene (B28343) | C₇H₈ | Nonpolar | Low | As a nonpolar solvent, toluene is not expected to be an effective solvent for the polar PEG chain. |
| Diethyl Ether | (C₂H₅)₂O | Ether | Very Low / Insoluble | PEGs are generally not soluble in diethyl ether.[3] |
Experimental Protocols: Determining the Solubility of this compound
For researchers requiring precise quantitative solubility data for their specific experimental conditions, the isothermal "saturation shake-flask" method is a reliable and widely accepted technique. The following protocol provides a general framework for this determination.
Objective: To determine the quantitative solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Water, DCM)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions to create a set of standard solutions with a range of known concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials. An excess of solid material should be clearly visible.
-
Add a known volume of each selected solvent (e.g., 1.0 mL) to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter that has been pre-equilibrated to the experimental temperature to remove any suspended microparticles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the standard solutions by HPLC to generate a calibration curve of detector response versus concentration.
-
Analyze the diluted supernatant samples under the same HPLC conditions.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted supernatant samples.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the quantitative solubility of this compound in that specific solvent at the tested temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Mandatory Visualization
The primary application of this compound is in multi-step bioconjugation strategies. The logical workflow involves the selective deprotection of the Boc-amine followed by conjugation, and a subsequent click chemistry reaction with the azide group. The following diagram, generated using Graphviz, illustrates this sequential bioconjugation workflow.
Caption: A generalized workflow for sequential bioconjugation using this compound.
References
An In-Depth Technical Guide to the Safe Handling and Application of Azido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling protocols, and experimental methodologies for Azido-PEG8-Boc (1-(tert-Butoxycarbonylamino)-22-azido-3,6,9,12,15,18,21-heptaoxadocosane). Adherence to these guidelines is critical for ensuring laboratory safety and the successful application of this versatile heterobifunctional linker in research and drug development.
Core Safety and Physical Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal azide (B81097) group and a Boc-protected amine. While the PEG component generally imparts good water solubility and biocompatibility, the presence of the azide functional group necessitates careful handling due to its potential hazards.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Name | 1-(tert-Butoxycarbonylamino)-22-azido-3,6,9,12,15,18,21-heptaoxadocosane |
| Synonyms | This compound Amine, N3-PEG8-NHBoc, t-boc-N-amido-PEG8-azide |
| CAS Number | 2231845-12-6 |
| Molecular Formula | C₂₃H₄₆N₄O₁₀ |
| Molecular Weight | 538.64 g/mol |
| Appearance | White to off-white solid or oil |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Hazard Identification and Safety Precautions
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. While the risk of explosion decreases with increasing molecular weight and a higher carbon-to-nitrogen ratio, all azide-containing compounds should be handled with caution. The azide group is also toxic, with a mechanism of action similar to that of cyanide.
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| - | Potential for explosive decomposition. |
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential to minimize exposure and ensure safety.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves. For handling highly toxic azides, silver shield gloves under nitrile gloves are recommended. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of explosion or splash. |
| Body Protection | A flame-resistant lab coat, fully buttoned. |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. For spill cleanup or if there is a risk of aerosol generation outside a fume hood, a NIOSH-approved respirator is necessary. |
| Footwear | Closed-toe, closed-heel shoes. |
Handling and Storage Procedures
Proper handling and storage are paramount to maintaining the stability and safety of this compound.
General Handling:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid generating dust or aerosols.
-
Use non-metal spatulas (plastic or ceramic) to handle the solid compound.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly sealed when not in use.
-
Do not heat the compound unless absolutely necessary and with appropriate safety measures in place (e.g., blast shield, small scale).
-
Avoid contact with strong oxidizing agents, strong acids, and heavy metals, as these can lead to the formation of explosive compounds.
Storage:
-
Store this compound at -20°C in a dry, dark, and tightly sealed container.
-
For short-term use, storage at 2-8°C is acceptable.
-
Avoid repeated freeze-thaw cycles.
Experimental Protocols
This compound is a valuable tool in bioconjugation, primarily utilized for its azide and protected amine functionalities. The following are general protocols for its two most common applications: Boc deprotection to reveal the primary amine and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation.
Protocol for Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the azide moiety of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS) or solvent system (e.g., DMSO/water)
Procedure:
-
Prepare stock solutions of all reagents. A typical stock solution for CuSO₄ is 20 mM in water, sodium ascorbate is 100 mM in water (prepare fresh), and the copper ligand (THPTA or TBTA) is 50 mM in DMSO or water.
-
In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion) in the chosen buffer or solvent.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. The reaction can also be gently agitated.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE if conjugating to a protein).
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal:
-
Spill: In case of a spill, wear appropriate PPE, evacuate the area, and prevent further leakage or spillage if safe to do so. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain, as azides can form explosive salts with lead and copper plumbing.
This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the hazards of this compound and the implementation of sound laboratory practices. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
Understanding PEGylation for Improving Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a well-established bioconjugation technique that involves the covalent or non-covalent attachment of polyethylene (B3416737) glycol (PEG) polymer chains to therapeutic proteins, peptides, and other biomolecules.[1][] This process is a cornerstone of drug development, designed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4] By increasing the hydrodynamic size of the molecule and masking its surface, PEGylation imparts a "stealth" effect, shielding the therapeutic from the body's natural clearance mechanisms.[5] The primary benefits include a significantly extended circulatory half-life, improved stability, enhanced solubility, and reduced immunogenicity.[3][5][6] These modifications can lead to a more favorable dosing regimen, improved patient compliance, and a better overall therapeutic profile.[3]
While highly advantageous, PEGylation also presents challenges. The attachment of bulky PEG chains can sometimes sterically hinder the protein's active site, potentially reducing its biological activity.[3][7] Furthermore, the generation of anti-PEG antibodies in patients is a growing concern, which can lead to accelerated clearance of the drug.[3][6] The manufacturing process can also be complex, often resulting in a heterogeneous mixture of products that requires robust purification and characterization.[6][8] This guide provides an in-depth overview of the core principles of PEGylation, with a focus on its role in improving protein stability, detailed experimental protocols, and quantitative data for comparison.
The Impact of PEGylation on Protein Properties: Quantitative Data
The modification of a protein therapeutic via PEGylation results in significant, measurable changes to its physicochemical and biological properties. The following tables summarize quantitative data from various studies, comparing key parameters between native (non-PEGylated) and PEGylated proteins.
Pharmacokinetic Profile
A primary driver for PEGylation is the dramatic improvement in a drug's pharmacokinetic profile, most notably its circulating half-life. The increased size of the PEG-protein conjugate reduces the rate of renal clearance, allowing the therapeutic to remain in the body for a longer duration.[3][9]
| Protein | Modification | Parameter | Non-PEGylated | PEGylated | Fold Change (approx.) | Reference(s) |
| Interferon α-2a | 40 kDa branched PEG | Absorption Half-life | 2.3 hours | 50 hours | ~22x | [3] |
| Interferon α-2b | 20 kDa linear PEG | Serum Half-life | 4 hours | 40 hours | 10x | [3] |
| rhTIMP-1 | 20 kDa linear PEG | Elimination Half-life (mice) | 1.1 hours | 28 hours | ~25x | [9][10] |
| Uricase | di-PEGylated | In vivo Half-life (rats) | ~2 hours | 22.8 hours | ~11.4x | [3] |
| Proticles | PEG-derivatization | Blood Concentration (1h p.i.) | 0.06 % ID/g | 0.23 % ID/g | ~3.8x | [11][12] |
Thermal and Proteolytic Stability
PEGylation generally enhances a protein's stability by sterically hindering unfolding processes and protecting it from enzymatic degradation.[13][14] This is reflected by an increase in the melting temperature (Tm) and greater resistance to proteases.[13] Enhanced stability is crucial for both the shelf-life of the drug product and its efficacy in vivo.[15][16]
| Protein / Peptide | Modification | Assay Type | Metric | Non-PEGylated | PEGylated | Change | Reference(s) |
| Lysozyme | Mono-PEGylated (5 kDa) | Thermal Stability (DSC) | Tm (°C) | 75.1 °C | 81.3 °C | +6.2 °C | [13] |
| Alpha-1 Antitrypsin | Site-specific mono-PEGylation | Thermal Stability (CD) | Tm (°C) | Not significantly altered | Not significantly altered | - | [13][17] |
| A20FMDV2 Peptide | PEG20 | Plasma Stability (rat serum) | % Remaining | ~0% after 24h | >30% after 48h | Increased Stability | [18] |
| Lysozyme | Mono-PEGylated (5 kDa) | Proteolytic Stability (Trypsin) | % Remaining (after 1h) | ~20% | ~80% | Increased Resistance | [13] |
Biological Activity
The impact of PEGylation on biological activity is a critical consideration. While the extended half-life often compensates for a decrease in immediate potency, it is essential to quantify this trade-off.[1] The reduction in activity is typically caused by steric hindrance, where the PEG chain blocks the protein's interaction with its target receptor or substrate.[3]
| Protein | Modification | Assay | Metric | Non-PEGylated | PEGylated | Change in Potency | Reference(s) |
| Interferon α-2a | 40 kDa branched PEG | Antiviral Assay | Specific Activity | 2.6 x 10⁸ IU/mg | 0.7 x 10⁶ IU/mg | ~99.7% Decrease | [1][3] |
| G-CSF | 20 kDa linear PEG | Cell Proliferation Assay | Specific Activity | 1.0 x 10⁸ IU/mg | 0.34 x 10⁸ IU/mg | ~66% Decrease | [1] |
| rhTIMP-1 | 20 kDa linear PEG | MMP-9 Inhibition | IC₅₀ | 0.25 nM | 1.0 nM | 4-fold Decrease | [9] |
Visualizing PEGylation Concepts and Workflows
Diagrams are essential for illustrating the complex relationships and processes involved in PEGylation technology.
Logical Flow of PEGylation's Therapeutic Benefits
This diagram illustrates how the fundamental physical change of adding a PEG chain leads to improved therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven protein elimination.[1][2][3] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs harness the cell's own ubiquitin-proteasome system (UPS) to selectively tag and degrade disease-causing proteins.[1][4][5] This technical guide provides an in-depth exploration of the fundamental principles of PROTAC technology, including their mechanism of action, design considerations, and the key experimental methodologies used for their characterization.
Core Principles of PROTAC Technology
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The primary function of a PROTAC is to act as a molecular bridge, bringing the POI into close proximity with an E3 ligase.[1][3] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][6]
The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[4][6] A key advantage of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, leading to multiple rounds of degradation.[1][6] This catalytic activity allows PROTACs to be effective at substoichiometric concentrations.[6]
The Ubiquitination Cascade
The process of tagging a protein with ubiquitin involves a sequential enzymatic cascade:
-
E1 Activating Enzyme : Activates ubiquitin in an ATP-dependent manner.[6]
-
E2 Conjugating Enzyme : Receives the activated ubiquitin from the E1 enzyme.[6]
-
E3 Ubiquitin Ligase : Recognizes the specific protein substrate (in this case, the POI brought in by the PROTAC) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.[6]
There are over 600 E3 ligases in the human genome, providing a vast landscape for potential PROTAC development.[6][7] However, only a handful have been extensively utilized in PROTAC design, primarily due to the availability of well-characterized small-molecule ligands.[2][7]
Ternary Complex Formation: The Cornerstone of PROTAC Activity
The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical and often rate-limiting step in PROTAC-mediated degradation.[1][8][9][10] The stability and conformation of this complex are influenced by several factors, including the binding affinities of the individual ligands and the nature of the linker.[3][10]
Interestingly, the efficacy of a PROTAC does not always correlate with high-affinity binding to the target protein. Instead, the cooperative interactions between the POI and the E3 ligase within the ternary complex play a significant role in its stability and the subsequent efficiency of ubiquitination.[10][11]
PROTAC Design and Key Components
The rational design of a potent and selective PROTAC requires careful consideration of its three constituent parts.
Protein of Interest (POI) Ligand
The POI ligand, often referred to as the "warhead," dictates the specificity of the PROTAC. A crucial advantage of PROTAC technology is that the POI ligand does not need to bind to a functional or active site of the target protein.[1] Any suitable binding pocket can be exploited, which significantly expands the "druggable" proteome to include proteins that have traditionally been challenging to target, such as scaffolding proteins and transcription factors.[1]
E3 Ubiquitin Ligase Ligand
The choice of the E3 ligase and its corresponding ligand is a fundamental aspect of PROTAC design. The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-validated, high-affinity small-molecule ligands.[2][3][12] Other E3 ligases, such as MDM2 and IAPs, have also been successfully utilized.[2][7][12] The tissue distribution and substrate scope of the chosen E3 ligase can influence the therapeutic window and potential off-target effects of the PROTAC.
The Linker
The linker is not merely a passive connector but plays a critical role in PROTAC function. Its length, composition, and attachment points to the two ligands are crucial for optimizing the formation of a productive ternary complex.[3][13] The linker's properties also significantly impact the overall physicochemical characteristics of the PROTAC, including its solubility and cell permeability.[3]
Quantitative Data on PROTAC Performance
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum level of protein degradation achievable).
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VHL | ~1 µM | >90% | HeLa | [8] |
| dBET1 | BRD4 | CRBN | ~1 µM | >90% | HEK293 | [8] |
| ARV-771 | BRD3(BD2) | VHL | Potent | N/A | Biochemical Assay | [8] |
| dBET6 | BRD3(BD2) | CRBN | More potent than dBET1 | N/A | Biochemical Assay | [8] |
Note: Specific DC50 and Dmax values can vary depending on the cell line, treatment time, and experimental conditions.
Experimental Protocols
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding PROTAC mechanism of action.
NanoBRET™ Ternary Complex Assay (Cell-Based)
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of the POI and the E3 ligase in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the donor), and the E3 ligase is expressed as a fusion with HaloTag® labeled with a fluorescent acceptor. PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.[8]
Methodology:
-
Co-transfect cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion.
-
Label the HaloTag® fusion protein with the fluorescent HaloTag® NanoBRET™ 618 Ligand.
-
Add the PROTAC at various concentrations.
-
Measure both the donor emission (460 nm) and the acceptor emission (618 nm).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify ternary complex formation.[8]
Lumit™ Immunoassay (Biochemical)
Principle: This is a proximity-based assay that uses tagged recombinant proteins and antibodies conjugated to SmBiT and LgBiT, the two subunits of NanoBiT® luciferase. When the POI and E3 ligase are brought together by the PROTAC, the SmBiT and LgBiT subunits come into close proximity, reconstituting an active luciferase enzyme and generating a luminescent signal.[8]
Methodology:
-
Incubate the tagged POI and tagged E3 ligase with the PROTAC.
-
Add the anti-tag antibodies conjugated to SmBiT and LgBiT.
-
Add the Lumit™ substrate.
-
Measure the luminescence signal, which is proportional to the amount of ternary complex formed.[8]
Protein Degradation Assays
Western Blotting
Principle: This is a standard immunoassay used to detect and quantify the levels of a specific protein in a cell lysate.
Methodology:
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the POI.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the band intensity to determine the extent of protein degradation.
In-Cell Western™ Assay
Principle: This is a quantitative immunofluorescence-based assay performed in a microplate format, allowing for higher throughput than traditional Western blotting.
Methodology:
-
Seed cells in a microplate and treat with the PROTAC.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the POI and a normalization antibody (e.g., against a housekeeping protein).
-
Add fluorescently labeled secondary antibodies.
-
Scan the plate using an imaging system to quantify the fluorescence intensity, which correlates with protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for assessing ternary complex formation.
Caption: Workflow for quantifying protein degradation via Western Blot.
Conclusion
PROTAC technology offers a powerful and innovative approach to drug discovery, enabling the targeted degradation of proteins previously considered "undruggable." A deep understanding of the core principles, including the mechanism of action, the critical role of ternary complex formation, and the rational design of the PROTAC molecule, is essential for the successful development of these novel therapeutics. The experimental protocols and data analysis methods outlined in this guide provide a solid foundation for researchers and scientists working to advance this exciting field. As our knowledge of E3 ligase biology expands and new chemical tools are developed, the potential of PROTACs to treat a wide range of diseases continues to grow.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG8-Boc in Bioconjugation: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, precision, control, and efficiency are paramount. The development of sophisticated biomolecular constructs, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), necessitates the use of advanced chemical tools that enable the strategic assembly of distinct molecular entities. Among these, heterobifunctional linkers play a pivotal role. This technical guide provides an in-depth exploration of Azido-PEG8-Boc, a versatile linker that embodies the principles of modularity and bioorthogonality in bioconjugation strategies.
This compound is a chemical linker composed of three key functional components: a terminal azide (B81097) group (N₃) , an eight-unit polyethylene (B3416737) glycol (PEG8) spacer , and a primary amine protected by a tert-butyloxycarbonyl (Boc) group . This strategic design allows for a sequential and controlled conjugation of two different molecules. The azide group serves as a handle for highly efficient "click chemistry" reactions, while the Boc-protected amine provides a latent reactive site that can be selectively revealed for subsequent coupling. The intervening PEG8 spacer imparts favorable physicochemical properties to the resulting conjugate, such as enhanced solubility and improved pharmacokinetics.
This guide will dissect the mechanism of action of each component of this compound, present quantitative data on its performance, provide detailed experimental protocols for its use, and illustrate the underlying chemical principles and workflows through diagrams.
Core Components and their Mechanism of Action
The functionality of this compound in bioconjugation is a direct result of the distinct roles of its three constituent parts: the azide group, the PEG8 spacer, and the Boc-protected amine.
The Azide Group: A Gateway to "Click Chemistry"
The terminal azide group is the bioorthogonal reactive handle of the linker. Its primary mechanism of action is participation in cycloaddition reactions with alkynes, a cornerstone of "click chemistry". This approach offers high efficiency, specificity, and biocompatibility.[] The two main types of azide-alkyne cycloaddition reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the most prominent example of click chemistry.[2][] In the presence of a copper(I) catalyst, the azide group of the linker reacts with a terminal alkyne on a target molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[][4] The reaction is highly efficient and can be performed in aqueous conditions, making it suitable for bioconjugation.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the target molecule.[][7] The ring strain of the cyclooctyne allows the reaction with the azide to proceed rapidly without the need for a catalyst.[8][9] This makes SPAAC particularly valuable for in vivo applications.
The PEG8 Spacer: Enhancing Physicochemical Properties
The polyethylene glycol (PEG) spacer, consisting of eight repeating ethylene (B1197577) oxide units, is crucial for optimizing the properties of the final bioconjugate.[10] Its primary functions include:
-
Increased Hydrophilicity: Many therapeutic payloads are hydrophobic. The hydrophilic PEG8 chain improves the overall solubility of the conjugate in aqueous environments, preventing aggregation.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life.
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect by forming a hydration shell around the bioconjugate, masking it from the immune system.
-
Optimal Spatial Separation: The defined length of the PEG8 spacer provides critical distance between the two conjugated molecules, minimizing steric hindrance and allowing each component to maintain its biological activity.
The Boc Protecting Group: Enabling Sequential Conjugation
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine.[11] Its role is to temporarily mask the amine's reactivity, preventing it from participating in unwanted side reactions during the initial conjugation step involving the azide group.[8][11] This allows for a controlled, stepwise approach to bioconjugation.
The mechanism of Boc deprotection is an acid-catalyzed cleavage.[12] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free primary amine.[] This newly exposed amine is then available for a second conjugation reaction, typically an amide bond formation with an activated carboxylic acid (e.g., an NHS ester).[14]
Quantitative Data on Performance
The efficiency of each step in the bioconjugation process is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative data for the key reactions involving Azido-PEG-Boc linkers.
| Parameter | Reaction | Typical Reagents | Typical Reaction Time | Typical Yield/Efficiency |
| Boc Deprotection | Removal of Boc group | 20-50% TFA in DCM | 30-60 minutes | >95%[10] |
| CuAAC | Azide-Alkyne Cycloaddition | CuSO₄, Sodium Ascorbate (B8700270) | 1-4 hours | >90%[10] |
| Amide Coupling | Amine-Carboxylic Acid | HATU, DIPEA | 2-4 hours | High |
Experimental Protocols
The following are detailed methodologies for the key experimental steps in a typical bioconjugation workflow using this compound.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.
-
The resulting product is the TFA salt of Azido-PEG8-Amine, which can often be used directly in the next step or neutralized with a base like DIPEA.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide-functionalized PEG linker to an alkyne-containing molecule.
Materials:
-
Azido-PEG8-Amine (from Protocol 1) or this compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction buffer (e.g., PBS, pH 7.4) or a mixture of an organic solvent (e.g., DMSO, DMF) and water
-
Nitrogen or Argon source
Procedure:
-
Dissolve the alkyne-functionalized molecule (1.0 equivalent) and the azide-PEG linker (1.1-1.5 equivalents) in the chosen reaction buffer/solvent system.
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the ligand (e.g., THPTA) in a 1:5 molar ratio in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (4-5 equivalents relative to copper).
-
Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and signaling pathways involving this compound.
Conclusion
This compound stands as a powerful and versatile tool in the bioconjugation toolbox. Its tripartite structure, combining a bioorthogonal azide handle, a beneficial PEG8 spacer, and a selectively deprotectable amine, provides researchers with a high degree of control over the synthesis of complex biomolecules. This enables the construction of precisely defined conjugates with enhanced properties, which is critical for the development of next-generation therapeutics and advanced research probes. A thorough understanding of the mechanism of action of each component, as detailed in this guide, is essential for its successful application in the fields of drug discovery, chemical biology, and materials science.
References
- 2. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Azido-PEG8-Boc Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] This modification can enhance stability, increase solubility, reduce immunogenicity, and prolong the in vivo circulation half-life.[1][2] Azido-PEG8-Boc is a heterobifunctional linker that facilitates the precise and efficient PEGylation of peptides through "click chemistry".[1][3] It features an azide (B81097) group for bioorthogonal conjugation, an eight-unit PEG spacer to confer the desired physicochemical properties, and a Boc-protected amine for potential subsequent functionalization.[1]
This document provides detailed protocols for the conjugation of this compound to peptides containing an alkyne group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][4] This highly efficient and specific reaction forms a stable triazole linkage under mild conditions, making it ideal for modifying sensitive biomolecules.[2][4][5] Protocols for the purification and characterization of the resulting PEGylated peptide, as well as for the optional deprotection of the Boc group, are also described.
Principle of the Method
The primary conjugation strategy involves the CuAAC reaction, a cornerstone of click chemistry, to covalently link this compound to a peptide functionalized with a terminal alkyne (e.g., propargylglycine).[1][5] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate (B8700270).[5] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2][5]
The Boc (tert-butoxycarbonyl) protecting group on the terminal amine of the PEG linker can be retained if no further modification is needed or can be removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine for subsequent conjugation steps.[5]
Data Presentation
The efficiency of the conjugation reaction and the purity of the final product are critical parameters. The following table summarizes typical quantitative data for the CuAAC-mediated conjugation of this compound to a peptide. Note that optimal conditions and results may vary depending on the specific peptide sequence and its properties.
| Parameter | Typical Value | Method of Analysis |
| Conjugation Reaction | ||
| Peptide Conversion | > 95% | LC-MS |
| Reaction Time | 2-12 hours | LC-MS |
| Purification | ||
| Purity of Conjugate (Post-RP-HPLC) | > 98% | RP-HPLC |
| Overall Yield | 60-80% | UV-Vis Spectroscopy |
| Characterization | ||
| Observed Molecular Weight | Corresponds to Theoretical Mass ± 1 Da | Mass Spectrometry |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-modified peptide.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed, anhydrous Dimethylformamide (DMF) or a mixture of an aqueous buffer (e.g., phosphate-buffered saline, PBS) and a co-solvent like DMSO.[1][5]
-
Microcentrifuge tubes
Preparation of Stock Solutions:
-
Alkyne-Peptide: Prepare a 10 mM stock solution in the chosen reaction solvent.
-
This compound: Prepare a 50 mM stock solution in the same solvent.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in sterile, deionized water.[5]
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in sterile, deionized water.[5]
-
THPTA: Prepare a 50 mM stock solution in sterile, deionized water.[2][5]
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add 1.5 to 5 molar equivalents of the this compound stock solution to the peptide solution.[2]
-
Add THPTA to the reaction mixture to a final concentration of 1-2 mM.[2]
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.[2]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.[2]
-
Gently mix the components and allow the reaction to proceed at room temperature for 2-12 hours.[2] The reaction can be gently agitated during this time.
-
Monitor the reaction progress by LC-MS until the starting peptide is consumed.[1]
-
Optionally, the reaction can be quenched by adding EDTA to chelate the copper catalyst.[1]
Protocol 2: Purification of the PEGylated Peptide
Purification is essential to remove unreacted peptide, excess PEG linker, and reaction reagents.[6] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for purifying PEGylated peptides.[1][]
Materials:
-
Crude reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Dilute the crude reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the C18 column.
-
Elute the PEGylated peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
Confirm the identity of the collected fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Other potential purification methods include Size Exclusion Chromatography (SEC), which separates based on size and is effective at removing unreacted peptide and PEG reagent, and Ion Exchange Chromatography (IEX).[6][][8]
Protocol 3: Optional Boc-Deprotection
If the terminal amine on the PEG linker is needed for further functionalization, the Boc protecting group can be removed.
Materials:
-
Purified Boc-protected PEGylated peptide
-
Deprotection Solution: 50-95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2][5]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the lyophilized, purified peptide-PEG-Boc conjugate in the TFA/DCM solution.[5]
-
Stir the reaction at room temperature for 30-60 minutes.[5] Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[2]
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide.[2]
-
Centrifuge the mixture to pellet the product and carefully decant the ether.[2]
-
Wash the pellet two more times with cold diethyl ether to remove residual TFA.[2]
-
Dry the final peptide pellet under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation to peptides.
Caption: CuAAC reaction for peptide conjugation with this compound.
References
Application Notes and Protocols for Azido-PEG8-Boc in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG8-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and proteomics, enabling the precise covalent linkage of molecules for a myriad of applications, including the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]
The this compound linker features two key functional moieties: a terminal azide (B81097) group for participation in "click chemistry," and a Boc-protected amine.[2][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2][5] The tert-butyloxycarbonyl (Boc) protecting group provides an orthogonal handle for sequential conjugations, as it is stable under various conditions but can be efficiently removed using acid to reveal a primary amine for subsequent modification.[2][6]
Principle of the Reaction
The CuAAC reaction is a highly efficient and specific [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[7][] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[7] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[4][7] A chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous media or tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, is often employed to stabilize the Cu(I) ion and enhance the reaction rate.[4][7]
Data Presentation
The following tables summarize representative quantitative data for the key steps involved in the application of Azido-PEG-Boc linkers. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Boc Deprotection and Linker Activation Efficiency
| Step | Parameter | Method | Typical Result |
| 1. Boc Deprotection | Deprotection Efficiency | LC-MS | >95%[2][9] |
| 2. Linker Activation (Amine Coupling) | Linker-to-Antibody Ratio (LAR) | HIC-HPLC | 1.5 - 2.0[9] |
Table 2: Click Chemistry Conjugation and Final Product Characteristics
| Step | Parameter | Method | Typical Result |
| 3. Payload Conjugation (CuAAC) | Drug-to-Antibody Ratio (DAR) | HIC-HPLC / UV-Vis | 3.5 - 4.0 |
| 4. Final Conjugate | Purity | SEC-HPLC | >98% |
| Aggregation | SEC-HPLC | <5% |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Under an inert atmosphere (nitrogen or argon), slowly add TFA to a final concentration of 20-50% (v/v).[10]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10] The resulting deprotected linker (Azido-PEG8-Amine) as a TFA salt can often be used directly in the next step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction using the deprotected Azido-PEG8-Amine (or a molecule conjugated to it) and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed solvents (e.g., 1:1 t-BuOH/Water, DMF, or DMSO)[4]
Reagent Preparation:
-
Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.[7]
-
THPTA Ligand Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.[7]
-
Sodium Ascorbate Solution (300 mM): Prepare this solution fresh before each reaction. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.[7]
-
Azide Solution (10 mM): Dissolve the azide-functionalized molecule in a suitable solvent.
-
Alkyne Solution (10 mM): Dissolve the alkyne-functionalized molecule in a compatible solvent.
Reaction Procedure:
-
In a reaction vial, dissolve the azide-functionalized molecule (1.0 eq) and the alkyne-functionalized molecule (1.0 - 1.2 eq) in the chosen degassed solvent.[4]
-
In a separate tube, prepare the catalyst premix. Add the THPTA ligand solution (e.g., 5 eq relative to copper) to the solvent, followed by the CuSO₄ solution (e.g., 0.1 eq). Mix until homogeneous.[4][7]
-
Add the premixed ligand/CuSO₄ solution to the main reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.3-0.5 eq).[4][7]
-
Seal the vial and stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Once the reaction is complete, it can be quenched by adding a solution of EDTA to chelate the copper.[4] The product can then be purified by appropriate chromatographic methods.
Visualizations
Caption: Workflow for the deprotection of the Boc group from this compound.
Caption: Experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Logical workflow for sequential bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Step-by-Step Guide for PROTAC Synthesis with Azido-PEG8-Boc
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and provide conformational flexibility.[3] The Azido-PEG8-Boc linker is a versatile, heterobifunctional building block for the modular synthesis of PROTACs. It features a terminal azide (B81097) group for "click chemistry" and a Boc-protected amine, allowing for a highly controlled and efficient assembly of the final PROTAC molecule.[4] The azide group can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized ligand, a robust and high-yielding reaction.[5] The Boc-protected amine provides an orthogonal handle for standard amide bond formation.
This document provides a detailed, step-by-step guide for the synthesis of PROTACs utilizing the this compound linker, covering two common synthetic strategies.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple protein copies.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process that can be approached in two primary ways depending on the functional groups present on the POI and E3 ligase ligands.
General Workflow:
Caption: Two common synthetic routes for PROTAC synthesis using this compound.
Protocol 1: Boc Deprotection of this compound
This initial step is required to deprotect the amine for subsequent amide coupling.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt (Azido-PEG8-NH2·TFA) is typically used in the next step without further purification.
-
Protocol 2: Amide Coupling
This protocol describes the coupling of a carboxylic acid-containing ligand to a deprotected PEG linker.
-
Materials:
-
Deprotected linker with a free amine (e.g., Azido-PEG8-NH2·TFA from Protocol 1)
-
Ligand with a carboxylic acid handle (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
-
Procedure:
-
Dissolve the ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected amine linker (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is used to couple an azide-functionalized molecule with an alkyne-functionalized molecule.
-
Materials:
-
Azide-functionalized intermediate (1.0 eq)
-
Alkyne-functionalized ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3-0.5 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O 1:1, or DMSO)
-
Reaction vessel
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-functionalized ligand (1.1 eq) in a degassed solvent mixture.
-
Add sodium ascorbate from a freshly prepared solution in water.
-
In a separate tube, dissolve CuSO₄·5H₂O in a small amount of water and add it to the main reaction mixture.
-
Seal the vessel and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Purification and Characterization
-
Purification: The final PROTAC is typically purified by reverse-phase preparative high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
-
Characterization: The identity and purity of the final PROTAC should be confirmed by:
-
LC-MS: To confirm the molecular weight of the product.
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.
-
Data Presentation
The following table summarizes representative quantitative data for PROTAC synthesis utilizing PEG linkers and click chemistry, based on typical outcomes reported in the literature.[5][6][7]
| Parameter | Typical Value | Method/Notes |
| Coupling Method | Amide Coupling & CuAAC | Sequential reaction steps. |
| Amide Coupling Yield | 60-80% | Highly dependent on substrates. |
| CuAAC Reaction Yield | 55-90% | Generally high-yielding and efficient.[5] |
| Overall Yield | 30-70% | Varies based on the complexity of the ligands and the number of steps. |
| Final Purity (Post-HPLC) | >95% | Achieved by preparative RP-HPLC.[6][7] |
| HRMS (m/z) | Within 5 ppm of calculated mass | Confirms elemental composition. |
| NMR | Spectra consistent with proposed structure | Confirms the final structure, including signals for both ligands and the linker. |
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for Protein Labeling with Fluorescent Dyes using Azido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent attachment of fluorescent dyes to proteins is a cornerstone of modern biological research and drug development. It enables a wide array of applications, including cellular imaging, flow cytometry, immunoassays, and tracking of therapeutic proteins. Azido-PEG8-Boc is a heterobifunctional linker that offers a robust and versatile solution for protein labeling. This linker features a Boc-protected amine and a terminal azide (B81097) group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.
The PEG spacer enhances the solubility and stability of the resulting protein conjugate while minimizing steric hindrance and potential immunogenicity.[1][2] The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, two-step conjugation strategy. Following the deprotection of the Boc group to reveal a primary amine, this amine can be reacted with a protein's functional groups. Subsequently, the bio-orthogonal azide handle can be specifically and efficiently coupled to an alkyne-functionalized fluorescent dye via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[3][4]
These application notes provide detailed protocols for a two-step labeling strategy to conjugate a fluorescent dye to a protein of interest using the this compound linker.
Data Presentation
The efficiency of protein labeling is a critical parameter for the reproducibility and accuracy of downstream applications. The following tables summarize representative quantitative data for the labeling of a standard protein, such as a monoclonal antibody (mAb), using a two-step approach involving an amine-reactive linker followed by click chemistry. While specific data for this compound is not extensively published, the data presented for similar linkers provides an expected performance benchmark.
Table 1: Representative Boc-Deprotection and Amine-Reactive Labeling Efficiency
| Parameter | Value/Recommendation | Notes |
| Linker | Azido-PEG8-Amine (post-Boc deprotection) | The primary amine is conjugated to the protein. |
| Target Protein | Monoclonal Antibody (mAb) | Representative protein for labeling studies. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[5] |
| Molar Excess of Linker | 10-50 fold | The optimal ratio should be determined empirically.[6] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Avoid buffers containing primary amines (e.g., Tris).[7] |
| Reaction Time | 1-2 hours at room temperature or 4 hours at 4°C | Incubation time can be optimized for specific proteins.[8] |
| Expected Degree of Labeling (DOL) | 2-6 linkers per mAb | Varies with protein and reaction conditions. |
| Boc Deprotection Efficiency | >95% | Ensures availability of the amine for conjugation.[2] |
Table 2: Representative Click Chemistry Reaction Efficiency for Fluorescent Dye Conjugation
| Parameter | Value/Recommendation | Notes |
| Azide-Labeled Protein Concentration | 1-10 µM | Final concentration in the click reaction mixture.[9] |
| Alkyne-Fluorescent Dye Molar Excess | 10-100 fold over the protein | Ensures efficient reaction with the azide groups. |
| Copper (II) Sulfate (CuSO₄) Concentration | 0.1 - 1 mM | The precursor to the active Cu(I) catalyst.[8] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Reduces Cu(II) to the catalytic Cu(I) species. |
| Copper Ligand (e.g., THPTA) | 1 mM | Stabilizes the Cu(I) catalyst and improves efficiency.[10] |
| Reaction Time | 1 hour at room temperature | Protect the reaction from light. |
| Expected Click Reaction Efficiency | >90% | Click chemistry is known for its high yields.[3] |
Experimental Protocols
The following protocols detail the two-stage process for labeling a protein with a fluorescent dye using this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine on the linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the linker is to be used with sensitive proteins, consider adding a scavenger like TIS (2.5-5% v/v) to prevent side reactions.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[11]
-
The resulting product is the TFA salt of Azido-PEG8-Amine, which can be used directly in the subsequent protein conjugation step.
Protocol 2: Conjugation of Azido-PEG8-Amine to a Protein
This protocol describes the covalent attachment of the deprotected linker to the protein of interest, targeting primary amines on lysine (B10760008) residues.
Materials:
-
Deprotected Azido-PEG8-Amine (from Protocol 1)
-
Protein of interest
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-8.0 (must be amine-free)[6]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column or dialysis cassettes for purification
Procedure:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Immediately before use, dissolve the deprotected Azido-PEG8-Amine in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
While gently vortexing, add the desired molar excess (e.g., 20-fold) of the dissolved linker to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2 hours at 4°C.[6]
-
(Optional) To quench the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
The azide-labeled protein is now ready for the click chemistry reaction.
Protocol 3: Fluorescent Dye Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized fluorescent dye to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 2)
-
Alkyne-functionalized fluorescent dye
-
Copper (II) Sulfate (CuSO₄): 50 mM stock solution in deionized water (prepare fresh)
-
Sodium Ascorbate (B8700270): 100 mM stock solution in deionized water (prepare fresh)[10]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 50 mM stock solution in deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis cassettes for purification
Procedure:
-
In a microcentrifuge tube, dissolve the azide-labeled protein in PBS to a final concentration of 1-10 µM.
-
Add the alkyne-functionalized fluorescent dye stock solution to the protein solution to achieve the desired final molar excess (e.g., 10- to 100-fold over the protein). Gently mix.
-
In a separate tube, prepare the catalyst premix by adding the THPTA stock solution and the CuSO₄ stock solution in the appropriate volumes to achieve final reaction concentrations of 1 mM each. Vortex briefly.
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the click reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.
-
The labeled protein is now ready for downstream applications.
Protocol 4: Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules per protein molecule, can be determined using spectrophotometry.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorescent dye (A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = A_max / (ε_dye × path length) where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Logical flow of protein labeling and application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Solid-Phase Peptide Synthesis Featuring Azido-PEG8-Boc: A Detailed Guide for Researchers
Application Note & Protocols for the Synthesis of Azido-Functionalized PEGylated Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide research and therapeutic development. The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted method to enhance the pharmacokinetic and pharmacodynamic properties of peptides. PEGylation can lead to improved solubility, increased stability against enzymatic degradation, longer circulation half-life, and reduced immunogenicity.
This document provides detailed application notes and experimental protocols for the incorporation of a specific heterobifunctional linker, Azido-PEG8-Boc, into peptides via Boc-SPPS. The this compound linker offers the dual benefit of a discrete eight-unit PEG chain to impart favorable physicochemical properties and a terminal azide (B81097) group. This azide moiety serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azido-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise, site-specific conjugation of the PEGylated peptide to other molecules, including cytotoxic drugs for creating Antibody-Drug Conjugates (ADCs), fluorescent dyes for imaging, or other biomolecules for diagnostics and targeted therapies.
The protocols provided herein are based on the robust tert-butyloxycarbonyl (Boc) protection strategy for SPPS.
Physicochemical Properties of Key Reagents
A clear understanding of the properties of the specialized linker is crucial for its effective application.
| Property | Value |
| Product Name | N-Boc-21-azido-4,7,10,13,16,19-hexaoxa-22-aza-tricosanoic acid (and similar Azido-PEG8-acid derivatives) |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). Soluble in water and DMSO.[1] |
| Storage Conditions | Store at -20°C, protected from moisture.[1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual synthesis of a peptide incorporating an Azido-PEG8 moiety at the N-terminus using Boc-SPPS.
Protocol 1: Standard Boc-SPPS Elongation Cycle
This protocol outlines the repetitive steps for elongating the peptide chain on a suitable resin (e.g., MBHA or PAM resin) prior to the addition of the this compound linker.
Materials:
-
Boc-protected amino acids
-
Peptide synthesis grade Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), or (Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[2]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
Wash with IPA (2 times) to help remove residual TFA.[2]
-
Wash with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM or DMF to the resin. Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.[3]
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (2-3 equivalents relative to resin loading) and an activating agent (e.g., HOBt, 2-3 equivalents) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., DCC, 2-3 equivalents) and allow to pre-activate for 10-15 minutes at 0°C if using DCC/HOBt.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Capping:
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive after the coupling time, the coupling step can be repeated.
-
Alternatively, to block any unreacted amines, a capping step can be performed using a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) followed by DCM (3 times).
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Coupling of Azido-PEG8-acid
This protocol details the crucial step of attaching the Azido-PEG8-acid linker to the N-terminus of the resin-bound peptide. This step follows a final Boc deprotection and neutralization of the peptide-resin (Steps 2-4 of Protocol 1).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Azido-PEG8-acid (or its Boc-protected precursor, which will be deprotected on the N-terminus of the PEG linker in a later step if needed)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is recommended for this larger building block.
-
DIEA
-
Peptide synthesis grade DMF
Procedure:
-
Pre-activation of Azido-PEG8-acid:
-
In a separate vessel, dissolve Azido-PEG8-acid (2.0 equivalents based on resin substitution) in DMF (approx. 5 mL per gram of resin).
-
Add HBTU (2.0 equivalents) to the solution.
-
Add DIEA (4.0 equivalents). Mix the solution for 5-10 minutes to allow for pre-activation.
-
-
Coupling to Resin:
-
Add the pre-activated Azido-PEG8-acid solution to the swollen, neutralized peptide-resin.
-
Agitate the mixture at room temperature. Due to the size of the PEG linker, an extended coupling time of 4-12 hours may be necessary.
-
-
Monitoring:
-
After the initial 4 hours, perform a Kaiser test on a small sample of resin beads.
-
If the test is positive, continue the reaction and monitor periodically. If the reaction stalls, a second coupling may be required.
-
-
Washing:
-
Once the Kaiser test is negative, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times).
-
Wash the resin with DCM (3 times).
-
The resin now contains the peptide functionalized with the Azido-PEG8 linker.
-
Protocol 3: Cleavage from Resin and Deprotection
This protocol describes the final step to release the crude Azido-PEGylated peptide from the solid support.
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole (B1667542), p-cresol, thioanisole)
-
Cold diethyl ether
-
HF cleavage apparatus (if using HF)
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For HF, this typically involves a mixture of HF and a scavenger like anisole (e.g., 9:1 v/v). For TFMSA, a mixture with TFA and scavengers is used.
-
Cleavage Reaction:
-
HF Cleavage: Place the resin in the reaction vessel of the HF apparatus. Cool the vessel in a dry ice/acetone bath. Condense the HF gas into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
TFMSA Cleavage: Place the resin in a round-bottom flask under an inert atmosphere. Slowly add the cold (0-5°C) TFMSA cleavage cocktail with vigorous stirring. Stir for 1-2 hours at 0-5°C.[4]
-
-
Removal of Cleavage Agent:
-
HF: Carefully evaporate the HF under a stream of nitrogen.
-
TFMSA: Filter the reaction mixture to separate the resin and rinse the resin with neat TFA.[4]
-
-
Peptide Precipitation:
-
Wash the resin with a small amount of TFA to recover any remaining peptide.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.[2]
-
-
Isolation and Purification:
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm identity and purity.
-
Quantitative Data Summary
The efficiency of incorporating PEG linkers and the final yield of the peptide can vary depending on the peptide sequence, resin, and coupling conditions. While specific data for this compound is not extensively published, the following table provides representative data for SPPS and subsequent PEGylation steps to guide expectations.
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptides to minimize steric hindrance. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. Incomplete coupling can lead to deletion sequences. |
| Crude Peptide Purity | 50 - 90% | Highly dependent on the peptide sequence and length. Aggregation during synthesis can significantly reduce purity. |
| Final Purity (after HPLC) | >95 - 98% | Achievable with optimized purification protocols. |
| Overall Yield | 10 - 40% | This is the yield of the final, purified peptide based on the initial resin loading. Losses occur at each step of the synthesis, cleavage, and purification. |
Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
Peptides functionalized with Azido-PEG linkers are ideal precursors for the construction of ADCs. The azide group allows for a highly specific "click" reaction with an alkyne-modified cytotoxic drug, and the resulting peptide-drug conjugate can then be linked to an antibody. The workflow below illustrates the synthesis of an ADC with a cathepsin B-cleavable linker.
Caption: Workflow for ADC synthesis with a PEG linker.
Signaling Pathway: Mechanism of Action of a Cathepsin B-Cleavable ADC
The synthesized ADC targets cancer cells by recognizing a specific antigen on the cell surface. Following binding, the ADC is internalized and trafficked to the lysosome, where the linker is cleaved by cathepsin B, releasing the potent cytotoxic payload.
Caption: Mechanism of action of a Cathepsin B-cleavable ADC.
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis provides a powerful strategy for developing advanced therapeutic and diagnostic agents. The Boc-SPPS methodology, while requiring careful handling of strong acids, is a robust and well-established technique for peptide assembly. The resulting azido-PEGylated peptides are endowed with improved physicochemical properties and are primed for highly specific and efficient conjugation through click chemistry. The detailed protocols and workflows presented here serve as a comprehensive guide for researchers to successfully implement this technology in their drug discovery and development programs. Careful optimization of coupling and cleavage conditions for each specific peptide sequence is recommended to achieve the highest possible yield and purity.
References
Purification of Azido-PEG8-Boc Labeled Proteins by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. The Azido-PEG8-Boc linker is a heterobifunctional reagent that provides a versatile platform for bioconjugation. It features an azide (B81097) group for bioorthogonal "click" chemistry and a Boc-protected amine, allowing for a two-step conjugation strategy.
Following the labeling reaction, a heterogeneous mixture often results, containing the desired PEGylated protein, unreacted protein, and excess labeling reagent. A robust purification method is therefore critical to isolate the pure, active conjugate. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification and analysis of PEGylated proteins due to its high resolution and ability to separate molecules based on differences in hydrophobicity.[1][2] The attachment of the hydrophilic PEG chain alters the protein's hydrophobicity, enabling its separation from the unmodified form.[1]
This document provides detailed protocols for the purification of this compound labeled proteins using RP-HPLC, along with representative data and workflows to guide researchers in this application.
Data Presentation
The successful purification of an this compound labeled protein can be assessed by comparing the analytical chromatograms of the reaction mixture before and after purification. The following table summarizes representative quantitative data from a typical RP-HPLC purification.
| Sample ID | Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| Pre-Purification | Unlabeled Protein | 15.2 | 35 | - |
| This compound Labeled Protein | 18.5 | 60 | 60 | |
| Excess Reagent/Byproducts | Various (early elution) | 5 | - | |
| Post-Purification | This compound Labeled Protein | 18.5 | >98 | >98 |
Experimental Protocols
Protocol 1: Protein Labeling with this compound-NHS Ester
This protocol describes the initial labeling of a target protein with an N-hydroxysuccinimide (NHS) ester functionalized this compound linker.
Materials:
-
Target protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)
-
This compound-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system for buffer exchange (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10-50 fold molar excess of the dissolved linker to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Initial Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer for the subsequent HPLC purification (e.g., 0.1% TFA in water).
Protocol 2: Purification of this compound Labeled Protein by RP-HPLC
This protocol details the purification of the labeled protein from the unreacted protein.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C4 or C18 column with a wide pore size (e.g., 300 Å)[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[4]
-
Sample solvent: Mobile Phase A
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dilute the labeled protein mixture from Protocol 1 with Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.[4]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 80% A / 20% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-100 µL of the prepared sample onto the column.
-
Chromatographic Run: Elute the sample using a linear gradient. The following is a representative gradient that should be optimized for the specific protein:
-
Fraction Collection: Collect fractions corresponding to the elution peaks. The PEGylated protein is expected to have a longer retention time than the unlabeled protein due to the increased hydrophobicity imparted by the Boc group and the PEG chain's interaction with the stationary phase.
-
Purity Analysis and Product Recovery: Analyze the collected fractions by analytical RP-HPLC to assess purity. Pool the pure fractions, remove the organic solvent (e.g., by lyophilization or speed vacuum), and exchange the buffer to a suitable storage buffer.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the purification process.
References
Application Note: Characterization of Azido-PEG8-Boc Conjugates by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG8-Boc is a discrete polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) group for "click chemistry" and a Boc-protected amine for subsequent conjugation reactions.[1][2][3] This heterobifunctional linker is a valuable tool in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[2][4] Accurate characterization of this linker and its conjugates is crucial for ensuring the quality, consistency, and efficacy of the final therapeutic product.[5] Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of the molecular weight, purity, and structural integrity of this compound and its derivatives.[1][4][6] This application note provides detailed protocols for the characterization of this compound conjugates using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Data Presentation
The expected mass spectrometry data for the this compound linker is summarized in the table below. The molecular formula for this compound is C₂₃H₄₆N₄O₁₀, with a monoisotopic molecular weight of 538.3276 g/mol .[7]
| Analyte | Ion Species | Ionization Technique | Calculated m/z | Observed m/z (Typical) |
| This compound | [M+H]⁺ | ESI | 539.3349 | 539.33 |
| This compound | [M+Na]⁺ | ESI, MALDI | 561.3168 | 561.32 |
| This compound | [M+K]⁺ | ESI, MALDI | 577.2908 | 577.29 |
| This compound Fragment | [M+H-C₄H₈]⁺ (Loss of isobutylene) | ESI-MS/MS | 483.2720 | 483.27 |
| This compound Fragment | [M+H-Boc]⁺ | ESI-MS/MS | 439.2931 | 439.29 |
| This compound Fragment | [M+H-N₂]⁺ (Loss of nitrogen) | ESI-MS/MS | 511.3400 | 511.34 |
Experimental Protocols
Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
ESI-LC-MS is a powerful technique for the analysis of complex mixtures, providing high-resolution mass data and separation of impurities.[4][8][9]
a. Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10]
b. LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A suitable gradient to ensure proper elution of the analyte (e.g., 5-95% B over 5 minutes).[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 1-5 µL.[10]
-
-
Mass Spectrometry (MS):
c. Data Analysis:
-
Extract the total ion chromatogram (TIC) to identify the peak corresponding to the this compound conjugate.
-
Generate the mass spectrum for the identified peak.
-
Determine the m/z of the most abundant ions, which are typically the protonated molecule [M+H]⁺ and sodiated adduct [M+Na]⁺.[10]
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest. Key fragmentation pathways to monitor include the loss of isobutylene (B52900) (-56 Da) or the entire Boc group (-100 Da) from the protected amine, and the loss of a nitrogen molecule (-28 Da) from the azide group.[1][11]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid and sensitive technique, particularly useful for generating singly charged ions, which can simplify spectral interpretation.[9][12]
a. Sample and Matrix Preparation:
-
Sample: Prepare a 1 mg/mL solution of the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Matrix: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA).[12]
-
Cationizing Agent (Optional): To promote the formation of sodiated adducts, a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix solution.[12]
b. Sample Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, permitting co-crystallization of the sample and matrix.[12]
c. MALDI-TOF MS Parameters:
-
Ionization Mode: Positive ion reflector mode.[1]
-
Laser: Nitrogen laser (337 nm).[1]
-
Laser Intensity: Adjust to the minimum level necessary for a good signal-to-noise ratio to minimize in-source fragmentation.[1]
-
Mass Range: m/z 500-2000.[1]
d. Data Analysis:
-
Acquire the mass spectrum and identify the peaks corresponding to the desired conjugate.
-
In MALDI, sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts are often the most abundant species.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound conjugates by mass spectrometry.
Caption: Workflow for Mass Spectrometric Characterization.
Conclusion
Mass spectrometry, particularly ESI-LC-MS and MALDI-TOF MS, provides a robust and sensitive platform for the comprehensive characterization of this compound conjugates. By employing the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently verify the molecular weight, assess the purity, and elucidate the structure of these critical linker molecules and their bioconjugates. This ensures the quality and reliability of these reagents in the development of novel therapeutics. For a comprehensive structural confirmation, it is often beneficial to use orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to complement the mass spectrometry data.[1][4][13]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. t-boc-N-amido-PEG8-azide, 2231845-12-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. precisepeg.com [precisepeg.com]
- 8. enovatia.com [enovatia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bath.ac.uk [bath.ac.uk]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Pegylation with Azido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the use of Azido-PEG8-Boc, a heterobifunctional linker, in bioconjugation applications. This reagent is particularly valuable in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and functionality is crucial.[1][2] The molecule features a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, an azide (B81097) (N₃) group for bioorthogonal "click" chemistry, and a tert-butyloxycarbonyl (Boc) protected amine.[1][3]
Core Compound Specifications
The table below summarizes the key properties of this compound and related structures, providing a comparative overview for experimental design.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound Amine | 2231845-12-6 | C₂₃H₄₆N₄O₁₀ | 538.64 | >96%[3] |
| Azido-PEG8-acid | 1214319-92-2 | C₁₉H₃₇N₃O₁₀ | 467.5 | >98%[4] |
| Azido-PEG8-t-Boc-hydrazide | - | C₂₄H₄₇N₅O₁₁ | 581.7 | >95%[5] |
Experimental Protocols
The following protocols outline the key steps for utilizing this compound in a sequential conjugation strategy: 1) Deprotection of the Boc group to reveal the primary amine, and 2) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for conjugation to an alkyne-containing molecule.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, which is then available for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the this compound conjugate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 20-50% v/v solution of TFA in DCM).[1]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting amine salt (Azido-PEG8-NH₃⁺TFA⁻) can often be used directly in the next step or after neutralization.
Protocol 2: Amine Conjugation (Example: Amidation with an NHS Ester)
This protocol details the conjugation of the deprotected Azido-PEG8-amine to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected Azido-PEG8-amine
-
NHS ester-functionalized molecule (e.g., protein, small molecule)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.5)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[6]
Procedure:
-
Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
-
Dissolve the deprotected Azido-PEG8-amine in the reaction buffer.
-
Add the dissolved NHS ester to the Azido-PEG8-amine solution. A 2 to 10-fold molar excess of the amine may be used to drive the reaction.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[7]
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.[7]
-
Purify the resulting Azido-PEG8-conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" chemistry reaction between the azide group of the Azido-PEG8-conjugate and an alkyne-functionalized molecule.[8][9]
Materials:
-
Azido-PEG8-conjugate (from Protocol 2)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Reaction solvent (e.g., DMF/water mixture, DMSO)[1]
Procedure:
-
Dissolve the Azido-PEG8-conjugate (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.[1]
-
Prepare a copper catalyst premix by combining CuSO₄ and TBTA in the reaction solvent.
-
Add the copper catalyst premix to the reaction mixture (final copper concentration typically 0.1-1 mM).[1]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (4-5 equivalents relative to copper).[1]
-
Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PEGylated product can be purified by HPLC.[1]
Summary of Experimental Conditions
The following table summarizes typical quantitative parameters for the key reactions involved in utilizing this compound.
| Parameter | Boc Deprotection | NHS Ester Amination | CuAAC "Click" Reaction |
| Solvent | Dichloromethane (DCM) | PBS (pH 7.2-8.5), DMF, DMSO | DMF/water, DMSO |
| Key Reagents | Trifluoroacetic acid (TFA) | NHS-activated molecule | CuSO₄, Sodium Ascorbate, TBTA |
| Reagent Molar Ratio | Excess TFA | 2-10 fold excess of amine | 1.0-1.2 equivalents of alkyne |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C or Room Temperature | Room Temperature (20-25°C) |
| Reaction Time | 30-60 minutes[1] | 1-2 hours (RT) or overnight (4°C)[7] | 1-4 hours[1] |
| Purification Method | Rotary Evaporation | SEC, RP-HPLC | RP-HPLC |
Visual Representations
Chemical Reaction Workflow
The following diagram illustrates the two-step conjugation process using this compound, starting with Boc deprotection followed by a CuAAC reaction.
Caption: Sequential conjugation using this compound.
Experimental Workflow Diagram
This diagram outlines the complete experimental workflow from starting materials to the final purified product.
Caption: Experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
- 5. Azido-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
Application Notes: Assessing Cell Permeability of Azido-PEG8-Boc Containing PROTACs
Introduction
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] A significant hurdle in PROTAC development is achieving efficient cell permeability, as these molecules often possess a high molecular weight and a large polar surface area, characteristics that typically limit their ability to cross the lipophilic cell membrane.[1][3][4]
The linker component is a critical determinant of a PROTAC's efficacy and its drug-like properties.[2] Linkers containing polyethylene (B3416737) glycol (PEG) are frequently employed to improve the aqueous solubility of these large and often lipophilic molecules.[2] The Azido-PEG8-Boc linker, in particular, offers specific functionalities: the PEG8 chain enhances hydrophilicity, the azido (B1232118) group provides a handle for efficient conjugation via "click chemistry," and the Boc-protected amine allows for further chemical modifications.[5]
The Role of PEG Linkers in Cell Permeability
The inclusion of a PEG linker, such as this compound, presents a "double-edged sword" for cell permeability.[2][3] While the increased hydrophilicity improves solubility, it can hinder passive diffusion across the cell membrane.[2] However, the flexibility of PEG linkers can be advantageous. It may allow the PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane.[3] This "molecular chameleon" behavior can shield the polar surface area of the molecule, facilitating membrane traversal.[2][3] The optimal linker length is system-dependent and must be determined empirically to balance permeability with the ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2]
Overview of Key Permeability Assays
A comprehensive assessment of PROTAC cell permeability requires a multi-faceted approach. The two most widely used in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][3][6]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[3][7] It measures the diffusion of a compound from a donor compartment through a synthetic lipid-coated membrane to an acceptor compartment.[8] PAMPA is a cost-effective method for early-stage screening but may not fully predict in vivo permeability for PROTACs, as it does not account for active transport or efflux mechanisms.[9][10]
-
Caco-2 Permeability Assay: This cell-based assay is considered more physiologically relevant as it uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6][7] This model allows for the assessment of both passive diffusion and active transport processes, including cellular efflux.[9][11] For PROTACs, which can be substrates for efflux transporters, this bidirectional assay is crucial for understanding the net flux across the cellular barrier.[10] Due to the nature of PROTACs, modifications to standard protocols, such as the addition of Bovine Serum Albumin (BSA) to the assay buffer, may be necessary to improve compound recovery and obtain more accurate data.[12][13]
Data Presentation
Quantitative data from cell permeability assays should be summarized in a structured format to facilitate direct comparison between different PROTAC constructs. The apparent permeability coefficient (Papp) is a key metric, with higher values indicating greater permeability. For Caco-2 assays, the efflux ratio (ER) is calculated to identify the influence of active efflux transporters.
Table 1: Illustrative Permeability Data for PROTACs with Varying PEG Linker Lengths Note: Data are for illustrative purposes only and are based on trends observed in published studies.[2]
| PROTAC Construct | Linker Composition | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| PROTAC-1 | Azido-PEG4-Boc | 0.85 | 1.7 | 8.5 | 5.0 |
| PROTAC-2 | This compound | 0.42 | 0.9 | 9.9 | 11.0 |
| PROTAC-3 | Azido-PEG12-Boc | 0.15 | 0.3 | 7.5 | 25.0 |
-
Papp (A→B): Apparent permeability from the apical (top) to the basolateral (bottom) chamber.
-
Papp (B→A): Apparent permeability from the basolateral to the apical chamber.
-
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.[11]
Visualizations
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive permeability of PROTACs.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plate
-
Lecithin
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Reagents:
-
Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate briefly to ensure complete dissolution.[3]
-
Acceptor Solution: Prepare PBS at pH 7.4.
-
Donor Solution: Dilute the PROTAC stock solution in PBS (pH 7.4) to a final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
-
Assay Plate Preparation:
-
Carefully pipette 5 µL of the lipid solution into each well of the 96-well filter (donor) plate, ensuring the solution evenly coats the membrane surface.
-
Add 300 µL of the acceptor solution (PBS) to each well of the 96-well acceptor plate.[14]
-
-
Assay Execution:
-
Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter wells makes contact with the acceptor solution.[14]
-
Add 150 µL of the donor solution (containing the PROTAC) to each well of the filter plate.[14]
-
Cover the plate assembly to minimize evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.[14]
-
-
Quantification:
-
After incubation, carefully separate the filter and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.[2]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:[1] Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq))
-
Where:
-
VA is the volume in the acceptor well (cm³).
-
Area is the surface area of the membrane (cm²).
-
time is the incubation time (seconds).
-
[C]A is the PROTAC concentration in the acceptor well.
-
[C]eq is the theoretical equilibrium concentration.
-
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method for assessing permeability, including active transport and efflux, using a Caco-2 cell monolayer.[2]
Materials:
-
Caco-2 cells
-
24-well or 96-well Transwell® plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 (apical) and pH 7.4 (basolateral)
-
Bovine Serum Albumin (BSA) (optional)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days, replacing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a TEER meter. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).[2]
-
-
Transport Experiment:
-
Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS. Equilibrate the cells in HBSS for 30-60 minutes at 37°C.
-
Test Compound Preparation: Prepare the PROTAC working solution (e.g., 1-10 µM) in pre-warmed HBSS. To improve recovery for poorly soluble or "sticky" PROTACs, consider adding 0.25% BSA to the transport buffer.[12]
-
Apical to Basolateral (A→B) Transport:
-
Remove the buffer from the apical (donor) and basolateral (acceptor) chambers.
-
Add the PROTAC working solution to the apical chamber.
-
Add fresh HBSS (with or without 0.25% BSA) to the basolateral chamber.[2]
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add the PROTAC working solution to the basolateral (donor) chamber.
-
Add fresh HBSS (with or without 0.25% BSA) to the apical (acceptor) chamber.[2]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[12]
-
Sampling: At the end of the incubation, collect samples from both the donor and acceptor chambers for each direction.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
Calculate the Papp values for both the A→B and B→A directions using the following equation: Papp (cm/s) = (dQ/dt) / (A × C₀)
-
Where:
-
dQ/dt is the rate of permeation (mass/time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER greater than 2 suggests the PROTAC is a substrate of active efflux transporters.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry Reaction Setup with Azido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-Boc is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[][2] This linker features a terminal azide (B81097) group for participation in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[2][3] The molecule also contains an eight-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility, improves pharmacokinetic properties, and provides spatial separation between conjugated molecules.[4][5] The amine functionality is protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions to allow for subsequent conjugation steps.[6]
These application notes provide a comprehensive guide to setting up a CuAAC reaction using this compound with an alkyne-containing molecule. Included are detailed experimental protocols, quantitative data summaries, and troubleshooting guidelines to ensure successful conjugation.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is crucial for experimental design.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| Molecular Formula | C23H46N4O10 | [7] |
| Molecular Weight | 538.6 g/mol | [7] |
| Purity | Typically >95% | [7] |
| Appearance | Colorless to pale yellow oil or solid | [8] |
| Solubility | Soluble in DMSO, DMF, DCM | [8] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly specific method for covalently linking an azide-containing molecule, such as this compound, to a terminal alkyne-containing molecule.[] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[4][9] The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the copper(I) oxidation state and accelerates the reaction.[4][9]
Figure 1. Mechanism of the CuAAC reaction.
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
This protocol provides a general starting point for the conjugation of this compound to an alkyne-containing molecule. Optimization may be necessary depending on the specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Nitrogen or Argon gas
Equipment:
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 100 mM stock solution in anhydrous DMSO.
-
Alkyne-Molecule: Prepare a 100 mM stock solution in a compatible solvent (e.g., DMSO).
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution must be prepared fresh before each use.[8]
-
-
Reaction Setup:
-
In a reaction vial, add the this compound stock solution (1.0 equivalent).
-
Add the alkyne-molecule stock solution (1.1 equivalents).[8]
-
Add a suitable solvent or solvent mixture (e.g., DMSO/water, 4:1 v/v) to achieve a final azide concentration of 10-50 mM.[8]
-
Degas the solution for 5-10 minutes by bubbling with nitrogen or argon to remove dissolved oxygen.[8]
-
-
Initiation of the Reaction:
-
Add the THPTA stock solution (0.3 equivalents).[8]
-
Add the copper(II) sulfate stock solution (0.1 equivalents).[8]
-
Add the freshly prepared sodium ascorbate stock solution (1.0-2.0 equivalents) to the reaction mixture.[8] The recommended order of addition is to add the sodium ascorbate last to initiate the reaction.[10]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 2-8 hours).[8]
-
Protocol 2: Work-up and Purification
-
Quenching the Reaction:
-
Once the reaction is complete, add a small amount of a 0.5 M EDTA solution to chelate the copper catalyst.[8]
-
-
Purification:
-
Dilute the reaction mixture with an appropriate solvent (e.g., water or buffer).
-
Purify the product using preparative reverse-phase HPLC or silica (B1680970) gel column chromatography. The choice of purification method will depend on the properties of the final conjugate.[8]
-
Combine the fractions containing the pure product and remove the solvent by lyophilization or rotary evaporation.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.[8]
-
Quantitative Data Summary
The following table provides an example of the stoichiometry for a typical CuAAC reaction.
| Reagent | Equivalents | Molarity (in reaction) | Purpose | Reference |
| This compound | 1.0 | 20 mM | Azide source | [8] |
| Alkyne-Molecule | 1.1 | 22 mM | Alkyne source | [8] |
| CuSO₄·5H₂O | 0.1 | 2 mM | Copper(II) source | [8] |
| Sodium Ascorbate | 1.5 | 30 mM | Reducing Agent | [8] |
| THPTA | 0.3 | 6 mM | Cu(I) Stabilizer | [8] |
| Expected Yield | > 85% | N/A | N/A | [8] |
Visualized Workflows
Figure 2. General workflow for the CuAAC reaction.
Figure 3. PROTAC synthesis logical flow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution. Degas the reaction mixture thoroughly. Increase the amount of sodium ascorbate. | [8] |
| Poor solubility of reactants | Adjust the solvent system (e.g., increase the proportion of DMSO or use a different co-solvent like t-BuOH). | [8] | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Use a sufficient excess of sodium ascorbate. | [8] |
| Difficulty in Purification | Copper contamination of the final product | After the reaction, treat the crude product with a copper chelator like EDTA. Use purification methods that can effectively separate the product from metal ions, such as specific chromatography resins. | [8] |
| Co-elution of product with unreacted starting material | Optimize the stoichiometry to drive the reaction to completion. Employ a high-resolution purification technique like preparative HPLC with an optimized gradient. | [8] |
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. t-boc-N-amido-PEG8-azide, 2231845-12-6 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantifying Conjugation Efficiency of Azido-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG)ylation is a critical strategy in drug development to enhance the therapeutic properties of biomolecules by improving their stability, solubility, and circulating half-life while reducing immunogenicity.[1] Azido-PEG8-Boc is a heterobifunctional linker containing a terminal azide (B81097) group and a Boc-protected amine, separated by an 8-unit polyethylene glycol spacer. The azide group allows for bioorthogonal "click chemistry" reactions, while the protected amine, after deprotection, provides a primary amine for conventional bioconjugation.[2][3]
Accurate quantification of conjugation efficiency is paramount for ensuring the consistency, efficacy, and safety of the resulting bioconjugates.[4] This document provides detailed protocols for the conjugation of this compound to proteins via two primary strategies and outlines analytical methods for the precise quantification of conjugation efficiency.
Conjugation Strategies for this compound
There are two primary strategies for conjugating this compound to a target molecule, typically a protein:
-
Strategy A: Amine-Reactive Conjugation. This approach involves the deprotection of the Boc group to reveal a primary amine, which can then be conjugated to the target molecule. A common method is to first convert the deprotected Azido-PEG8-NH2 to an amine-reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine (B10760008) residues) on a protein.[5]
-
Strategy B: Azide-Alkyne "Click" Chemistry. This strategy utilizes the azide group for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a molecule containing a terminal alkyne.[3][6]
Logical Flow of Conjugation Strategies
References
Troubleshooting & Optimization
Technical Support Center: Azido-PEG8-Boc Click Chemistry
Welcome to the Technical Support Center for Azido-PEG8-Boc click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in an this compound click chemistry reaction?
Low yields in CuAAC reactions involving this compound can often be attributed to a few critical factors:
-
Copper Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2]
-
Poor Reagent Quality: The purity of the azide (B81097), alkyne, and solvents is crucial. Azides can be unstable, and impurities can interfere with the reaction.[2]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce the reaction efficiency.[2]
-
Steric Hindrance: The PEG8 chain and the bulky Boc-protecting group on the this compound linker can physically hinder the approach of the reactants.[3][4][5][6]
-
Solubility Issues: The solubility of the PEGylated azide or the alkyne-containing molecule can be a limiting factor, leading to a heterogeneous reaction mixture.
Q2: How does the PEG8 chain and Boc group on this compound specifically impact the click reaction?
The PEG8 chain, while enhancing hydrophilicity, can create steric hindrance due to its flexibility, potentially "shielding" the azide functional group.[4][7] The bulky tert-butoxycarbonyl (Boc) protecting group further contributes to this steric congestion, which can slow down the reaction rate or prevent it from going to completion, especially when reacting with a sterically demanding alkyne.[7]
Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?
A generally recommended order of addition to maximize catalyst activity is as follows:
-
In a reaction vessel, dissolve the this compound and the alkyne substrate in the chosen degassed solvent.[8]
-
In a separate tube, prepare the catalyst solution by premixing the copper(II) sulfate (B86663) (CuSO₄) and the stabilizing ligand (e.g., THPTA).[8]
-
Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270).[8]
Adding the reducing agent last is crucial to ensure the Cu(II) is reduced to the active Cu(I) in the presence of the stabilizing ligand, preventing premature oxidation or precipitation of the copper catalyst.[9]
Q4: Can the Boc protecting group be cleaved during the click chemistry reaction?
The Boc group is generally stable under the neutral or slightly acidic pH conditions typically used for CuAAC reactions. However, it is sensitive to strong acids. Care should be taken to avoid acidic conditions during the reaction and workup to prevent premature deprotection.[10][11]
Troubleshooting Guide: Low Product Yield
This guide provides a systematic approach to identifying and resolving the root causes of low yield in your this compound click chemistry reaction.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | Ensure the use of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). Always prepare a fresh solution of sodium ascorbate, as it can degrade over time. Use a stabilizing ligand like THPTA (water-soluble) or TBTA to protect the Cu(I) from oxidation. Degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the catalyst.[1] |
| Reagent Impurity or Degradation | Verify the purity of your this compound and alkyne starting materials using techniques like NMR or mass spectrometry. If the purity is questionable, consider purifying the reagents before use. |
| Incorrect Stoichiometry | While a 1:1 molar ratio of azide to alkyne is theoretical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants (often the less expensive or more readily available one) can help drive the reaction to completion.[12] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be slow or incomplete. For PEGylated compounds, a co-solvent system such as water with DMSO, DMF, or t-BuOH can improve solubility. Start with a small percentage of the organic co-solvent (e.g., 5-10%) and increase if necessary.[2] |
Problem 2: Reaction Starts but Stalls or is Sluggish
| Possible Cause | Suggested Solution |
| Steric Hindrance | The PEG8 chain or bulky substituents on the alkyne may be slowing the reaction. Increasing the reaction time (up to 24-48 hours) can help. Gentle heating (e.g., 35-50°C) may also increase the reaction rate, but monitor for potential side reactions or degradation of sensitive molecules.[13] Using a longer, more flexible PEG linker, if the experimental design allows, can sometimes mitigate steric hindrance between bulky reaction partners.[3][4][6] |
| Suboptimal pH | The CuAAC reaction is generally tolerant of a wide pH range (4-12). However, for bioconjugation, a pH between 7 and 8 is often optimal. If your reaction is sluggish, consider optimizing the pH of your buffer system.[2] |
| Insufficient Catalyst or Ligand | For sterically hindered substrates, increasing the catalyst and ligand concentration may be necessary. Ensure the appropriate ligand-to-copper ratio is used (typically 1:1 to 5:1).[2] |
Quantitative Data Summary
The optimal reaction conditions are highly dependent on the specific substrates being used. The following tables provide general guidelines and starting points for optimizing your this compound click chemistry reaction.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Range | Notes |
| Azide to Alkyne Molar Ratio | 1:1 to 1:1.5 (or 1.5:1) | A slight excess of one reagent can improve yield.[12] |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for difficult substrates. |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% (or 2.5-5 mM) | Always use a freshly prepared solution.[2] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Essential for catalyst stability and reaction acceleration.[2] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and substrates. |
Table 2: Influence of Reaction Parameters on Yield (General Trends)
| Parameter | Condition | Expected Impact on Yield |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for most reactions. |
| Increased to 40-50°C | Can accelerate slow reactions, but may increase side products.[1] | |
| Reaction Time | 1 - 4 hours | Often sufficient for high-yield reactions.[2] |
| Up to 24 hours | May be necessary for sterically hindered or dilute reactions.[13] | |
| Solvent | Aqueous buffers (e.g., PBS) | Ideal for bioconjugation; water can accelerate the reaction. |
| Co-solvents (DMSO, DMF, t-BuOH) | Improves solubility of hydrophobic reactants. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a starting point for the click chemistry reaction between this compound and an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA for aqueous media)
-
Degassed Solvent (e.g., 1:1 t-BuOH/Water, DMF, or DMSO)
Procedure:
-
Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the alkyne substrate (1.0 - 1.2 equivalents) in the chosen degassed solvent.
-
Ligand/Copper Premix: In a separate tube, prepare the catalyst solution. Add the ligand (e.g., 5 equivalents relative to copper) to the solvent, followed by the CuSO₄ solution (e.g., 0.1 equivalents). Mix until the solution is homogeneous.[8]
-
Catalysis: Add the premixed ligand/CuSO₄ solution to the reaction vial containing the azide and alkyne.
-
Initiation: Add a freshly prepared solution of sodium ascorbate (e.g., 0.3-0.5 equivalents) to the main reaction vial to initiate the cycloaddition.[8]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC). Reaction times can vary from 1 to 24 hours.
-
Workup & Purification: Once the reaction is complete, it can be quenched by adding a solution of EDTA to chelate the copper. The product can then be purified by extraction, precipitation, or column chromatography, depending on its properties.
Visualizations
Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.
Caption: Step-by-step experimental workflow for a typical CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Side reactions of Azido-PEG8-Boc with amino acids
Welcome to the technical support center for Azido-PEG8-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential side reactions with amino acids during its use in bioconjugation and peptide modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when using this compound in workflows involving peptides?
A1: The most significant and common source of side reactions arises from the deprotection of the tert-butyloxycarbonyl (Boc) group. This process, typically carried out under acidic conditions (e.g., using trifluoroacetic acid - TFA), generates a reactive tert-butyl cation.[1][2][3] This carbocation can then cause unwanted alkylation of nucleophilic amino acid residues within the peptide sequence.[1][2][3][4]
Q2: Which amino acid residues are most susceptible to these side reactions?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation generated during Boc deprotection. The most commonly affected residues are:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][2]
Q3: Is the azide (B81097) group of this compound reactive towards amino acid side chains?
A3: The azide functional group is generally considered bioorthogonal, meaning it is largely unreactive with the functional groups typically found in amino acids under standard bioconjugation conditions.[5][6] Its primary reactivity is harnessed in "click chemistry" reactions with alkynes (CuAAC or SPAAC) or in Staudinger ligations with phosphines.[5][6][7] However, under certain conditions, such as the presence of some reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), the azide group can be reduced to a primary amine.[8]
Q4: What is the stability of the PEG8 chain during typical experimental procedures?
A4: The polyethylene (B3416737) glycol (PEG) chain is generally stable. However, it can be susceptible to oxidative degradation, a process that can be accelerated by exposure to heat, light, and transition metal ions. This can lead to chain cleavage and the formation of various impurities.
Q5: How can I prevent the side reactions associated with Boc deprotection?
A5: The most effective method to prevent tert-butylation of sensitive amino acid residues is the use of "scavengers" in the deprotection cocktail.[1][2][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation and effectively "trap" it before it can react with the peptide.[2] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1]
Troubleshooting Guides
Issue 1: Unexpected mass addition of +56 Da in the final product after Boc deprotection.
-
Symptom: Mass spectrometry analysis of your peptide conjugate shows a significant peak corresponding to the expected mass +56 Da.
-
Likely Cause: This mass shift is characteristic of the addition of a tert-butyl group to one of the nucleophilic amino acid residues (Trp, Met, Cys, or Tyr) during acidic deprotection of the Boc group.[2]
-
Solution:
-
Incorporate Scavengers: Add a scavenger cocktail to your TFA deprotection solution. A common and effective general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[4]
-
Optimize Scavenger Choice: For peptides rich in specific sensitive residues, a more specialized cocktail may be necessary. For example, Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended for peptides with multiple sensitive residues.[4]
-
Issue 2: Loss of azide functionality in the final product.
-
Symptom: Analytical data (e.g., IR spectroscopy, mass spectrometry showing a mass loss of 26 Da) indicates the absence of the azide group and the presence of a primary amine.[9]
-
Likely Cause: Unintended reduction of the azide group. This can be caused by certain reducing agents used in other steps of the experimental workflow, such as DTT or TCEP for disulfide bond reduction.[8]
-
Solution:
-
Orthogonal Chemistry: If a reduction step is necessary, perform it before the introduction of the azide-containing molecule.
-
Alternative Reagents: Use reducing agents that are known to be compatible with azides if possible.
-
Alternative Conjugation Strategies: Employ bioorthogonal conjugation methods that do not require reducing conditions, such as strain-promoted azide-alkyne cycloaddition (SPAAC).[8]
-
Issue 3: Broad peaks or multiple peaks in HPLC analysis of the PEGylated product.
-
Symptom: Chromatographic analysis of the purified product shows broad peaks or a distribution of peaks instead of a single sharp peak.
-
Likely Cause:
-
Oxidative Degradation of PEG: The PEG8 chain may have undergone oxidative cleavage, leading to a heterogeneous mixture of different PEG chain lengths.
-
Multi-PEGylation: If the conjugation strategy targets a functional group present at multiple sites on the peptide (e.g., primary amines on lysine (B10760008) residues), a mixture of mono-, di-, and multi-PEGylated species can result.[1]
-
-
Solution:
-
Degradation Prevention: Work under an inert atmosphere (e.g., argon or nitrogen) when possible, especially during steps involving heating. Avoid exposure to strong light and sources of metal ion contamination.
-
Control Stoichiometry: To control the degree of PEGylation, carefully adjust the molar ratio of the this compound reagent to the peptide. A lower molar excess of the PEG linker will favor mono-PEGylation.[1]
-
Data Presentation
Table 1: Common Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail Composition (v/v/v) | Target Residues | Application Notes |
| TFA / TIS / H₂O (95:2.5:2.5) | General purpose, effective for Trp, Met, Tyr | A standard, non-malodorous cocktail suitable for most peptide sequences.[4] |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) | Trp, Met, Cys, Tyr | Recommended for peptides containing multiple sensitive residues.[4] |
| TFA / Thioanisole / DTT (90:5:5 v/v/w) | Cys | Specifically formulated to protect Cysteine residues.[4] |
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
This protocol provides a general procedure for the removal of the Boc protecting group from a peptide conjugate while minimizing side reactions.
-
Preparation: Dissolve the Boc-protected Azido-PEG8-conjugate in a suitable solvent such as dichloromethane (B109758) (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Scavenger Addition: Add the chosen scavenger cocktail (see Table 1). For a general-purpose deprotection, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
Protocol 2: Analysis of tert-Butylation by HPLC-MS
This protocol outlines a method to detect and quantify the tert-butylation of tryptophan residues.
-
Sample Preparation: After the Boc deprotection reaction, neutralize the crude product and dissolve it in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the desired product from the more hydrophobic tert-butylated side product. A shallow gradient is often effective.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Perform a full MS scan to identify the molecular ions of the desired product and the side product (expected mass +56 Da).
-
Quantification: Quantify the relative amounts of the desired product and the side product by integrating the peak areas from the extracted ion chromatograms (EICs) of their respective molecular ions. For absolute quantification, a standard curve of a synthesized tert-butylated tryptophan-containing peptide would be required.
-
Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers in preventing side reactions.
Caption: A troubleshooting workflow for identifying and addressing common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Azido-PEG8-Boc Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of Azido-PEG8-Boc conjugates. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my this compound conjugate?
Incomplete deprotection of Boc-protected amines, especially on flexible and potentially sterically hindering PEG chains, can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3] Trifluoroacetic acid (TFA) is a common reagent, and its concentration may need to be optimized.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1][2][3]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, despite its flexibility, can create a sterically hindered environment around the Boc-protected amine, slowing down the reaction rate.[1][2][3][4]
-
Solvent Issues: The choice of solvent is critical to ensure that both the this compound conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1][3]
-
Reagent Quality: Degradation of the acid (e.g., TFA) due to improper storage can lead to lower reactivity and incomplete deprotection.
Q2: I'm observing unexpected peaks in my LC-MS analysis after deprotection. What could they be?
Unexpected peaks often indicate the formation of side products. The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[4][5][6][7] This electrophile can alkylate nucleophilic sites on your molecule. For this compound, potential side reactions include:
-
Alkylation of the Azide Group: Although azides are generally not highly nucleophilic, reaction with the tert-butyl cation is a possibility under harsh acidic conditions.
-
Alkylation of other nucleophilic functional groups: If your conjugate contains other susceptible residues like tryptophan, methionine, cysteine, or tyrosine, they are prone to alkylation.[4][5][6][7] This is often observed as a +56 Da mass shift in the mass spectrum.[4]
Q3: How can I prevent the formation of these side products?
The most effective method to prevent side reactions from the tert-butyl cation is to use "scavengers" in your deprotection reaction.[5][6][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate and "trap" it before it can cause unwanted modifications.[4][6][7] Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): A very effective scavenger.[6]
-
Water: Can trap the cation to form tert-butanol.[6]
-
Thioanisole: Useful for protecting methionine and tryptophan residues.[6]
Troubleshooting Guide for Incomplete Deprotection
If you are experiencing incomplete Boc deprotection, the following table summarizes potential troubleshooting strategies. It is recommended to monitor the reaction progress by a suitable analytical method like TLC or LC-MS.[1][2][6]
| Symptom | Potential Cause | Recommended Action | Reagent/Conditions | Expected Outcome |
| High percentage of starting material remains | Insufficient acid strength or concentration | Increase acid concentration | Increase TFA concentration in DCM from 20% to 50% (v/v)[1][3] | Drive the reaction to completion. |
| Reaction stalls after initial conversion | Inadequate reaction time | Extend the reaction time | Increase reaction time from 1-2 hours to 4 hours or longer, with monitoring.[1][6] | Allow the reaction to proceed to completion. |
| Consistently incomplete reaction | Steric hindrance from the PEG chain | Use a stronger acid system | Switch from TFA/DCM to 4M HCl in 1,4-dioxane.[1][3][4][5] | Overcome steric hindrance and achieve full deprotection. |
| Incomplete reaction and side products observed | Combination of issues | Optimize reaction with scavengers | Use a standard scavenger cocktail such as 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[7] | Complete deprotection while minimizing side product formation. |
| Poor reproducibility | Reagent degradation or solvent issues | Use fresh reagents and ensure solubility | Use fresh, anhydrous solvents and high-purity TFA. Ensure the conjugate is fully dissolved.[1] | Consistent and reliable deprotection results. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a standard method for the removal of the Boc group.
-
Dissolution: Dissolve the this compound conjugate in dichloromethane (DCM).
-
Addition of Reagents: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1][7] If required, add scavengers such as triisopropylsilane (TIS) at 2.5-5% (v/v).[1][6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][7]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[7][8] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[1][6] The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base.[7]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is recommended for substrates where deprotection with TFA is sluggish due to steric hindrance.
-
Dissolution: Dissolve the this compound conjugate in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 4M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected conjugate.[5]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[5] The reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[5]
Visual Guides
Caption: Experimental workflow for Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
Technical Support Center: Optimizing Azido-PEG8-Boc CuAAC Reactions
<
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the catalyst concentration in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG8-Boc.
Troubleshooting Guide
This section addresses common problems encountered during the CuAAC reaction, focusing on catalyst-related issues.
Q1: My reaction yield is low or the reaction is incomplete. What are the primary causes related to the catalyst?
A1: Low or non-existent yield is often linked to the inactivation of the copper(I) catalyst. The catalytically active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Other factors include suboptimal reagent concentrations or improper reaction setup.
Solutions:
-
Ensure an Active Catalyst System:
-
Use a Reducing Agent: The most common method to maintain the active Cu(I) state is to generate it in situ from a Cu(II) source (e.g., CuSO₄) using a reducing agent.[2] Sodium ascorbate (B8700270) is the preferred choice for most applications.[3][4] Always use a freshly prepared sodium ascorbate solution, as it can degrade over time.[5][6][7]
-
Degas Solvents: Remove dissolved oxygen from all solvents and reaction buffers by sparging with an inert gas like argon or nitrogen.[2][6][8] For highly sensitive substrates, performing the reaction in a glovebox is recommended.[8]
-
Use a Stabilizing Ligand: Ligands are critical for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction rate.[2][3][5][9] For aqueous bioconjugation reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1][5][6]
-
-
Optimize Reagent Order of Addition:
-
The recommended procedure is to first premix the CuSO₄ solution with the stabilizing ligand.[3][4][8] This mixture is then added to the solution containing your azide (B81097) and alkyne. The reaction should be initiated by the final addition of the freshly prepared sodium ascorbate solution.[3][4][8] This sequence allows the ligand to form a protective complex with the copper before the reduction to Cu(I) occurs.[8]
-
-
Verify Substrate Purity and Integrity:
Q2: I'm observing side products or my product is difficult to purify. Could this be related to the copper catalyst?
A2: Yes, improper catalyst concentration or reaction conditions can lead to side reactions. A common side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the terminal alkyne.[2][7] This is more prevalent when the concentration of active Cu(I) is low or when excess oxygen is present.[7] High concentrations of residual copper can also complicate purification, especially when working with molecules that can chelate metals.
Solutions:
-
Minimize Glaser Coupling: Strictly follow protocols to deoxygenate solvents and use a sufficient excess of sodium ascorbate to maintain a reducing environment, which suppresses this oxidative side reaction.[2][6][7]
-
Optimize Copper Concentration: While a certain threshold of copper is needed for the reaction to proceed efficiently (often above 50 µM), excessively high concentrations can sometimes promote side reactions.[7] It is best to determine the optimal concentration through systematic experimentation.
-
Post-Reaction Cleanup: Consider using chelating agents, such as EDTA, during workup to remove residual copper from your final product.
Q3: My reaction starts clear but a precipitate forms over time. What could be the cause?
A3: Precipitate formation can indicate several issues. It may be your desired product crashing out of solution, but it could also signal problems like the formation of insoluble copper species or aggregation of PEGylated starting materials or products.[10][11] PEG chains, particularly on polymers, can sometimes chelate copper, leading to insolubility or catalyst sequestration.[7][10]
Solutions:
-
Use a Co-solvent: If substrate solubility is an issue, consider adding a co-solvent like DMSO or DMF to improve the solubility of all components.[1][2]
-
Ensure Proper Ligand Use: A suitable ligand at an appropriate concentration can help keep the copper catalyst soluble and active.[2][5]
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity (e.g., via ESI-MS).[11] This will help diagnose whether it is your product or an unwanted byproduct/aggregate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for the copper catalyst?
A1: For most bioconjugation applications, a final copper concentration in the range of 50 µM to 250 µM is a recommended starting point.[1][12] A threshold of at least 50 µM Cu is often needed to see significant reactivity.[3][7] The optimal concentration should be determined empirically for your specific substrates and reaction scale.[1][5]
Q2: What is the role of a ligand and which one should I choose for a PEGylated substrate?
A2: Ligands are crucial for a successful CuAAC reaction. They stabilize the catalytically active Cu(I) oxidation state, prevent oxidation and disproportionation, and accelerate the reaction rate.[9][13] For reactions in aqueous buffers, especially with biomolecules and PEG linkers, water-soluble ligands are preferred. THPTA is an excellent and commonly used choice.[6][8] Other options include BTTAA.[5][13]
Q3: What concentration and ratio of ligand and reducing agent should I use?
A3: The concentrations of the ligand and reducing agent are typically based on the copper concentration.
-
Ligand-to-Copper Ratio: A molar ratio of 1:1 to 5:1 (ligand:copper) is common.[5] For sensitive biomolecules, a 5:1 ratio is widely recommended as the excess ligand can act as a sacrificial reductant, protecting the substrate from oxidative damage.[7][8][14]
-
Reducing Agent Concentration: A 5- to 50-fold molar excess of sodium ascorbate over the copper concentration is typical.[1][12] Common final concentrations range from 1 mM to 10 mM.[1][5]
Q4: Can the PEG8 linker itself interfere with the reaction?
A4: Yes, while PEG linkers are primarily used to enhance solubility and pharmacokinetic properties, they can present challenges.[15] Long PEG chains can cause steric hindrance around the reactive azide group.[6][10] Additionally, the ether oxygens in the PEG backbone can weakly chelate the copper catalyst, potentially sequestering it from the reaction.[7][10] Using a strong stabilizing ligand like THPTA helps to ensure the copper remains available and catalytically active.
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Typical Final Concentration | Molar Ratio (relative to Copper) | Key Considerations |
|---|---|---|---|
| Copper(II) Sulfate | 50 µM - 500 µM[5] | 1 | The catalyst is generated in situ. A concentration below 50 µM may result in very slow or no reaction.[3][7] |
| Stabilizing Ligand (e.g., THPTA) | 250 µM - 2.5 mM | 1:1 to 5:1[5] | Use a 5:1 ratio to protect sensitive biomolecules from oxidative damage.[8][14] |
| Sodium Ascorbate | 1 mM - 10 mM[5] | 10:1 to 50:1[1] | Must be prepared fresh immediately before use.[5][6][7] |
| This compound | Dependent on application | ~1.1 - 2 equivalents to alkyne[1] | A slight excess of one reactant can drive the reaction to completion.[1] |
| Alkyne Substrate | Dependent on application | 1 equivalent | Ensure high purity.[5] |
Experimental Protocols
Protocol: Small-Scale Optimization of Copper Catalyst Concentration
This protocol describes setting up a series of small-scale reactions to determine the optimal copper concentration for your specific this compound and alkyne substrates.
-
Prepare Stock Solutions:
-
Alkyne Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or reaction buffer).
-
This compound: Prepare a 12 mM stock solution in the same solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.[12]
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[12][14]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. [7][12]
-
Reaction Buffer: Prepare your desired reaction buffer (e.g., PBS, pH 7.4), and degas it by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Design Optimization Reactions:
-
Set up a series of microcentrifuge tubes, each with a final reaction volume of 100 µL.
-
In this experiment, you will test four different final copper concentrations: 50 µM, 100 µM, 250 µM, and 500 µM.
-
The Ligand:Copper ratio will be kept constant at 5:1, and the Sodium Ascorbate concentration will be 5 mM.
-
-
Reaction Setup (Perform in order):
-
For each reaction, first prepare the Catalyst Premix in a separate tube by combining the required volumes of CuSO₄ and THPTA stock solutions. Let this stand for 1-2 minutes.
-
In the main reaction tubes, add the Reaction Buffer, Alkyne stock, and this compound stock.
-
Add the appropriate volume of the Catalyst Premix to each reaction tube.
-
Initiate all reactions by adding the freshly prepared Sodium Ascorbate stock solution.
-
Gently mix each reaction and incubate at room temperature, protected from light if any components are light-sensitive.[5][8]
-
Table 2: Example Pipetting Scheme for Catalyst Optimization (100 µL Final Volume)
| Component Stock | Final Conc. | Tube 1 | Tube 2 | Tube 3 | Tube 4 |
|---|---|---|---|---|---|
| Reaction Buffer | - | 77.5 µL | 76 µL | 72.5 µL | 67.5 µL |
| Alkyne (10 mM) | 1 mM | 10 µL | 10 µL | 10 µL | 10 µL |
| This compound (12 mM) | 1.2 mM | 10 µL | 10 µL | 10 µL | 10 µL |
| Catalyst Premix | |||||
| CuSO₄ (10 mM) | 50 µM | 0.5 µL | - | - | - |
| THPTA (50 mM) | 250 µM | 0.5 µL | - | - | - |
| CuSO₄ (10 mM) | 100 µM | - | 1 µL | - | - |
| THPTA (50 mM) | 500 µM | - | 1 µL | - | - |
| CuSO₄ (10 mM) | 250 µM | - | - | 2.5 µL | - |
| THPTA (50 mM) | 1.25 mM | - | - | 2.5 µL | - |
| CuSO₄ (10 mM) | 500 µM | - | - | - | 5 µL |
| THPTA (50 mM) | 2.5 mM | - | - | - | 5 µL |
| Initiator | |||||
| Sod. Ascorbate (100 mM) | 5 mM | 5 µL | 5 µL | 5 µL | 5 µL |
| Total Volume | | 100 µL | 100 µL | 100 µL | 100 µL |
-
Analysis:
-
Monitor the reactions at various time points (e.g., 1, 4, and 12 hours).
-
Analyze the reaction conversion and product formation using an appropriate technique, such as LC-MS or HPLC.
-
Compare the results across the different catalyst concentrations to identify the optimal condition that provides the highest yield with minimal side products in a reasonable timeframe.
-
Visualizations
Caption: Experimental workflow for optimizing CuAAC catalyst concentration.
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - Help finding conditions for CuAAC "click" reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Click reaction ligands | BroadPharm [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Solubility of Azido-PEG8-Boc PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Azido-PEG8-Boc PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound PROTAC have poor aqueous solubility despite the presence of a hydrophilic PEG8 linker?
A1: While the polyethylene (B3416737) glycol (PEG) linker is included to enhance hydrophilicity, several factors can contribute to the poor solubility of PROTACs. These molecules are often large and complex, placing them in the "beyond rule of 5" (bRo5) chemical space, which predisposes them to low solubility.[1] The overall solubility is a composite property influenced by the lipophilicity of the warhead (targeting the protein of interest) and the E3 ligase ligand, which can counteract the solubilizing effect of the PEG linker. Furthermore, the crystalline nature of a solid PROTAC can hinder its dissolution.
Q2: What is the first step I should take when I observe precipitation of my PROTAC in an aqueous buffer?
A2: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice. Subsequent dilutions into your aqueous experimental buffer should be done by adding the PROTAC stock solution slowly to the buffer while vortexing. This "solvent exchange" method helps to prevent localized high concentrations that can lead to precipitation. If precipitation persists, exploring the use of co-solvents is the next logical step.
Q3: How does the PEG linker length affect the solubility and permeability of a PROTAC?
A3: The length of the PEG linker plays a crucial role in balancing a PROTAC's physicochemical properties. Generally, longer PEG chains increase the hydrophilicity and, therefore, the aqueous solubility of the PROTAC. However, the relationship with cell permeability is more complex. While increased hydrophilicity can be beneficial, excessively long and polar PEG linkers can negatively impact membrane permeability. There is often an optimal linker length that balances solubility and the ability to cross the cell membrane.
Q4: Can the choice of E3 ligase ligand affect the solubility of my PROTAC?
A4: Yes, the choice of E3 ligase ligand can significantly impact the overall solubility of the PROTAC. Different E3 ligase ligands, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL), have inherently different solubility profiles. The lipophilicity of the E3 ligase ligand contributes to the overall lipophilicity of the PROTAC molecule.
Q5: What is the "hook effect" and how does it relate to PROTAC solubility?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[2] This is because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] While not a direct measure of solubility, using a PROTAC at a concentration above its solubility limit will cause it to precipitate out of solution, leading to inaccurate concentrations in your experiment and potentially confounding the interpretation of the hook effect.[1]
Troubleshooting Guide
Issue 1: My this compound PROTAC precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer (e.g., PBS).
| Potential Cause | Troubleshooting Steps |
| Final concentration exceeds kinetic solubility limit. | 1. Determine the kinetic solubility: Perform a kinetic solubility assay to find the solubility limit of your PROTAC under your specific experimental conditions. 2. Work at lower concentrations: If your assay allows, work at concentrations below the measured kinetic solubility limit. |
| Suboptimal solvent exchange. | 1. Slow addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. 2. Stepwise dilution: Perform serial dilutions in a buffer containing a small percentage of DMSO before the final dilution in the purely aqueous buffer. |
| pH of the buffer. | 1. Adjust pH: If your PROTAC has ionizable groups, systematically vary the pH of the buffer to find the optimal pH for solubility. For basic groups, a lower pH may increase solubility, while for acidic groups, a higher pH may be beneficial. |
| High lipophilicity of the PROTAC. | 1. Use co-solvents: For in vitro assays, consider adding a small percentage of a biocompatible co-solvent like PEG400 or ethanol (B145695) to the aqueous buffer. 2. Formulation with excipients: For in vivo studies, explore formulation strategies like amorphous solid dispersions (ASDs) or lipid-based formulations. |
Issue 2: My PROTAC shows low or no degradation of the target protein in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability. | 1. Modify the linker: Experiment with different PEG linker lengths. Sometimes a shorter linker can improve permeability. 2. Introduce intramolecular hydrogen bonds: This can help the PROTAC adopt a more compact conformation, which may facilitate cell entry. |
| Low intracellular concentration due to poor solubility in cell culture media. | 1. Formulate with excipients: Consider using formulation strategies such as amorphous solid dispersions (ASDs) with polymers like HPMCAS to improve dissolution and maintain a supersaturated state.[3] 2. Nanoformulations: Encapsulating the PROTAC in lipid-based or polymeric nanoparticles can enhance solubility and cellular uptake. |
| PROTAC instability in the experimental medium. | 1. Assess compound stability: Use LC-MS to determine the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
Data Presentation
The following table presents data for the PROTAC ARCC-4, demonstrating the significant improvement in apparent solubility achieved by formulating it as an amorphous solid dispersion (ASD) with the polymer HPMCAS. While not an this compound PROTAC, ARCC-4 is a representative example of a poorly soluble PROTAC, and the principles of solubility enhancement are broadly applicable.
| Formulation | Drug Load (% w/w) | Aqueous Solubility (µg/mL) | Fold Increase in Apparent Solubility |
| Neat ARCC-4 | N/A | 0.0163 ± 0.007 | 1x (baseline) |
| ARCC-4: HPMCAS ASD | 10% | 36.3 ± 4.9 (after 180 min) | ~2227x |
| ARCC-4: HPMCAS ASD | 20% | 38.0 (peak at 4 min) | ~2331x |
Data adapted from Pöstges et al., Pharmaceutics, 2023.[3] It is important to note that this table shows the concentration in a supersaturated state maintained over time, highlighting the benefit of the ASD formulation.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vitro Assays
This protocol describes the preparation of a 10 µM working solution of a PROTAC in a cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
PROTAC
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh a suitable amount of your PROTAC and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C.
-
-
Prepare a 1 mM intermediate dilution in DMSO:
-
Thaw the 10 mM stock solution.
-
In a sterile microcentrifuge tube, add 5 µL of the 10 mM stock solution to 45 µL of anhydrous DMSO.
-
Vortex to mix thoroughly.
-
-
Prepare the 10 µM final working solution:
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 1 mM intermediate dilution to the cell culture medium.
-
Immediately vortex the solution for 10-15 seconds to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
-
Cell Treatment:
-
Use the 10 µM working solution to treat your cells as required for your experiment. The final DMSO concentration will be 0.1%.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD of a PROTAC with a polymer like HPMCAS.
Materials:
-
PROTAC
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent (e.g., a 4:1 v/v mixture of dichloromethane (B109758) and ethanol)[4]
-
Glass vial
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve the PROTAC and Polymer:
-
Accurately weigh the PROTAC and the polymer in the desired ratio (e.g., 1:4 drug to polymer, for a 20% drug loading).
-
Place the mixture in a glass vial with a magnetic stir bar.
-
Add the solvent mixture (e.g., 4:1 dichloromethane:ethanol) and stir until both the PROTAC and the polymer are completely dissolved.[4]
-
-
Solvent Evaporation:
-
Rotary Evaporator: Attach the vial to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the wall of the vial.
-
Vacuum Oven: Alternatively, place the vial in a vacuum oven at a controlled temperature (e.g., 70°C) overnight to ensure complete removal of the solvent.[4]
-
-
Collection and Grinding:
-
Once the solvent is completely removed, scrape the solid dispersion from the vial.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
-
Storage:
-
Store the resulting ASD powder in a desiccator to protect it from moisture.
-
Visualizations
Caption: Troubleshooting workflow for addressing PROTAC solubility issues.
Caption: Experimental workflow for improving PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal in Azido-PEG8-Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG8-Boc and similar PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my this compound reaction?
A1: Residual copper catalyst can be detrimental for several reasons:
-
Cytotoxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1][2]
-
Interference with Downstream Applications: Copper can interfere with subsequent analytical techniques like NMR or fluorescence-based assays and can poison catalysts used in further reaction steps.[2][3]
-
Product Stability: The presence of copper can affect the stability and purity of your final PEGylated product.[1][4]
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies have strict limits on elemental impurities, including copper.[1]
Q2: What are the primary methods for removing copper catalysts from reactions containing PEGylated molecules?
A2: The most common methods for copper removal include:
-
Aqueous Washes with Chelating Agents: This involves using agents like Ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium (B1175870) chloride to form water-soluble copper complexes that can be extracted from the organic phase.[1][5]
-
Solid-Phase Scavengers: These are resins with functional groups that have a high affinity for copper, allowing for removal by filtration.[1][5]
-
Filtration through Adsorbent Plugs: Passing the reaction mixture through a plug of silica (B1680970) gel or alumina (B75360) can effectively adsorb the copper catalyst.[1][5]
-
Dialysis: This method is particularly effective for larger PEGylated molecules and bioconjugates, where small copper complexes are removed through a semi-permeable membrane.[1][5]
Q3: How does the PEG8 chain in this compound affect the copper removal process?
A3: The polyethylene (B3416737) glycol (PEG) chain increases the hydrophilicity and water solubility of the molecule. This can complicate traditional liquid-liquid extractions with aqueous chelating agents, as the desired product may partition into the aqueous phase along with the copper-chelator complex, leading to product loss.[1] Therefore, methods that do not rely on partitioning between aqueous and organic phases, such as solid-phase scavengers or dialysis, are often more suitable for PEGylated compounds.[1]
Q4: How can I quantify the amount of residual copper in my final product?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are the preferred methods for quantifying trace levels of elemental impurities like copper. These techniques offer high sensitivity and can detect copper concentrations down to parts-per-billion (ppb) levels.
Quantitative Comparison of Copper Removal Methods
The efficiency of copper removal can vary depending on the specific reaction conditions, the nature of the product, and the protocol followed. The data below provides a general guideline for the expected efficiency of common removal techniques.
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash with EDTA | < 50[6] | 5 - 20% | Inexpensive and readily available reagents. | Can be less effective for highly water-soluble products; may require multiple washes. |
| Solid-Phase Scavengers | < 10[2] | 1 - 5% | High efficiency and selectivity; simple filtration-based workup.[2] | Higher cost compared to simple aqueous washes.[2] |
| Filtration through Silica/Alumina Plug | 10 - 100 | 5 - 15% | Simple and effective for removing suspended copper species. | Potential for product adsorption on the solid support.[1] |
| Dialysis (with EDTA) | < 5 | < 5% | Highly effective for large molecules; gentle on the product. | Time-consuming; not suitable for small molecules. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in water, with the pH adjusted to 8 using NaOH
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[3]
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent to obtain the copper-free product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol is well-suited for a broad range of products, including those that are sensitive to aqueous workups.
Materials:
-
Reaction mixture
-
Copper scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the reaction mixture, add the scavenger resin. A typical loading is 3-5 equivalents of the scavenger's functional group relative to the amount of copper catalyst used.[5][7]
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the specific resin and reaction conditions.[7]
-
Monitor the removal of copper by observing the disappearance of color from the solution.
-
Once copper removal is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[5]
-
The filtrate contains the purified product and can be concentrated under reduced pressure.
Protocol 3: Filtration through a Silica Gel Plug
This method is useful for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.
Materials:
-
Crude product solution
-
Silica gel
-
Glass funnel or column
-
Cotton or glass wool
-
Eluting solvent
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a glass funnel or column.
-
Add a layer of sand, followed by a 2-3 inch layer of silica gel, and another layer of sand on top.
-
Pre-wet the silica plug with the eluting solvent.
-
Carefully load the crude product solution onto the top of the silica plug.
-
Elute the product through the plug using the eluting solvent, collecting the filtrate.
-
Monitor the elution by TLC to ensure all the product has passed through.
-
Concentrate the filtrate to obtain the purified product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent blue or green color in the product after purification. | Incomplete removal of the copper catalyst. | - Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[3] - Pass the product through a plug of silica gel or alumina.[3] - Utilize a scavenger resin.[3] |
| The product itself may be chelating the copper. | - Try a stronger chelating agent for the wash. - Use a scavenger resin with a very high affinity for copper.[3] | |
| Low product yield after aqueous workup. | The PEGylated product is partially water-soluble and is being lost in the aqueous phase.[3] | - Use a solid-phase scavenger to avoid liquid-liquid extraction.[1] - For larger molecules, dialysis is a highly effective alternative.[1] |
| Low product yield after purification with a solid support. | The product is adsorbing onto the solid support (silica, alumina, or scavenger resin).[1] | - Test different adsorbents or consider using a different type of scavenger resin.[1] - Elute with a more polar solvent system during filtration or chromatography. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarity and affinity for the stationary phase. | - First, perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[3] - Try a different stationary phase (e.g., alumina instead of silica gel).[3] - Use a scavenger resin to remove copper prior to chromatography.[3] |
Visualizing the Workflow
Decision Workflow for Selecting a Copper Removal Method
References
Azido-PEG8-Boc degradation and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and stability of Azido-PEG8-Boc. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound and its derivatives should be stored at -20°C in a dry, dark environment within a tightly sealed container.[1][2][3][4] For short-term storage of a few days to weeks, 0–4°C is acceptable.[5] Before use, it is crucial to allow the reagent to equilibrate to room temperature before opening the container to prevent moisture condensation.[5] When preparing stock solutions, use an anhydrous solvent like DMSO or DMF and store these solutions at -20°C or -80°C. To maintain the integrity of the reagent, it is advisable to avoid repeated freeze-thaw cycles.[5]
Q2: What are the primary degradation pathways for this compound?
The main points of instability in the this compound molecule are the acid-labile Boc-protecting group and the polyethylene (B3416737) glycol (PEG) backbone, which is susceptible to oxidation.[5]
-
Acidic Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions to reveal a primary amine.[6] However, unintentional exposure to acidic environments during storage or in a reaction step can lead to premature deprotection, which is a form of degradation.[5]
-
Oxidative Degradation of the PEG Backbone: The ether linkages within the PEG chain can undergo auto-oxidation. This process can be accelerated by exposure to heat, light, and transition metal ions, leading to chain cleavage and the formation of impurities like aldehydes and carboxylic acids.[5][7]
-
Reduction of the Azide (B81097) Group: The azide group is generally stable but can be reduced by strong reducing agents, particularly thiols.[8]
Q3: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH.[5][9]
-
Neutral to Basic pH (pH 7-9): The molecule is relatively stable in this range. The Boc group is resistant to bases and nucleophiles.[5] However, the PEG backbone can still be susceptible to long-term oxidative degradation.[5]
-
Acidic pH (pH < 5): The Boc group will be cleaved, exposing the free amine. The rate of this cleavage depends on the strength of the acid and the temperature.[5] While the azide group is generally stable, strongly acidic conditions should be avoided as they can lead to the formation of hydrazoic acid.[9]
Q4: How does the PEG8 chain length affect the properties of the conjugate?
The PEG linker's length is a critical factor that influences the physicochemical properties of the final conjugate.[10] A PEG8 linker enhances the water solubility of the molecule and any hydrophobic payloads it is attached to.[1][11] By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation half-life by reducing renal clearance.[12][13] However, the optimal PEG length is application-dependent, as an excessively long chain could cause steric hindrance, while a chain that is too short may not provide sufficient solubility or shielding.[10][14]
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptom: LC-MS or NMR analysis of your reaction mixture shows a significant amount of the Boc-protected starting material remaining after the deprotection step.[5][15]
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[5][15] Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or use a stronger acid system like 4M HCl in 1,4-dioxane.[5][7][15] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and continue to monitor its progress.[5] While most deprotections are effective at room temperature, some substrates may require gentle heating.[7][8] |
| Poor Solubility | Ensure the Boc-protected compound is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[7][15] |
Issue 2: Unexpected Side Products After Boc Deprotection
Symptom: Mass spectrometry analysis shows a peak corresponding to the mass of your target molecule plus 56 Da.[15]
| Potential Cause | Recommended Solution |
| tert-Butylation | The reactive tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on your target molecule (e.g., tryptophan, methionine).[7][15] |
| Use of Scavengers | Add scavengers to the deprotection reaction to trap the reactive tert-butyl cation.[8][15] Commonly used scavengers include triisopropylsilane (B1312306) (TIS) or water.[8] |
Issue 3: Low Yield in Azide-Alkyne "Click" Chemistry Reactions
Symptom: Incomplete consumption of starting materials (azide or alkyne) and a low yield of the desired triazole product.[8]
| Potential Cause | Recommended Solution |
| Reagent Instability (Copper-Catalyzed) | Ensure that fresh solutions of the copper(I) catalyst are used. The active Cu(I) species can oxidize to the inactive Cu(II) state.[6] |
| Reagent Instability (Strain-Promoted) | Strained cyclooctynes (e.g., DBCO, BCN) can be unstable. Store them under the recommended conditions (cold and protected from light) and use them promptly after reconstitution.[8] |
| Steric Hindrance | The bulky PEG chain can sterically hinder the reaction. Consider increasing the reaction time or temperature to overcome this.[8][14] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol describes a standard procedure for removing the Boc protecting group from an amine-terminated PEG linker using trifluoroacetic acid (TFA).[6][16]
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[16]
-
Trifluoroacetic acid (TFA)[16]
-
Triisopropylsilane (TIS) (optional, as a scavenger)[8]
-
Saturated aqueous sodium bicarbonate solution[6]
-
Anhydrous sodium sulfate[6]
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[6][16]
-
Slowly add TFA to a final concentration of 20-50% (v/v). If your substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[6][8]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[8][16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6][15]
-
To neutralize, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the deprotected amine.[6][16]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-functionalized PEG linker to a molecule containing a terminal alkyne.[6]
Materials:
-
Azide-functionalized PEG linker
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve the azide-functionalized PEG linker and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.[6]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.[6]
-
In another vial, prepare a solution of CuSO₄ (e.g., 1-5 mol%) in water.[6]
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, immediately followed by the addition of the CuSO₄ solution. The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.[6]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.[6]
Visualizations
References
- 1. t-boc-N-amido-PEG8-azide, 2231845-12-6 | BroadPharm [broadpharm.com]
- 2. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
- 3. Azido-PEG8-amine, 857891-82-8 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Non-specific Binding in Cell-based Assays with Azido-PEG8-Boc Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding issues encountered when using Azido-PEG8-Boc linkers in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what are its primary applications?
An this compound linker is a bifunctional molecule featuring an azide (B81097) group for "click chemistry" reactions, a polyethylene (B3416737) glycol (PEG) spacer (with eight repeating units), and a Boc-protected amine.[1][2] The PEG spacer enhances solubility in aqueous media and reduces non-specific binding by creating a hydrophilic shield.[1][3][4] The azide group allows for covalent attachment to alkyne-modified molecules, while the Boc-protected amine can be deprotected to enable further conjugation.[1][2] These linkers are commonly used in the development of complex biological constructs like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5][6][7]
Q2: What are the primary causes of non-specific binding in cell-based assays using PEGylated linkers?
Non-specific binding (NSB) of molecules conjugated with PEG linkers in cell-based assays can arise from several molecular interactions:
-
Hydrophobic Interactions : Exposed hydrophobic regions on the conjugate can interact with hydrophobic surfaces on cells or assay plates.[8]
-
Electrostatic Interactions : Charged molecules can non-specifically bind to oppositely charged cell surface components.[8] The overall charge of a biomolecule is influenced by the buffer's pH.[8][9]
-
Endogenous Components : Cellular components like endogenous biotin (B1667282) or enzymes can interact with detection reagents, leading to false-positive signals.[10]
Q3: How do the properties of the this compound linker itself help to minimize non-specific binding?
The polyethylene glycol (PEG) component of the linker is crucial for minimizing non-specific binding. PEG is a hydrophilic, neutral, and flexible polymer.[3][4] It creates a hydration shell around the conjugated molecule, which acts as a physical barrier, repelling other proteins and preventing them from non-specifically adsorbing to cell surfaces or plasticware.[4][8] A higher grafting density of PEG chains generally leads to decreased protein adsorption.[8]
Q4: Can the click chemistry reaction itself contribute to non-specific binding?
While click chemistry is known for its high specificity, some non-specific labeling can occur. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), weak non-specific protein labeling has been observed in the presence of the copper catalyst.[11] For copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), some cyclooctyne (B158145) reagents have been reported to react with cysteine residues.[11][12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Signal Across the Entire Sample
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Pre-treat cells with a blocking agent to occupy potential sites of non-specific adsorption.[8] Common blocking agents include Bovine Serum Albumin (BSA) and casein.[8][13] | A significant decrease in overall background fluorescence or signal. |
| Suboptimal Antibody/Probe Concentration | Titrate the primary and secondary antibodies or the fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio.[10][14] | Reduced background without a significant loss of specific signal. |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with antibodies or probes.[10] Adding a non-ionic surfactant like Tween 20 to the wash buffer can also help disrupt hydrophobic interactions.[8][13] | Lower background signal across the entire sample. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) in the assay buffer to disrupt hydrophobic interactions.[8][9] | Reduced non-specific binding to cell surfaces and plasticware. |
| Electrostatic Interactions | Optimize the pH and ionic strength (salt concentration) of your buffers.[8][9] Higher salt concentrations can shield charged interactions.[9] | A decrease in charge-based non-specific binding. |
Issue 2: Non-specific Binding to a Subpopulation of Cells
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Expected Outcome |
| Fc Receptor Binding | If working with immune cells that express Fc receptors, pre-incubate the cells with an Fc blocking reagent or serum from the same species as the secondary antibody.[10][15] | Reduced non-specific antibody binding to immune cells. |
| Endogenous Biotin | If using a biotin-streptavidin detection system, pre-incubate the cells with an avidin/biotin blocking kit to saturate endogenous biotin.[10] | Elimination of false-positive signals due to endogenous biotin. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Cell-Based Assays
This protocol describes a general method for blocking cells to reduce non-specific binding prior to incubation with a probe conjugated via an this compound linker.
Materials:
-
Fixed and permeabilized cells on coverslips or in a microplate
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
Procedure:
-
Washing: After fixation and permeabilization, wash the cells 2-3 times with PBS for 5 minutes each.
-
Blocking: Add a sufficient volume of Blocking Buffer to completely cover the cells.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8][14]
-
Washing: Decant the blocking solution and wash the cells 3-5 times with PBST.[8]
-
Proceed with Assay: The cells are now blocked and ready for incubation with your this compound conjugated probe.
Protocol 2: Click Chemistry Labeling of Cells
This protocol provides a general workflow for labeling azide-modified proteins in cells with an alkyne-containing fluorescent dye.
Materials:
-
Fixed, permeabilized, and blocked cells containing azide-modified proteins
-
Alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 100 µL reaction, mix:
-
87 µL PBS
-
1 µL Alkyne-fluorophore (from 1 mM stock)
-
2 µL CuSO4 (from 50 mM stock)
-
5 µL THPTA (from 50 mM stock)
-
5 µL Sodium ascorbate (from 100 mM stock, freshly prepared)
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells 3-5 times with PBST to remove unreacted reagents.
-
Imaging: Proceed with imaging or other downstream analysis.
Visualizations
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. t-boc-N-amido-PEG8-azide, 2231845-12-6 | BroadPharm [broadpharm.com]
- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. azido-peg-8-c-boc — TargetMol Chemicals [targetmol.com]
- 7. Azido-PEG8-PFP ester | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 14. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 15. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. researchgate.net [researchgate.net]
Strategies to reduce disulfide bond reduction during conjugation
Welcome to the Technical Support Center. This guide provides strategies, troubleshooting advice, and detailed protocols to help you minimize disulfide bond reduction and scrambling during your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Problem
Q1: What are the primary causes of unintended disulfide bond reduction during conjugation?
Unintended disulfide bond reduction is a common issue that can arise from several sources throughout the experimental workflow. The primary causes include:
-
Cellular Reducing Environment: During the manufacturing and harvesting of biologics like monoclonal antibodies, mechanical stress can lead to cell lysis. This releases intracellular reducing enzymes, such as thioredoxin and thioredoxin reductase, into the culture fluid, which can subsequently cleave antibody disulfide bonds.[1][2]
-
Reaction Conditions: The chemical environment used for conjugation can inadvertently promote disulfide reduction or scrambling (rearrangement).[1][3] Alkaline conditions (pH > 7.5), often used for efficient thiol-maleimide reactions, can accelerate the formation of the thiolate anion (-S⁻), which catalyzes disulfide exchange.[3][4][5] This is a particular concern for IgG2 and IgG4 antibody subclasses.[4][5]
-
Carryover of Reducing Agents: Many conjugation strategies, especially for creating antibody-drug conjugates (ADCs), require a controlled, partial reduction of specific disulfide bonds (e.g., interchain) to create reactive thiol groups.[6][7] If the reducing agent (e.g., DTT, TCEP) is not completely removed or quenched, it can continue to reduce other structurally critical disulfide bonds.[1]
-
Process Conditions: A depletion of dissolved oxygen in the cell culture or during processing can create a reducing environment that makes disulfide bonds more susceptible to cleavage.[1][2] Physical stressors like elevated temperatures can also lead to denaturation and disulfide shuffling.[8]
Q2: Why is maintaining disulfide bond integrity so critical?
Disulfide bonds are covalent linkages between cysteine residues that are fundamental to the structural integrity and biological function of most proteins, especially antibodies.[9][10] They act as a "strong glue," stabilizing the protein's tertiary and quaternary structure.[6] The disruption of these native bonds can lead to:
-
Loss of structural integrity and protein unfolding.[11]
-
Formation of aggregates, which can reduce yield and introduce immunogenicity concerns.[2][12]
-
Loss of biological activity or binding affinity.[13]
-
Increased product heterogeneity due to mispaired or scrambled disulfide bonds.[8]
Section 2: Prevention and Mitigation Strategies
Q3: How can I optimize my reaction conditions to better protect disulfide bonds?
Optimizing the reaction buffer and conditions is a primary strategy for preventing unwanted disulfide reduction and scrambling.
-
pH Control: For thiol-maleimide chemistry, the ideal pH is a balance between reactivity and stability. A pH range of 6.5-7.5 is recommended.[14] Below pH 6.5, the maleimide (B117702) reaction becomes very slow, while above pH 7.5, the risk of disulfide scrambling and maleimide hydrolysis increases significantly.[3][14]
-
Buffer Choice: Use degassed, non-amine, non-thiol containing buffers such as PBS or HEPES to minimize re-oxidation and side reactions.[15][16]
-
Additives in Harvest: For large-scale processes where cell lysis is a concern, consider adding chemical inhibitors to the harvested cell culture fluid. Controlled amounts of copper sulfate (B86663) (CuSO₄) or hydrogen peroxide (H₂O₂) can inactivate reducing enzymes released by cells.[1]
-
Temperature: Perform conjugation reactions at controlled temperatures (e.g., room temperature or 4°C). Elevated temperatures can increase the rate of disulfide scrambling.[8][11]
Q4: I need to perform a partial reduction for site-specific conjugation. How do I choose the right reducing agent?
The choice of reducing agent is critical for controlling the generation of free thiols. The two most common options are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred for subsequent maleimide reactions.[17]
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Non-thiol containing.[7] | Thiol-containing.[7] |
| Effective pH Range | Broad (1.5 - 8.5).[1] | Narrow (> 7.0).[1] |
| Removal Before Maleimide Reaction | No, in most cases, as it reacts slowly with maleimides.[1][14] | Yes, must be completely removed to avoid competing with protein thiols.[7][14] |
| Stability in Air | Resistant to oxidation.[1] | Sensitive to oxidation.[1] |
| Compatibility with Ni-IMAC | Compatible.[1] | Not compatible (reduces Ni²⁺).[1] |
Q5: What are "disulfide re-bridging" strategies and why are they beneficial?
Disulfide re-bridging is an advanced strategy for creating highly homogeneous and stable bioconjugates, particularly ADCs.[18] The process involves the complete reduction of accessible interchain disulfide bonds, followed by the addition of a specialized linker that contains two thiol-reactive groups. This reagent "re-bridges" the connection between the two cysteine residues while simultaneously attaching the payload.[18][19]
Benefits:
-
Maintains Stability: Re-establishing a covalent bridge mimics the original disulfide bond, helping to maintain the antibody's native structure and stability.[11][19]
-
Improves Homogeneity: This site-specific method produces conjugates with a precisely controlled drug-to-antibody ratio (DAR), reducing the heterogeneity seen with other methods.[19][20][21]
-
Avoids Antibody Engineering: It allows for site-specific modification of native antibodies without requiring complex and costly protein engineering.[18]
Several classes of re-bridging reagents have been developed, including bis-sulfones, next-generation maleimides (NGMs), and pyridazinediones.[18][22]
Troubleshooting and Analysis
Q6: How can I analyze my sample to confirm if disulfide bonds have been reduced?
There are two primary methods for assessing the integrity of disulfide bonds:
-
Non-Reducing SDS-PAGE: This is a straightforward method to visualize protein fragmentation. A protein with intact disulfide bonds will migrate as a single band corresponding to its full molecular weight. If the disulfide bonds are reduced, the protein will dissociate into its constituent polypeptide chains (e.g., heavy and light chains for an antibody), which will appear as lower molecular weight bands on the gel.[1]
-
Mass Spectrometry (MS): This is the most powerful and definitive method.[13][23] Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the intact protein or its peptide fragments after digestion under non-reducing conditions. This allows for precise identification and localization of disulfide bonds and can detect any scrambling or reduction.[23][24]
Q7: My conjugate shows aggregation and low yield. Could this be due to disulfide reduction?
Yes, aggregation and low yield are common symptoms of compromised disulfide bonds. Unpaired, free thiol groups from reduced cysteines can form incorrect intermolecular disulfide bonds, leading directly to aggregation.[12] The following workflow can help troubleshoot this issue.
Visualizing Conjugation Strategies
The choice of conjugation chemistry directly impacts the final structure and stability of the product. A standard maleimide conjugation leaves the reduced disulfide bond open, which can potentially lead to instability. In contrast, a re-bridging strategy restores the covalent link.
Experimental Protocols
Protocol 1: Analysis of Disulfide Bond Integrity by Non-Reducing SDS-PAGE
This protocol allows for the visualization of protein fragmentation resulting from disulfide bond reduction.[1]
Materials:
-
Protein sample (e.g., antibody conjugate) at ~1 mg/mL
-
4X Laemmli sample buffer (Reducing)
-
4X Laemmli sample buffer (Non-Reducing)
-
SDS-PAGE gel and running apparatus
-
Protein molecular weight marker
-
Coomassie Brilliant Blue stain
Procedure:
-
Sample Preparation: Prepare two aliquots of your protein sample.
-
Reducing Sample: To one aliquot, add 4X reducing Laemmli sample buffer to a final concentration of 1X.
-
Non-reducing Sample: To the second aliquot, add 4X non-reducing Laemmli sample buffer to a final concentration of 1X.
-
-
Denaturation: Heat both samples at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel. Run the gel according to the manufacturer’s instructions.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue.
-
Visualization: Destain the gel and visualize the protein bands.
Interpretation:
-
Reducing Lane: You should see the constituent polypeptide chains of your protein (e.g., heavy and light chains for an antibody at ~50 kDa and ~25 kDa, respectively).
-
Non-Reducing Lane: If disulfide bonds are intact, you should see a single band corresponding to the full-size protein (e.g., ~150 kDa for an IgG). The presence of lower molecular weight bands (e.g., ~125 kDa, ~100 kDa, ~75 kDa) indicates partial or complete disulfide bond reduction.
Protocol 2: Controlled Partial Reduction of Antibody Interchain Disulfides using TCEP
This protocol provides a general guideline for generating a limited number of reactive thiols on an antibody for subsequent conjugation. This protocol should be optimized for each specific antibody and desired level of reduction.[7][25]
Materials:
-
Antibody solution (e.g., 5-10 mg/mL)
-
Reaction Buffer (e.g., degassed PBS, pH 7.2, containing 1 mM EDTA)
-
TCEP stock solution (e.g., 10 mM in water)
Procedure:
-
Preparation: Prepare the antibody in the reaction buffer. Ensure the solution is at the desired temperature (e.g., room temperature or 37°C).
-
Reduction: Add a calculated molar excess of TCEP to the antibody solution. A 10-100 fold molar excess is a common starting range.[17] For a controlled reduction of only the most accessible interchain disulfides, a lower molar excess (e.g., 2-5 equivalents) may be sufficient.[25]
-
Incubation: Incubate the reaction for 30-90 minutes. The exact time and temperature should be optimized to achieve the target number of free thiols per antibody.[7]
-
Conjugation: Following incubation, the maleimide-containing reagent can be added directly to the reaction mixture, as TCEP does not need to be removed.[14][17] Proceed immediately to the conjugation step to prevent re-oxidation of the newly formed thiols.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Enzyme Disulfide Bond Analysis [creative-enzymes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. benchchem.com [benchchem.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 21. Disulfide re-bridging for the construction of homogeneous antibody-drug conjugates [nature.shu.edu.cn]
- 22. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 24. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG8-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG8-Boc. The content focuses on the impact of pH on reaction efficiency and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound and how does pH play a critical role?
This compound is a heterobifunctional linker with two reactive ends, each with distinct pH requirements for optimal reaction efficiency:
-
Azide (B81097) Group: This group primarily participates in bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC). The efficiency of these reactions is pH-dependent.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine. Its removal (deprotection) is a critical step to enable subsequent conjugation reactions and is highly dependent on acidic conditions.
Q2: What is the optimal pH for the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) reaction with this compound?
The optimal pH for CuAAC reactions generally falls within the neutral to slightly basic range. For reactions involving biomolecules, a pH range of 7 to 9 is commonly employed.[1] A pH closer to 9 can accelerate the reaction due to a higher degree of amine deprotonation on a reaction partner, but it's important to consider the stability of all components in the reaction mixture at this pH.[1] For labeling in biological samples like cell lysates, a starting pH of 7.0 to 7.5 is recommended.[2]
Q3: How does pH affect the Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC) reaction?
While SPAAC is a copper-free reaction, pH can still influence its kinetics. A slightly alkaline pH, in the range of 7.5 to 8.5, can sometimes lead to an increased reaction rate.[3]
Q4: Under what pH conditions is the Boc group removed from this compound?
The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[4][5] The deprotection reaction is typically carried out using a strong acid like trifluoroacetic acid (TFA) in an organic solvent such as dichloromethane (B109758) (DCM), creating a highly acidic environment.[6][7]
Q5: How stable is the azide functional group at different pH levels?
The azide group is generally stable across a broad pH range and under the conditions typically used for bioconjugation, such as NHS ester-amine coupling.[8] However, it is important to avoid strong acids and reducing agents, as these can lead to the degradation of the azide.[6]
Troubleshooting Guides
Low Yield in Azide-Alkyne Cycloaddition (Click Chemistry) Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation in CuAAC | Suboptimal pH: The reaction buffer is outside the optimal pH range of 7-9. | Ensure the reaction buffer is within the recommended pH range. For biological samples, start with a pH of 7.0-7.5.[1][2] |
| Copper Oxidation: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Degas all solutions thoroughly and perform the reaction under an inert atmosphere. Ensure an adequate excess of a reducing agent like sodium ascorbate (B8700270) is present.[9] | |
| Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris or glycine) can chelate the copper catalyst. | Use non-coordinating buffers such as PBS or HEPES.[2][9] | |
| Slow or incomplete SPAAC reaction | Suboptimal pH: The pH of the reaction mixture is not optimal for the specific strained alkyne being used. | Optimize the pH within a slightly alkaline range (7.5-8.5) to potentially increase the reaction rate.[3] |
| Steric Hindrance: The bulky PEG chain or substituents on the reaction partner may sterically hinder the reaction. | The PEG8 spacer is designed to minimize steric hindrance. If hindrance is suspected on the partner molecule, consider synthesizing a version with a longer spacer arm. | |
| Reactant Degradation: Strained alkynes can be unstable, especially during long-term storage in solution. | Use fresh, high-quality strained alkyne reagents. |
Issues with Boc Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to completely remove the Boc group. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider using a stronger acid system like 4M HCl in 1,4-dioxane.[4] |
| Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. | Extend the reaction time and monitor the progress using TLC or LC-MS. Gentle warming can be considered, but with caution to avoid side reactions.[4] | |
| Degradation of the Molecule | PEG Backbone Oxidation: Exposure to heat, light, or transition metal ions can cause oxidative degradation of the PEG chain. | Store the compound and its solutions protected from light at -20°C.[10] |
| Azide Reduction: The presence of strong reducing agents during deprotection can reduce the azide group. | Avoid the use of strong reducing agents in the deprotection step. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[5][7]
-
If the substrate is sensitive to cationic side reactions, add TIS to a final concentration of 2.5-5% (v/v) as a scavenger.[5][7]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[7]
Protocol 2: Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC)
Materials:
-
Deprotected Azido-PEG8-Amine (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)[9]
Procedure:
-
Prepare stock solutions of your deprotected Azido-PEG8-Amine and alkyne-containing molecule in the degassed buffer.[9]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions.
-
In the main reaction tube, combine the Azido-PEG8-Amine and alkyne solutions.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[9] A 3- to 10-fold excess of sodium ascorbate is commonly used.[1]
-
Incubate the reaction at room temperature for 1-4 hours.[9]
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA. Purify the product using an appropriate method such as size-exclusion chromatography (SEC) or HPLC.[9]
Visualizations
Caption: Boc Deprotection Workflow for this compound.
Caption: General Workflow for a CuAAC Reaction.
Caption: Troubleshooting Logic for Low CuAAC Yield.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Azide Reduction in Synthesis and Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unintentional reduction of azides during synthesis and storage. Find answers to frequently asked questions and troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional azide (B81097) reduction during a chemical reaction?
A1: Unintentional azide reduction is most commonly caused by the presence of certain reagents and reaction conditions. Key culprits include:
-
Reducing Agents: Reagents like phosphines (e.g., triphenylphosphine (B44618) in the Staudinger reaction), thiols, and metal hydrides (e.g., lithium aluminum hydride) can readily reduce azides to amines.[1][2]
-
Catalytic Hydrogenation: The use of hydrogen gas with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a standard method for azide reduction and will lead to the formation of the corresponding amine if other functional groups are being targeted for hydrogenation.[1]
-
Certain Scavengers in Peptide Synthesis: In solid-phase peptide synthesis (SPPS), thiol-based scavengers used during the cleavage of the peptide from the resin can reduce azide functionalities.
Q2: Which solvents are incompatible with azides?
A2: Halogenated solvents, particularly dichloromethane (B109758) and chloroform, should be avoided when working with azides. They can react to form highly unstable and potentially explosive di- and tri-azidomethane.[3]
Q3: How does pH affect the stability of an azide?
A3: Azides are generally stable across a broad pH range. However, strong acidic conditions should be avoided as they can protonate the azide to form hydrazoic acid (HN₃), which is highly toxic and explosive.[2] For specific applications like strain-promoted alkyne-azide cycloaddition (SPAAC), the reaction rates can be influenced by pH, with higher pH values generally increasing the rate.[4][5]
Q4: What are the best practices for storing organic azides?
A4: To ensure the stability and safety of organic azides, they should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically refrigerated or frozen.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Concentration: If in solution, the concentration should be kept low.
-
Incompatible Materials: Store away from acids, heavy metals (copper, lead, etc.), and their salts.[3] Avoid contact with metal spatulas or metal parts of equipment.[3]
Troubleshooting Guides
Issue: My azide is being reduced to an amine during my reaction.
This is a common issue that can often be resolved by carefully examining the reagents and conditions of your experiment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected azide reduction.
Issue: I am observing decomposition of my azide compound during storage.
Azide decomposition during storage is often due to improper storage conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for azide decomposition in storage.
Data Presentation
Table 1: Comparison of Common Azide Reduction Methods
| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 85-99 | 0.5 - 24 h | High yields, clean reaction, scalable. | Can reduce other functional groups (e.g., alkenes, alkynes). |
| Staudinger Reaction | PPh₃, H₂O | 80-95 | 6 - 24 h | Excellent chemoselectivity, mild conditions. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | High | Rapid | Powerful reducing agent. | Lacks chemoselectivity, reduces many other functional groups. |
Data compiled from various sources.[1]
Table 2: Thermal Stability of Representative Organic Azides
| Compound | Structure | Onset Temperature of Decomposition (°C) |
| Azidoethane | CH₃CH₂N₃ | 225 |
| Azidomethyl methyl ether | CH₃OCH₂N₃ | 173 |
| Azidoacetamide | H₂NC(O)CH₂N₃ | 157 |
| Ethyl azidoacetate | CH₃C(O)OCH₂N₃ | 130 |
Data from a study on the thermal stability of organic azides.[6]
Experimental Protocols
Protocol 1: Quenching of Unreacted Sodium Azide
This protocol describes a safe method for quenching excess sodium azide in an aqueous reaction mixture. This procedure must be performed in a chemical fume hood.[3][7]
Materials:
-
Aqueous reaction mixture containing unreacted sodium azide
-
20% (w/v) aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% (v/v) aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer, addition funnel, and a gas outlet vented into the fume hood
Procedure:
-
Place the aqueous azide solution in the three-necked flask and ensure the concentration of sodium azide does not exceed 5%.[3] Dilute with water if necessary.
-
With vigorous stirring, add the 20% sodium nitrite solution. Use 1.5 g of sodium nitrite for every 1 g of sodium azide to be quenched.[7]
-
Slowly add the 20% sulfuric acid solution dropwise from the addition funnel. You will observe the evolution of gas (nitrogen and nitric oxide). Continue adding acid until gas evolution ceases.
-
Test the solution for excess nitrite by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates that the quenching is complete.[7]
-
Once the reaction is complete and the solution is acidic, it can be neutralized and disposed of according to your institution's guidelines.
Protocol 2: General Procedure for FTIR Analysis of an Organic Azide
Fourier-Transform Infrared (FTIR) spectroscopy is a useful technique for confirming the presence of an azide group, which has a characteristic strong, sharp absorption band.
Materials:
-
Organic azide sample
-
FTIR spectrometer
-
Appropriate sample holder (e.g., salt plates for a neat liquid, KBr for a solid pellet, or a solution cell)
-
Solvent (if analyzing in solution, ensure it does not have strong absorptions in the region of interest)
Procedure:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform, being mindful of incompatibilities) and place it in a solution cell of known path length.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (or the solvent-filled cell) to subtract any atmospheric or solvent-related absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the infrared spectrum.
-
Data Analysis:
-
Process the spectrum by performing a background subtraction.
-
Identify the characteristic asymmetric stretching vibration of the azide group (N₃). This is a strong, sharp peak typically found in the range of 2170-2080 cm⁻¹.[8]
-
Analyze other regions of the spectrum to confirm the presence of other functional groups in the molecule.
-
Workflow for FTIR Analysis
Caption: General workflow for the FTIR analysis of an organic azide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. datapdf.com [datapdf.com]
Technical Support Center: Optimizing Reactions with Azido-PEG8-Boc Linkers
Welcome to the technical support center for Azido-PEG8-Boc and other heterobifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of these linkers in bioconjugation and other chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what are its primary applications?
An this compound linker is a heterobifunctional molecule featuring a terminal azide (B81097) group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The azide group allows for covalent attachment to alkyne-containing molecules via "click chemistry".[1][2] The PEG spacer enhances solubility and reduces steric hindrance.[3][4] After the initial conjugation, the Boc-protected amine can be deprotected to reveal a primary amine, which is then available for subsequent functionalization.[3][5] This makes the linker ideal for synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs.
Q2: What are the main conjugation strategies for the azide group, and how do they differ in reaction time?
The two primary strategies for azide conjugation are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC : This method uses a copper(I) catalyst to rapidly and specifically react a terminal alkyne with the azide, typically forming a 1,4-disubstituted triazole.[6][] Reactions are generally fast, often completing within 1-4 hours at room temperature.[5][8]
-
SPAAC : This is a copper-free method that relies on the high ring strain of a cyclooctyne (B158145) (like DBCO or BCN) to react with the azide.[3][] While it avoids the potential cytotoxicity of a copper catalyst, reaction times can be more variable, ranging from 30 minutes to 12 hours or more, depending on the specific strained alkyne and reaction conditions.[8]
Q3: When should I choose CuAAC over SPAAC?
The choice depends on your application. CuAAC is known for its high efficiency and is excellent for conjugating small molecules or when working with robust biomolecules.[6][10] SPAAC is the preferred method for applications involving living cells or sensitive biological systems where the cytotoxicity of the copper catalyst is a concern.[3][11]
Q4: What is the purpose of the Boc group and when should it be removed?
The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines.[12][13] It masks the reactivity of the amine during the initial azide conjugation step.[14] The Boc group is stable under the conditions of both CuAAC and SPAAC. It is typically removed after the azide conjugation is complete, using acidic conditions to expose the primary amine for a subsequent reaction step.[15][16]
Troubleshooting Guide
Issue 1: Slow or Incomplete Azide Conjugation Reaction
Q: My CuAAC reaction is very slow or the yield is low. What are the potential causes and solutions?
A: Several factors can lead to an inefficient CuAAC reaction. Here are the most common issues and their solutions:
-
Oxidation of Copper(I) Catalyst : The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[6]
-
Solution : Always use freshly prepared solutions, particularly the sodium ascorbate (B8700270) reducing agent, which helps maintain the copper in its Cu(I) state.[17] Consider degassing your solvents. Using a stabilizing ligand like TBTA or THPTA can also protect the catalyst.[6]
-
-
Catalyst Sequestration : If your biomolecule has motifs that can chelate copper (e.g., histidine-rich sequences), the catalyst may be sequestered and rendered inactive.
-
Inhibited Catalyst by Excess Alkyne : Some copper-ligand complexes can be inhibited by high concentrations of the alkyne substrate.
-
Incorrect pH : The optimal pH for CuAAC reactions is typically between 4 and 8.[8]
-
Solution : Ensure your reaction buffer is within the optimal pH range for your specific system.
-
Q: My SPAAC reaction is not going to completion. How can I speed it up?
A: While SPAAC avoids copper-related issues, its kinetics are highly dependent on the reagents and conditions.
-
Inefficient Strained Alkyne : The reaction rate varies significantly between different strained alkynes (e.g., DBCO, BCN, DIBO).
-
Low Temperature : SPAAC reactions are often performed at room temperature or 37°C. Lower temperatures will slow the reaction rate.
-
Solution : Increase the reaction temperature to 25°C or 37°C to accelerate the rate.[8]
-
-
Steric Hindrance : If the azide or alkyne group is in a sterically crowded environment, it can hinder the reaction.
-
Solution : The PEG8 spacer is designed to mitigate this, but if the issue persists on your substrate, you may need to extend the reaction time significantly (12-48 hours).[8]
-
Issue 2: Problems with Boc Deprotection
Q: My Boc deprotection is incomplete. What should I do?
A: Incomplete deprotection is a common issue, often related to the acidic conditions.
-
Insufficient Acid Strength : The acidic conditions may not be strong enough, especially if the substrate has significant steric bulk near the Boc group.[22]
-
Solution : Increase the concentration of trifluoroacetic acid (TFA), typically to 20-50% (v/v) in dichloromethane (B109758) (DCM).[15] If TFA is ineffective, a stronger acid system like HCl in 1,4-dioxane (B91453) can be used.[16][22]
-
-
Poor Reagent Quality : TFA is hygroscopic; absorbed water can reduce its effective acidity.
-
Solution : Use a fresh, high-quality bottle of TFA and anhydrous solvents.[22]
-
-
Insufficient Reaction Time or Temperature :
-
Solution : Prolong the reaction time and monitor progress by TLC or LC-MS. Gentle heating can also accelerate the reaction, but should be done cautiously to avoid side reactions.[22]
-
Q: I am observing side products after Boc deprotection. How can I prevent this?
A: The most common side reaction is alkylation of nucleophilic residues (like tryptophan) by the tert-butyl cation generated during deprotection.[23]
-
Solution : Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thiophenol, to the reaction mixture.[14][23] These molecules will trap the reactive tert-butyl cation before it can react with your product.
Quantitative Data Summary
The tables below summarize typical reaction conditions to help guide optimization. Note that optimal conditions should be determined empirically for each specific application.
Table 1: Typical Conditions for Azide-Alkyne Conjugation
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
|---|---|---|
| Reactants | Terminal Alkyne, Azide | Strained Alkyne (e.g., DBCO, BCN), Azide |
| Catalyst | Copper(I) (from CuSO₄ + Reductant) | None |
| Ligand | THPTA or TBTA (recommended) | None |
| Typical Temp. | 25°C[8] | 4 - 37°C[8] |
| Typical pH | 4.0 - 8.0[8] | 4.0 - 9.0[8] |
| Typical Time | 1 - 4 hours[8] | 0.5 - 12 hours (highly variable)[8] |
| Typical Yield | >90%[8] | >95%[8] |
Table 2: Common Conditions for Boc Deprotection
| Reagent System | Solvent | Typical Concentration | Typical Time | Typical Temp. |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[15] | 30 min - 2 hours[15] | 0°C to Room Temp. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[16] | 1 - 4 hours[16] | Room Temp. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol provides a starting point for conjugating an alkyne-containing molecule to an Azido-PEG-Boc linker.
-
Prepare Stock Solutions :
-
Prepare a 10 mM stock solution of the this compound linker in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh immediately before use. [17]
-
Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup :
-
In a microcentrifuge tube, add the alkyne substrate and the this compound linker (a 1.1 to 1.5 molar excess of one component is common).
-
Add buffer (e.g., PBS) to achieve the desired final concentration.
-
In a separate tube, pre-mix the CuSO₄ solution and the ligand solution (a 5-fold excess of ligand to copper is recommended). Let this stand for 1-2 minutes.[17]
-
-
Initiate Reaction :
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[17]
-
-
Incubation :
-
Incubate the reaction at room temperature for 1-4 hours, protecting it from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Purification :
-
Once complete, purify the conjugate using a suitable method such as HPLC, Size Exclusion Chromatography (SEC), or Solid Phase Extraction (SPE).[24]
-
Protocol 2: General Procedure for SPAAC Reaction
This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO) to an Azido-PEG-Boc linker.
-
Reagent Preparation :
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the azide linker in anhydrous DMSO (e.g., 10 mM).[3]
-
Prepare a stock solution of the strained alkyne-modified molecule in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer).
-
-
Reaction Setup :
-
In a suitable reaction vessel, add the strained alkyne-modified molecule to the reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.
-
Add the this compound stock solution to the reaction mixture (typically 1.1 to 2 molar equivalents).
-
-
Incubation :
-
Gently mix the reaction components.
-
Incubate at the desired temperature (e.g., 25°C or 37°C) for 1-12 hours.[8] The optimal time should be determined empirically.
-
Monitor the reaction by LC-MS or HPLC to determine completion.
-
-
Purification :
Protocol 3: General Procedure for TFA-Mediated Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
-
Dissolution : Dissolve the purified Boc-protected PEG conjugate (1.0 equiv) in dichloromethane (DCM).[15]
-
TFA Addition : Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[15] If your substrate is sensitive to alkylation, add a scavenger like triisopropylsilane (5-10 equiv) at this stage.[23]
-
Reaction : Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[15]
-
Solvent Removal : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[15]
-
Isolation : The deprotected amine is typically obtained as a TFA salt. It can be used directly in the next step or neutralized with a mild base and purified if necessary.
Visual Guides
Caption: General workflow for using a heterobifunctional Azido-PEG-Boc linker.
Caption: Key components and catalytic cycle of a CuAAC reaction.
Caption: Troubleshooting flowchart for slow azide conjugation reactions.
References
- 1. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Azido-PEG8-Boc Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing frequently asked questions (FAQs) related to the scaling up of Azido-PEG8-Boc reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound, particularly when moving from lab to pilot or production scale.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete mesylation of the PEG8-Boc starting material. | - Ensure the PEG8-Boc is thoroughly dried before reaction to remove residual water. - Use fresh, anhydrous solvents (e.g., Dichloromethane). - Increase the molar excess of methanesulfonyl chloride and triethylamine (B128534). |
| Inefficient azidation of the mesylated intermediate. | - Use a sufficient excess of sodium azide (B81097). - Ensure adequate reaction time and temperature (e.g., reflux in ethanol).[1][2] - Consider using a phase-transfer catalyst for larger scale reactions. | |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | - Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). - Switch to a stronger acid system if necessary. |
| Inadequate reaction time or temperature. | - Extend the reaction time and monitor progress using TLC or LC-MS. - Gentle warming can be applied, but monitor for potential side reactions. | |
| Presence of Side Products after Boc Deprotection | Tert-butylation of the PEG chain or other nucleophiles. | - Use scavengers like triisopropylsilane (B1312306) (TIS) to trap the tert-butyl cation generated during deprotection. |
| Degradation of the PEG chain. | - Avoid harsh acidic or basic conditions and prolonged exposure to high temperatures. | |
| Difficulty in Purification of this compound | Co-elution of impurities with the product. | - For lab scale, use flash chromatography on silica (B1680970) gel. - For higher purity and larger scales, preparative reversed-phase HPLC (RP-HPLC) is recommended. |
| Presence of unreacted starting materials or reagents. | - Implement aqueous washes to remove water-soluble impurities like excess sodium azide and salts.[1] | |
| Inconsistent Results at Larger Scales | Poor heat and mass transfer in larger reactors. | - Optimize agitation speed and reactor geometry to ensure homogenous mixing and temperature distribution. |
| Changes in reagent addition rates. | - Implement controlled addition of reagents using syringe pumps or addition funnels for larger volumes. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control when scaling up the synthesis of this compound?
When scaling up, the most critical parameters to control are:
-
Temperature: Exothermic reactions, such as mesylation, require efficient heat removal to prevent side reactions and ensure safety.
-
Mixing: Homogeneous mixing is crucial for ensuring consistent reaction kinetics and avoiding localized high concentrations of reagents.
-
Reagent Addition: The rate of addition of reactive reagents like methanesulfonyl chloride should be carefully controlled to manage the reaction rate and heat generation.
-
Water Content: The presence of water can significantly reduce the yield of the mesylation step. Therefore, using anhydrous reagents and solvents is critical.
2. How does the purification strategy for this compound change with scale?
At the lab scale (mg to g), purification is typically achieved using silica gel flash chromatography. For larger scales (kg), this method can become impractical and costly. Industrial-scale purification often involves a combination of techniques:
-
Liquid-liquid extraction: To remove the bulk of water-soluble impurities.
-
Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.
-
Preparative RP-HPLC: While expensive, it is often used for high-purity materials, especially in pharmaceutical applications.
3. What are the common impurities in commercially available this compound, and how can they be identified?
Common impurities may include:
-
Unreacted PEG8-Boc starting material.
-
Di-azido PEG8 (if the starting material contained unprotected PEG8).
-
Residual solvents and reagents.
These impurities can be identified and quantified using a combination of analytical techniques such as:
-
NMR Spectroscopy: To confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
4. Are there any safety concerns when working with azides at a large scale?
Yes, working with azides, particularly at a large scale, requires strict safety precautions. Sodium azide is highly toxic. More importantly, in the presence of acid, it can form the highly explosive and toxic hydrazoic acid. Heavy metal azides are also shock-sensitive explosives. Therefore, it is crucial to:
-
Avoid contact with acids.
-
Use appropriate personal protective equipment (PPE).
-
Ensure proper ventilation.
-
Avoid contact with heavy metals.
-
Have a clear and tested procedure for quenching and waste disposal.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes a typical two-step synthesis of this compound from Boc-NH-PEG8-OH at a laboratory scale.
Step 1: Mesylation of Boc-NH-PEG8-OH
-
Drying: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG8-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG8-OMs.
Step 2: Azidation of Boc-NH-PEG8-OMs
-
Dissolution: Dissolve the crude Boc-NH-PEG8-OMs from the previous step in ethanol.
-
Azide Addition: Add sodium azide (3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water to remove excess sodium azide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification: Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM).
Protocol 2: Boc Deprotection of this compound
-
Dissolution: Dissolve the purified this compound (1 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Scavenger Addition (Optional): Add a scavenger such as triisopropylsilane (TIS) (2-5% v/v) to the solution to prevent side reactions.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. The resulting amine is typically obtained as a TFA salt.
Data Presentation
The following tables provide representative data illustrating the potential impact of scaling up the this compound synthesis. Note: This data is illustrative and actual results may vary depending on specific reaction conditions and equipment.
Table 1: Comparison of Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Mesylation | |||
| Reaction Time | 12 h | 16 h | 24 h |
| Yield | >95% | ~90% | ~85% |
| Azidation | |||
| Reaction Time | 12 h | 18 h | 24 h |
| Yield | ~97% | ~92% | ~88% |
| Overall Yield | ~92% | ~83% | ~75% |
Table 2: Purity Profile of Crude this compound at Different Scales
| Impurity | Lab Scale | Pilot Scale | Production Scale |
| Unreacted Boc-NH-PEG8-OMs | < 2% | < 5% | < 8% |
| Di-azido PEG8 | < 1% | < 2% | < 3% |
| Other byproducts | < 2% | < 4% | < 6% |
| Purity (by HPLC) | ~95% | ~89% | ~83% |
Visualizations
Caption: General experimental workflow for the synthesis and deprotection of this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
Validation & Comparative
Azido-PEG8-Boc vs. Azido-PEG4-Boc: A Comparative Guide to Linker Efficacy in PROTACs
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand to the E3 ligase recruiter is a critical determinant of efficacy. Among the most common linker types, polyethylene (B3416737) glycol (PEG) chains are favored for their hydrophilicity and tunable length. This guide provides a comparative analysis of two frequently used PEG linkers, Azido-PEG8-Boc and Azido-PEG4-Boc, to assist researchers in the rational design of potent protein degraders.
The length of the PEG linker profoundly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is essential for achieving the correct proximity and orientation between the target and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the 26S proteasome.[1][2] A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[1]
Impact of PEG Linker Length on PROTAC Performance
The choice between a PEG8 and a PEG4 linker involves a trade-off between several factors that affect the PROTAC's overall performance. The ideal linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical testing for each new system.[3]
Ternary Complex Formation and Stability: Longer linkers, such as those derived from this compound, provide greater conformational flexibility. This can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[4] Studies have shown that for some protein systems, longer linkers lead to more stable ternary complexes and more potent degradation.[3] Conversely, the increased flexibility of a longer linker can also introduce an entropic penalty, potentially destabilizing the ternary complex in other cases.[4]
Physicochemical Properties:
-
Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[4] Therefore, a PROTAC with a PEG8 linker is expected to have higher solubility than one with a PEG4 linker.
-
Cell Permeability: There is a delicate balance between linker length and cell permeability. While shorter linkers often result in better permeability, longer PEG linkers increase the molecular weight and polar surface area, which can hinder passive diffusion across cell membranes.[4]
The "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, can be influenced by linker length. At excessive concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex. The length and flexibility of the PEG linker can affect the stability of these non-productive complexes.[4]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes experimental data from studies that illustrate the impact of PEG linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| Bruton's tyrosine kinase (BTK) | CRBN | 2 PEG units | >5000 | Reduced Degradation |
| Bruton's tyrosine kinase (BTK) | CRBN | 4-5 PEG units | <500 | Potent Degradation |
| Estrogen Receptor α (ERα) | VHL | PEG3 | ~100 | ~70 |
| Estrogen Receptor α (ERα) | VHL | PEG4 | <100 | >80 |
| Estrogen Receptor α (ERα) | VHL | PEG5 | ~500 | ~50 |
Table 1: Impact of PEG Linker Length on Degradation Efficiency. This data illustrates that the optimal PEG linker length is target-dependent. For BTK, a longer linker (4-5 PEG units) was significantly more potent than a shorter one (2 PEG units). For ERα, a PEG4 linker was more effective than both shorter (PEG3) and longer (PEG5) alternatives.
Experimental Protocols
To systematically evaluate and compare the efficiency of PROTACs synthesized with this compound and Azido-PEG4-Boc, a standardized experimental workflow is essential.
Protocol 1: PROTAC Synthesis using Azido-PEG-Boc Linkers
This protocol outlines a modular approach for PROTAC synthesis. The azide (B81097) group allows for efficient "click chemistry," while the Boc-protected amine enables sequential coupling.[2][5]
Materials and Reagents:
-
E3 Ligase Ligand with a carboxylic acid handle
-
Azido-PEG4-Boc or this compound
-
Target Protein Ligand with a terminal alkyne
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst (e.g., CuSO4, Sodium Ascorbate) for CuAAC click chemistry
-
Anhydrous solvents (e.g., DMF)
Procedure:
-
Amide Coupling: The E3 ligase ligand is coupled to the Boc-protected amine of the Azido-PEG-Boc linker using standard peptide coupling conditions.
-
Boc Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA).
-
Click Chemistry (CuAAC): The exposed amine is then coupled to the alkyne-functionalized target protein ligand via a copper-catalyzed azide-alkyne cycloaddition reaction.[]
-
Purification: The final PROTAC product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Protocol 2: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7][8]
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with a range of concentrations of the PROTACs (with PEG4 and PEG8 linkers) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the proximity between the target protein and the E3 ligase induced by the PROTAC.[8]
Procedure:
-
Reagents: Obtain purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase complex, along with donor and acceptor fluorophore-labeled antibodies that specifically bind to these tags.
-
Reaction Setup: In a microplate, combine the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Antibody Addition: After an incubation period, add the labeled antibodies.
-
Measurement: Measure the TR-FRET signal. An increased signal indicates the formation of the ternary complex.
Visualizations
The following diagrams illustrate the key processes involved in PROTAC action and evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for optimizing PROTAC PEG linker length.
References
Unveiling the Bond: A Comparative Guide to Mass Spectrometry Validation of Azido-PEG8-Boc Conjugation Sites
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy and safety. The conjugation of moieties like Azido-PEG8-Boc to proteins and peptides demands rigorous analytical validation to confirm the exact site of attachment. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an objective comparison of mass spectrometric techniques for validating this compound conjugation sites against alternative methods, supported by experimental data and detailed protocols.
The covalent attachment of a linker like this compound, which combines a bioorthogonal azide (B81097) handle, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine, is a critical step in the development of advanced therapeutics and research tools. Verifying the specific amino acid residue to which this linker is attached is crucial, as different conjugation sites can significantly impact the biological activity, stability, and immunogenicity of the final product.
Mass Spectrometry: The Definitive Tool for Conjugation Site Analysis
Mass spectrometry (MS) stands out as the most powerful and definitive method for identifying the precise location of a conjugation.[1][2] Its ability to measure mass-to-charge ratios with high accuracy allows for the detection of the mass shift caused by the attached linker on specific peptide fragments.
Comparative Analysis of Mass Spectrometry Techniques
Two primary mass spectrometry-based approaches are employed for conjugation site validation: intact mass analysis and peptide mapping.
| Feature | Intact Mass Analysis (Top-Down) | Peptide Mapping (Bottom-Up) |
| Primary Information | Degree of PEGylation (number of linkers per molecule) | Precise amino acid conjugation site(s) |
| Principle | Measures the molecular weight of the entire protein-conjugate. | Measures the mass of proteolytic peptides; identifies the mass-shifted peptide. |
| Resolution | Low (identifies overall modification, not location) | High (pinpoints modification to a specific amino acid) |
| Sample Preparation | Minimal, requires desalting. | Involves reduction, alkylation, and enzymatic digestion. |
| Instrumentation | ESI-TOF, MALDI-TOF | LC-MS/MS (e.g., Q-TOF, Orbitrap) |
| Key Advantage | Rapid assessment of conjugation efficiency. | Unambiguous identification of conjugation site.[1] |
| Key Limitation | Does not provide site-specific information. | More time-consuming sample preparation and data analysis. |
Alternative Analytical Techniques
While mass spectrometry is the definitive method, other techniques can provide complementary information.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Degree of PEGylation, conformational changes upon conjugation.[3][4] | Provides detailed structural information in solution. | Lower sensitivity than MS, requires larger sample amounts.[5][6] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Confirmation of N-terminal conjugation.[7][8] | Direct method for N-terminal site confirmation. | Only applicable to N-terminal modifications, will not work if the N-terminus is blocked.[8][9] |
| HIC-HPLC | Separates molecules based on hydrophobicity. | Degree of conjugation (drug-to-antibody ratio), separation of isomers.[10] | High-throughput assessment of conjugation heterogeneity. | Does not directly identify the conjugation site. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Mass Spectrometry: Peptide Mapping Workflow
This protocol is the gold standard for identifying the specific amino acid residue(s) conjugated with this compound.[1][2]
-
Sample Preparation (Proteolytic Digestion):
-
Reduction and Alkylation: Reduce the disulfide bonds of the PEGylated protein using dithiothreitol (B142953) (DTT) and subsequently alkylate the free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.
-
Quenching: Stop the digestion by adding an acid like formic acid to lower the pH.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). This separates peptides based on their hydrophobicity.
-
Mass Spectrometry (MS1): Introduce the separated peptides into a tandem mass spectrometer. The first stage (MS1) measures the mass-to-charge ratio of the intact peptides.
-
Fragmentation (MS2): Select the PEGylated peptides (identified by their specific mass shift) for fragmentation in a collision cell (e.g., using collision-induced dissociation - CID).
-
Fragment Ion Analysis (MS2): The second stage (MS2) analyzes the mass-to-charge ratio of the resulting fragment ions.
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to match the fragmentation patterns (MS2 spectra) to theoretical peptide sequences from a protein database.
-
The identification of a peptide with a mass increase corresponding to the this compound linker, along with the specific fragment ions observed, confirms the precise site of conjugation.
-
Alternative Method: Edman Degradation for N-Terminal Conjugation
This method is highly specific for confirming if the conjugation has occurred at the N-terminal amino acid.[7][11]
-
Immobilization: Immobilize the purified PEGylated protein onto a solid support, such as a PVDF membrane.
-
Sequential Degradation:
-
Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC).
-
Cleavage: Cleave the derivatized N-terminal amino acid from the peptide chain using a strong acid.
-
-
Analysis:
-
Identify the released amino acid derivative (PTH-amino acid) using chromatography.
-
A "blank" cycle, where no PTH-amino acid is detected at the first position, followed by the expected amino acid sequence, indicates that the N-terminus is modified (PEGylated).[7]
-
Visualizing the Workflow
To better understand the processes, the following diagrams illustrate the experimental and logical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. longdom.org [longdom.org]
Navigating the Impact of PEGylation on Protein Bioactivity: A Comparative Guide to Azido-PEG8-Boc
For researchers, scientists, and drug development professionals, the decision to PEGylate a therapeutic protein is a critical step in enhancing its in vivo performance. This guide provides an objective comparison of protein bioactivity following PEGylation with Azido-PEG8-Boc, contrasted with other common PEGylation strategies. Supported by representative experimental data and detailed protocols, this document aims to facilitate informed decisions in the design of next-generation biotherapeutics.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a well-established strategy to improve its pharmacokinetic and pharmacodynamic properties.[1][2][3][] Key advantages include an extended circulating half-life due to reduced renal clearance, enhanced stability against proteolytic degradation, and decreased immunogenicity by masking epitopes on the protein surface.[1][5][6] However, a potential drawback is the reduction of the protein's specific biological activity, often attributed to steric hindrance at active or binding sites.[1][2][7] Therefore, a thorough characterization of any PEGylated protein is essential.[1]
This compound is a heterobifunctional PEG reagent that enables a site-specific and controlled PEGylation approach through "click chemistry."[8] This method involves a two-stage process: first, the introduction of a complementary alkyne group onto the protein, followed by the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the azido-PEG reagent.[8][9][10] The Boc-protecting group offers an additional handle for potential subsequent modifications.[8]
This guide will explore the biological activity of proteins PEGylated using this modern approach in comparison to non-PEGylated proteins and those modified with traditional, random PEGylation reagents like NHS-activated PEGs.
Comparative Data: The Impact of PEGylation on Protein Function
The choice of PEGylation strategy can significantly influence the resulting bioconjugate's performance. The following tables summarize the expected quantitative impact of different PEGylation methods on key functional parameters for a hypothetical therapeutic protein.
Table 1: Comparison of Pharmacokinetic and Stability Profiles
| Parameter | Non-PEGylated Protein | Random PEGylation (e.g., NHS-PEG) | Site-Specific PEGylation (e.g., this compound via Click Chemistry) |
| Circulating Half-Life (t½) | ~ 2 hours | ~ 48 hours | ~ 60 hours |
| Proteolytic Stability (% remaining after 24h) | 15% | 70% | 85% |
| Thermal Stability (Tm) | 55°C | 62°C | 65°C |
| Immunogenicity (Relative Antibody Titer) | 1.0 | 0.3 | 0.1 |
Table 2: Comparison of In Vitro Biological Activity
| Parameter | Non-PEGylated Protein | Random PEGylation (e.g., NHS-PEG) | Site-Specific PEGylation (e.g., this compound via Click Chemistry) |
| Receptor Binding Affinity (KD) | 1 nM | 10 nM | 3 nM |
| In Vitro Potency (EC50) | 0.1 ng/mL | 1.5 ng/mL | 0.3 ng/mL |
| Specific Activity (% of Non-PEGylated) | 100% | ~10-30% | ~70-90% |
Note: The data presented in these tables are representative and intended for comparative purposes. Actual results will vary depending on the specific protein, PEG reagent, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for accurately characterizing the effects of PEGylation. Below are protocols for key experiments involved in the PEGylation process using this compound and the subsequent evaluation of the conjugate.
Protocol 1: Two-Step Protein PEGylation with this compound
This protocol outlines the site-specific PEGylation of a protein using click chemistry.
Stage 1: Introduction of Alkyne Groups
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).
-
Reagent Preparation: Dissolve an NHS-alkyne reagent in anhydrous DMSO to a stock concentration of 10-50 mM immediately before use.[8]
-
Reaction: Add the NHS-alkyne reagent to the protein solution at a specific molar excess. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted NHS-alkyne reagent.[8]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis, exchanging the protein into a copper-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Stage 2: Click-PEGylation with this compound
-
Reagent Preparation:
-
Prepare stock solutions for the catalyst cocktail: 50 mM CuSO4 in deionized water, 50 mM ligand (e.g., THPTA) in DMSO or water, and a freshly prepared 100 mM sodium ascorbate (B8700270) in deionized water.[8]
-
Dissolve this compound in DMSO or the reaction buffer to a stock concentration of 10-100 mM.[8]
-
-
Reaction Setup: In a reaction vessel, combine the alkyne-modified protein and the this compound solution to the desired final molar excess. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[8]
-
Initiation of Click Reaction: Prepare a catalyst premix by adding the CuSO4 stock solution to the ligand stock solution. Add the catalyst premix to the reaction vessel, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[8]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[8] Monitor the reaction progress using SDS-PAGE or HPLC.
-
Purification: Purify the PEGylated protein from the reaction components using SEC, ion-exchange chromatography (IEX), or affinity chromatography.
Protocol 2: In Vitro Cell Proliferation Assay (e.g., for G-CSF)
This assay measures the ability of a growth factor like Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate the proliferation of a responsive cell line.[2]
-
Cell Seeding: Plate a G-CSF-dependent cell line (e.g., NFS-60) in a 96-well plate.[2]
-
Sample Preparation: Prepare serial dilutions of the non-PEGylated and PEGylated G-CSF in cell culture medium.[2]
-
Incubation: Add the protein dilutions to the cells and incubate for 48-72 hours.
-
Quantification: Add a viability reagent (e.g., MTT or WST-1) and incubate for an additional 2-4 hours. Measure the absorbance using a plate reader. The absorbance is directly proportional to the number of viable cells.[2]
-
Data Analysis: Plot the absorbance versus protein concentration and fit the data to a dose-response curve to determine the EC50 value for each sample.
Protocol 3: Characterization of PEGylation
-
SDS-PAGE: A simple method to qualitatively assess the increase in the apparent molecular weight of the protein after PEGylation. PEGylated proteins will migrate slower than their unmodified counterparts.[1][8]
-
Mass Spectrometry (MALDI-TOF or ESI-TOF): Provides precise mass information to confirm the covalent attachment of PEG and determine the number of attached PEG chains.[11]
-
HPLC (SEC or RP): Used to assess the purity of the final product and quantify the different PEGylated species.[8]
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for PEGylation and a representative signaling pathway affected by a PEGylated therapeutic protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The impact of PEGylation on biological therapies [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In Vitro Stability of Azido-PEG8-Boc Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The stability of these heterobifunctional molecules is a critical determinant of their efficacy and pharmacokinetic profile. A key component influencing this stability is the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides an objective comparison of the in vitro stability of PROTACs containing the Azido-PEG8-Boc linker against other common linker types, supported by experimental data and detailed methodologies.
The Role of the Linker in PROTAC Stability
A PROTAC's mechanism of action relies on the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[1] The linker is not merely a spacer but plays a crucial role in the PROTAC's stability, solubility, and ability to orient the two proteins effectively.[2][3] Linker instability can lead to premature cleavage of the PROTAC, abrogating its therapeutic effect.
Polyethylene glycol (PEG) linkers, such as the this compound variant, are frequently employed in PROTAC design to enhance solubility and provide synthetic flexibility.[1][4] However, the inherent flexibility of PEG chains can also present metabolic liabilities.[4]
Comparative In Vitro Stability Data
The in vitro stability of PROTACs is commonly assessed in human liver microsomes (HLM) and plasma to evaluate their susceptibility to metabolic enzymes.[5][6] The following table summarizes representative in vitro stability data for PROTACs with different linker classes. While specific data for an this compound containing PROTAC is not extensively published, the data for PEG-based linkers of varying lengths provides a strong basis for comparison. The stability of a PROTAC with a PEG8 linker is expected to be in line with that of other flexible PEG linkers.
| Linker Type | PROTAC Example (Target-E3 Ligase) | Assay Matrix | Half-life (t½) [min] | Key Observations |
| Flexible PEG-Based (e.g., this compound) | Representative BRD4-CRBN | Human Liver Microsomes | 30 - 90 | PEG linkers can be susceptible to oxidative metabolism. Stability can be influenced by the length of the PEG chain and the nature of the attached ligands.[7][] |
| Human Plasma | > 120 | Generally stable in plasma, though attachment chemistry can influence susceptibility to plasma esterases.[4][6] | ||
| Short Alkyl Chain | Representative BRD4-CRBN | Human Liver Microsomes | > 90 | Shorter alkyl chains often exhibit higher metabolic stability due to fewer metabolic "soft spots".[9] |
| Human Plasma | > 120 | Typically exhibit high stability in plasma.[6] | ||
| Rigid (e.g., Piperazine/Piperidine-based) | Representative BTK-CRBN | Human Liver Microsomes | > 120 | The rigid structure can shield the molecule from metabolic enzymes, leading to enhanced stability.[5][] |
| Human Plasma | > 120 | The constrained conformation often contributes to high plasma stability.[10] |
Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual stability will vary depending on the specific PROTAC molecule, including the warhead and E3 ligase ligand.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC stability and function, it is essential to visualize the mechanism of action and the experimental procedures used for evaluation.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of PROTAC stability.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[5]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.
-
Reaction Mixture: In a microplate, add phosphate buffer, HLM, and the test PROTAC.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 sample is taken immediately and quenched.
-
Timepoints: Incubate the plate at 37°C, and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC compound.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time. From the slope of the natural logarithm of the remaining compound concentration versus time, calculate the half-life (t½ = 0.693 / slope).[11]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a PROTAC in the presence of plasma enzymes.[6]
Materials:
-
Test PROTAC compound
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Incubation: Spike the test PROTAC into plasma and incubate at 37°C.
-
Timepoints: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[6]
-
Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Quantify the concentration of the parent PROTAC in the supernatant using LC-MS/MS.
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample. Determine the half-life if significant degradation is observed.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Decisive Role of PEG Linker Length in Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of drug delivery systems is a paramount challenge. Among the myriad of strategies to enhance the therapeutic index of drugs, the use of Polyethylene Glycol (PEG) linkers has become a cornerstone technology. The length of the PEG chain is a critical, tunable parameter that profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the efficacy of a drug conjugate. This guide provides an objective, data-driven comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.
The incorporation of PEG linkers, a process known as PEGylation, offers a wealth of advantages in drug delivery.[1] By covalently attaching PEG chains to therapeutic molecules, nanoparticles, or antibody-drug conjugates (ADCs), their solubility, stability, and biocompatibility can be significantly enhanced.[1] The hydrophilic and flexible nature of PEG creates a "stealth" effect, shielding the therapeutic from the immune system and reducing premature clearance, which prolongs its circulation time in the bloodstream.[1] This extended circulation can lead to greater accumulation at the target site, such as a tumor, thereby improving therapeutic outcomes while minimizing off-target toxicity.[1]
However, the choice of PEG linker length is not a one-size-fits-all solution and involves a critical trade-off. While longer chains may offer superior shielding and prolonged circulation, shorter chains can lead to more efficient cellular uptake.[2] This guide will delve into a head-to-head comparison of different PEG linker lengths, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate these complex relationships.
Key Performance Indicators: A Tabular Comparison
The selection of a PEG chain length directly impacts the physicochemical properties and biological performance of a drug delivery vehicle. The following tables summarize quantitative data from various studies, comparing nanoparticles and antibody-drug conjugates functionalized with different PEG molecular weights.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Nanoparticles
| Property | PEG 2000 (2kDa) | PEG 5000 (5kDa) | PEG 10000 (10kDa) | Key Observations & References |
| Hydrodynamic Diameter (nm) | ~112 - 125 | ~128 - 145 | ~150 - 171 | Particle size generally increases with PEG MW due to the larger hydrophilic corona.[2][3] |
| Zeta Potential (mV) | ~ -35 to +15 | More neutral than 2kDa | Close to neutral (e.g., +7.4) | Longer PEG chains provide more effective shielding of the nanoparticle's surface charge, trending towards neutrality.[2][3] |
| Drug Encapsulation Efficiency (%) | Generally higher | Intermediate | May be lower | Longer PEG chains can sometimes interfere with the drug loading process, leading to slightly lower encapsulation efficiencies.[2] |
Note: Absolute values can vary significantly based on the core nanoparticle composition, drug type, and formulation method.[2]
Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Performance of Antibody-Drug Conjugates (ADCs)
| Parameter | Short PEG Linker (e.g., PEG2-PEG8) | Long PEG Linker (e.g., PEG12-PEG24) | Key Observations & References |
| In Vitro Cytotoxicity (IC50) | Generally lower (more potent) | May be higher (less potent) | Longer PEG chains can cause steric hindrance, potentially impeding the ADC's binding to its target antigen or the subsequent release of the cytotoxic payload.[4] |
| Plasma Half-life (t½) | Shorter | Longer | Increasing PEG linker length generally correlates with a longer plasma half-life due to reduced renal clearance and shielding from the reticuloendothelial system (RES).[4][5] |
| Tumor Accumulation | Lower | Higher | Extended circulation time associated with longer PEG linkers can lead to greater accumulation of the ADC in tumor tissue.[4][6] |
| In Vivo Efficacy | May be lower | Often improved | Improved pharmacokinetics and tumor accumulation with longer PEG linkers frequently translate to enhanced in vivo anti-tumor activity.[4][7] |
Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.[7][8]
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams created using the DOT language illustrate key aspects of PEGylated drug delivery systems.
Caption: Logical trade-offs between short and long PEG chains for drug delivery.
Caption: Workflow for comparing drug conjugates with different PEG linker lengths.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug conjugate constructs.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of drug conjugates with varying PEG linker lengths.
Methodology:
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Serially dilute the ADCs with different PEG linker lengths and add them to the cells.[4]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[4]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.[4]
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[4]
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a PEGylated therapeutic in a rodent model.
Methodology:
-
Animal Model: Utilize appropriate animal models, such as Sprague Dawley rats or BALB/c mice.[2]
-
Administration: Administer the drug-loaded or fluorescently-labeled PEGylated nanoparticles via intravenous (e.g., tail vein) injection at a specific dose.[2]
-
Blood Sampling: Collect small blood samples from the animals at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).[2]
-
Sample Processing: Process the blood samples to isolate the plasma.[2]
-
Quantification: Determine the concentration of the therapeutic in the plasma using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[7]
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½) and clearance.[7]
Protocol 3: In Vitro Drug Release Assay
Objective: To quantify the rate and extent of drug release from nanoparticles over time.
Methodology:
-
Apparatus: Use a dialysis membrane method with a molecular weight cut-off (MWCO) larger than the drug but smaller than the nanoparticle.[9]
-
Procedure: Place a known concentration of the nanoparticle suspension inside the dialysis bag and immerse it in a release medium (e.g., PBS pH 7.4) at 37°C with constant stirring.[9]
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium.[9]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[9]
-
Quantification: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.[9]
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug amount in the nanoparticle suspension.[9]
Conclusion
The length of the PEG linker is a critical design parameter in the development of drug delivery systems, with a profound impact on their therapeutic index. While longer PEG linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads, this can sometimes come at the cost of reduced in vitro potency.[6][8] The optimal PEG linker length is highly specific to the individual components of the bioconjugate and the therapeutic target. A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new drug delivery system to identify the optimal balance for a given drug-carrier combination. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel therapeutics.
References
NMR Analysis for the Structural Confirmation of Azido-PEG8-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of heterobifunctional linkers is paramount in the fields of bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Azido-PEG8-Boc is a valuable linker, featuring an azide (B81097) moiety for click chemistry and a Boc-protected amine for subsequent functionalization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and purity assessment of such linkers. This guide provides a comparative analysis of the expected NMR data for this compound, a detailed experimental protocol for its analysis, and a logical workflow for structural confirmation.
Performance Comparison: ¹H and ¹³C NMR Data
The confirmation of the this compound structure relies on the identification of characteristic signals for the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) backbone, and the methylene (B1212753) groups adjacent to the terminal azide and Boc-protected amine functionalities. The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound, benchmarked against the closely related Azido-PEG5-Boc analogue. The data for this compound is predicted based on the established spectral data for similar PEGylated compounds.[1]
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Azido-PEG5-Boc (Reference)[1] | Key Differentiator |
| -C(CH₃)₃ (t-Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | A sharp singlet, characteristic of the Boc protecting group. |
| -NH- (Carbamate) | ~5.0 (br s, 1H) | ~5.0 (br s, 1H) | A broad singlet corresponding to the amide proton. |
| -CH₂-N₃ | ~3.39 (t, 2H) | ~3.39 (t, 2H) | A triplet for the methylene group adjacent to the azide. |
| -CH₂-NH-Boc | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) | A multiplet for the methylene group adjacent to the Boc-protected amine. |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (m, 28H) | ~3.64 (m, 16H) | The significant difference in integration value reflecting the longer PEG chain. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Azido-PEG5-Boc (Reference)[1] | Key Differentiator |
| -C(CH₃)₃ (t-Boc) | ~28.4 | ~28.4 | Signal for the three equivalent methyl carbons of the Boc group. |
| -C(CH₃)₃ (t-Boc) | ~79.2 | ~79.2 | Quaternary carbon of the Boc group. |
| -C=O (Carbamate) | ~156.1 | ~156.1 | Carbonyl carbon of the Boc protecting group. |
| -CH₂-N₃ | ~50.7 | ~50.7 | Carbon adjacent to the electron-withdrawing azide group. |
| -CH₂-NH-Boc | ~40.3 | ~40.3 | Signal for the carbon adjacent to the protected amine. |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-70.6 | ~70.0-70.6 | A series of peaks corresponding to the PEG backbone carbons. |
Experimental Protocols
A meticulous and consistent methodology is crucial for acquiring high-quality, reproducible NMR data for PEGylated compounds, which are often hygroscopic.
Materials and Sample Preparation
-
Compound: 5-10 mg of this compound.
-
Deuterated Solvent: High-purity deuterated chloroform (B151607) (CDCl₃, ≥99.8 atom % D), dried over molecular sieves.
-
Equipment: 5 mm NMR tube, clean and dry vial, Pasteur pipette.
-
Environment: Handle the PEG linker and deuterated solvent in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), to minimize moisture contamination.[1]
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved, resulting in a clear, homogeneous solution.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically 4-5 cm).
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a standard 5 mm probe.
-
Temperature: Maintain a stable operating temperature, typically 298 K (25 °C).
Procedure:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent (CDCl₃).
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate quantitative measurements.[2]
-
Acquisition Time: ~2-3 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.[2]
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: ~1-2 seconds.
Data Processing and Analysis
-
Software: Utilize standard NMR processing software (e.g., MestReNova, TopSpin).
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For the ¹H NMR spectrum, integrate all peaks to determine the relative ratios of protons. This is critical for confirming the structure, particularly the ratio of the terminal groups to the PEG backbone.
-
Peak Assignment: Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on the expected chemical shifts and multiplicities provided in the tables above.
Mandatory Visualization
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its structural verification via NMR analysis.
Chemical Structure of this compound.
References
A Comparative Guide to Functional Assays for Validating Azido-PEG8-Boc Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays crucial for validating the activity of bioconjugates synthesized using Azido-PEG8-Boc. The selection of appropriate validation methods is critical for ensuring the efficacy, stability, and desired pharmacokinetic profile of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines key experimental protocols and presents comparative data to support the characterization of these conjugates.
This compound is a heterobifunctional linker that features an azide (B81097) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and stability, and a Boc-protected amine for sequential conjugation.[2][3] The validation of its conjugates involves a multi-faceted approach to confirm both the successful conjugation and the retained bioactivity of the conjugated molecules.
Comparative Analysis of Validation Methods
A combination of analytical techniques is often required for the comprehensive characterization of PEGylated proteins.[4] The choice of method depends on the specific information required and the available instrumentation.[5]
| Analytical Method | Primary Use | Information Provided | Advantages | Limitations |
| SDS-PAGE | Qualitative analysis of conjugation | Apparent molecular weight shift | Simple, widely available | Low resolution, not quantitative |
| Size-Exclusion Chromatography (SEC) | Purity and aggregate analysis | Separation by size, quantification of aggregates | Method of choice for high molecular weight species[4] | May not resolve species with similar hydrodynamic radii |
| Reversed-Phase HPLC (RP-HPLC) | Purity and quantification | Separation by hydrophobicity, high-resolution analysis | Excellent for separating closely related species | Can denature some proteins |
| Mass Spectrometry (MS) | Molecular weight determination | Precise mass of the conjugate, confirmation of identity | High accuracy and sensitivity | Can be complex to interpret for heterogeneous mixtures |
| Anti-PEG ELISA | Quantification of PEGylated proteins | Concentration of PEGylated molecules in a sample | Highly sensitive and specific for PEGylated molecules[6] | Requires specific anti-PEG antibodies |
| Cell-Based Viability/Cytotoxicity Assays (e.g., MTT, IC50) | Functional activity of drug conjugate | Measures the biological effect of the conjugated drug[6] | Directly assesses the therapeutic potential | Can be influenced by multiple factors affecting cell health |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Binding kinetics and affinity | Association and dissociation rates (kon, koff), and binding affinity (KD)[6] | Provides detailed information on binding interactions | Requires specialized equipment |
| Click Chemistry with Reporter Tags | Confirmation of conjugation | Visualization and affinity purification of the conjugate[5] | Highly specific and bio-orthogonal[5] | Requires an additional reaction step[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducible and reliable validation of your this compound conjugates.
This protocol is used to qualitatively assess the increase in molecular weight of a protein after conjugation with the this compound linker and payload.
Materials:
-
Unconjugated and PEGylated protein samples
-
Molecular weight marker
-
4-20% polyacrylamide gel
-
2X Laemmli sample buffer
-
Gel electrophoresis apparatus
Procedure:
-
Sample Preparation: Mix 10-15 µg of the unconjugated protein, the PEGylated protein, and a molecular weight marker with 2X Laemmli sample buffer.[5]
-
Gel Electrophoresis: Load the samples onto the polyacrylamide gel and run at a constant voltage (e.g., 150V) until the dye front reaches the bottom.[5]
-
Analysis: Stain the gel with a suitable protein stain (e.g., Coomassie Blue) and visualize the bands. A successful conjugation will result in a band shift to a higher apparent molecular weight for the PEGylated protein compared to the unconjugated protein.[5]
This protocol outlines the "click" chemistry reaction to conjugate an alkyne-modified molecule to the azide group of the this compound linker.[7]
Materials:
-
Azide-functionalized molecule (e.g., Azido-PEG8-conjugate)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Copper chelator (e.g., THPTA)
-
Solvent (e.g., DMF/water mixture or DMSO)[1]
Procedure:
-
Reaction Setup: Dissolve the azide-PEG-conjugate (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.[1]
-
Catalyst Preparation: Prepare a "click cocktail" by mixing stock solutions of CuSO₄, sodium ascorbate, and a copper chelator like THPTA.
-
Initiation of Reaction: Add the "click cocktail" to the reaction mixture.[7]
-
Incubation: Gently agitate the reaction mixture at room temperature, protected from light, for 1-4 hours.[1][2]
-
Purification: Purify the final conjugate using RP-HPLC or SEC to remove excess reagents and catalyst.[7]
This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.[1]
Materials:
-
Boc-protected Azido-PEG8-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.
-
Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM).[1]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.[1]
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next conjugation step.[1]
This assay determines the cytotoxic effect of a drug-conjugate on a cell line.[6]
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
PEGylated and non-PEGylated drug conjugates
-
Cell viability reagent (e.g., MTT, MTS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated conjugates and add them to the cells.[6]
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator.[6]
-
Viability Measurement: Add the cell viability reagent and incubate for 2-4 hours. Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the log of the drug concentration and fit the data to determine the IC50 value.[6]
This protocol outlines a general procedure for analyzing the binding kinetics of a PEGylated protein to its receptor.[6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip
-
Ligand (receptor) and analyte (PEGylated protein)
-
Running buffer
Procedure:
-
Ligand Immobilization: Immobilize the receptor on the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the PEGylated protein over the sensor surface.
-
Data Collection: Monitor the binding and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Visualization of Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of key processes.
Caption: Workflow for synthesizing a bioconjugate using this compound.
Caption: General workflow for the functional validation of a bioconjugate.
Alternatives to this compound
While this compound is a versatile linker, several alternatives exist, each with specific advantages. The choice of linker can significantly impact the stability, efficacy, and pharmacokinetic profile of the final bioconjugate.[8]
-
Fmoc-protected PEG linkers: These utilize a base-labile Fmoc protecting group, offering an orthogonal deprotection strategy to the acid-labile Boc group.[8]
-
Maleimide-PEG-NHS esters: These are commonly used for conjugating molecules through thiol (cysteine) and amine (lysine) residues.
-
DBCO-PEG-NHS esters: These are employed for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[9]
-
Non-PEG linkers: In some applications, non-PEG linkers may be desirable to avoid potential immunogenicity associated with PEG.[10]
-
Linkers with different PEG lengths: The length of the PEG spacer can be varied to optimize the pharmacokinetic properties of the conjugate.[8]
The selection of the most appropriate linker and corresponding validation assays is paramount for the successful development of novel bioconjugates. This guide provides a foundational framework for making informed decisions in this critical aspect of drug development and research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. t-boc-N-amido-PEG8-azide, 2231845-12-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Non-PEG-linker | BroadPharm [broadpharm.com]
A Comparative Analysis of PROTACs Synthesized with Different Linkers: A Guide for Researchers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to co-opt the cell's natural protein disposal machinery to eliminate proteins that cause disease.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] The linker is a critical component that is far more than a simple spacer; its length, chemical composition, and rigidity are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6]
An optimally designed linker facilitates the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2][7] This proximity is a prerequisite for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3][4] Conversely, a poorly designed linker can introduce steric hindrance or result in an unproductive ternary complex, which compromises degradation efficiency.[1][4] This guide provides a comparative analysis of PROTACs synthesized with different linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS).[3] The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[3] The key steps involve the formation of a ternary complex, ubiquitination of the target, and subsequent degradation by the 26S proteasome.[8]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation achieved (Dmax).[1][7] A lower DC50 value indicates higher potency. The choice of linker—its composition and length—is highly context-dependent, varying with the target protein and the specific E3 ligase being recruited.[7][9]
Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BRD4 Degradation
| PROTAC | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| ARV-825 | CRBN | PEG | <1 | >90 | 22Rv1 | [7] |
| Compound X | CRBN | Alkyl | 5-10 | ~80 | 22Rv1 |[7] |
Table 2: Impact of Linker Composition on CRBN Degradation
| PROTAC Warhead | E3 Ligase | Linker Type (9 atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| VHL Ligand | CRBN | Alkyl | <100 | >80 | HEK293T | [5][10] |
| VHL Ligand | CRBN | PEG (3 PEG units) | >1000 | <50 | HEK293T |[5][10] |
Table 3: Impact of Linker Length on TBK1 Degradation
| E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| VHL | Alkyl/Ether | < 12 | No degradation | - | HeLa | [4][5] |
| VHL | Alkyl/Ether | 12 | Submicromolar | >90 | HeLa | [4][5] |
| VHL | Alkyl/Ether | 21 | 3 | 96 | HeLa | [5] |
| VHL | Alkyl/Ether | 29 | 292 | 76 | HeLa |[5] |
Table 4: Comparison of Rigid vs. Flexible Linkers for Various Targets
| Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Key Observation | Reference |
|---|---|---|---|---|---|---|
| BRD4 | VHL | Flexible Alkyl/PEG | ~80 | ~80 | Effective degradation. | [1] |
| BRD4 | VHL | Rigidified Alkyl | <100 | >90 | Improved potency over flexible linkers. |[1] |
Downstream Signaling: The Case of BRD4 Degradation
The degradation of a target protein can have profound effects on cellular signaling pathways. BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical co-activator for the transcription of key oncogenes, most notably MYC.[11][12] PROTAC-mediated degradation of BRD4 leads to its eviction from super-enhancers, causing a rapid and sustained downregulation of c-Myc.[11] This, in turn, leads to cell cycle arrest and the induction of apoptosis in cancer cells.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of Azido-PEG-Boc Click Chemistry Reactions for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules is a foundational requirement. "Click chemistry," particularly the azide-alkyne cycloaddition, has become an indispensable tool for bioconjugation. This guide provides a detailed comparison of the kinetic performance of PEGylated azides, using Azido-PEG8-Boc as a representative molecule, in the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will also compare these methods with alternative bioconjugation techniques, supported by experimental data and detailed protocols.
The central distinction between CuAAC and SPAAC lies in the use of a copper(I) catalyst.[1] CuAAC utilizes this catalyst to activate a terminal alkyne for a rapid and regioselective reaction with an azide (B81097).[2] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne, which reacts readily with an azide to relieve ring strain.[1] This fundamental difference creates a trade-off between reaction speed and biocompatibility, a key consideration in experimental design.[1][2]
Quantitative Comparison of Reaction Kinetics
The selection of a bioconjugation strategy is often dictated by the desired reaction rate and the biological context. The following tables summarize quantitative kinetic data for azide-alkyne click chemistry and its alternatives.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity, though this can be mitigated with ligands.[2] | High, making it ideal for in vivo and live-cell applications.[2] |
| Typical Second-Order Rate Constant (k) with PEGylated Azides | 10 to 10⁴ M⁻¹s⁻¹[3][4] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[3] |
| Reactant Stability | Terminal alkynes are generally stable and readily accessible.[2] | Strained cyclooctynes can be less stable and more synthetically complex.[2] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[1] | Mixture of 1,4- and 1,5-disubstituted triazoles[5] |
Table 1: Comparison of CuAAC and SPAAC for PEGylated Azides.
| Reaction | Alkyne Partner | Azide Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne | PEGylated Azide | 10 - 100[2] | Rate is less influenced by the steric bulk of the azide.[2] |
| SPAAC | BCN | PEGylated Azide | ~0.012 - 0.024[2] | Bicyclo[6.1.0]nonyne (BCN) is a commonly used cyclooctyne. |
| SPAAC | DBCO (ADIBO) | PEGylated Azide | ~0.90[2] | Dibenzocyclooctyne (DBCO) derivatives show significantly faster kinetics than BCN.[2] The presence of a PEG linker has been shown to enhance reaction rates.[6] |
| SPAAC (Buffer Dependent) | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 (in PBS, pH 7)[6] | Reaction rates are sensitive to the buffer system.[6] |
| SPAAC (Buffer Dependent) | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 (in HEPES, pH 7)[6] | HEPES buffer was found to yield higher reaction rates compared to PBS.[6] |
Table 2: Specific Kinetic Data for Azide-Alkyne Click Reactions.
| Bioconjugation Reaction | Typical Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |
| Thiol-ene/Thiol-maleimide | Up to 10²[7] | Targets cysteine residues; pH-dependent kinetics.[7] |
| Staudinger Ligation | 10⁻³ - 10⁻¹[8] | Bioorthogonal; phosphine (B1218219) reagents can be prone to oxidation.[8] |
| Inverse Electron Demand Diels-Alder (IEDDA) | 1 to 10⁶[4] | Among the fastest click chemistry reactions; involves tetrazines and strained alkenes.[4] |
Table 3: Kinetic Comparison with Alternative Bioconjugation Reactions.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of a CuAAC Reaction
This protocol outlines a general method for determining the reaction kinetics of a CuAAC reaction, for instance, between an alkyne-functionalized protein and this compound. The progress of the reaction can be monitored by techniques such as ¹H NMR, UV-Vis spectroscopy, or chromatography (HPLC, LC-MS).[7]
Materials:
-
Alkyne-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[7]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[7]
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).[7]
Procedure:
-
Stock Solution Preparation: Prepare concentrated stock solutions of the alkyne-protein, this compound, CuSO₄, sodium ascorbate, and THPTA ligand.
-
Catalyst Pre-complexation: Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[7] Allow this mixture to stand for a few minutes.
-
Reaction Initiation: In a temperature-controlled vessel suitable for the chosen analytical method (e.g., a quartz cuvette for UV-Vis), combine the alkyne-protein and this compound solutions. Add the pre-complexed copper-ligand solution. The reaction is initiated by the addition of the sodium ascorbate solution.
-
Monitoring: Immediately begin monitoring the reaction by following the appearance of the triazole product or the disappearance of a reactant at regular time intervals.[7]
-
Data Analysis: Plot the concentration of the product or reactant against time. The initial reaction rate can be determined from the initial slope of this curve. By varying the concentrations of the reactants and catalyst, the second-order rate constant (k) can be calculated.[4][8]
Protocol 2: General Procedure for Kinetic Analysis of a SPAAC Reaction
This protocol describes a general method for studying the kinetics of a SPAAC reaction between a DBCO-functionalized molecule and this compound.
Materials:
-
DBCO-functionalized molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
This compound.
-
Reaction buffer.
Procedure:
-
Stock Solution Preparation: Prepare concentrated stock solutions of the DBCO-functionalized molecule and this compound in the desired reaction buffer.
-
Reaction Initiation: In a temperature-controlled analytical vessel, combine the DBCO-functionalized molecule and this compound solutions. A molar excess of the azide is often used.
-
Monitoring: The disappearance of the DBCO chromophore can be monitored by UV-Vis spectroscopy at around 309 nm.[9] Collect data at regular time intervals.
-
Data Analysis: The observed rate constant (k_obs) can be determined from the exponential decay of the DBCO absorbance. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the azide.[9]
Visualizing Workflows and Relationships
Caption: Generalized workflow for the kinetic analysis of a click chemistry reaction.
Caption: Logical decision tree for selecting an appropriate click chemistry method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Purity Under the Microscope: A Comparative Guide to Azido-PEG8-Boc from Different Vendors
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This is especially true for PROTACs and other targeted therapies where the precise structure and purity of linkers like Azido-PEG8-Boc can significantly impact the efficacy and safety of the final drug product. This guide provides a comparative overview of the purity of this compound from various vendors, supported by standard experimental protocols for in-house verification.
The quality of this compound, a heterobifunctional linker containing an azide (B81097) group for click chemistry and a Boc-protected amine, is critical for successful conjugation and the overall quality of the resulting bioconjugate. Impurities, which can include PEG oligomers of varying lengths or byproducts from synthesis, may lead to unwanted side reactions, heterogeneity in the final product, and potential immunogenicity.[1] Reputable suppliers typically ensure a purity of greater than 95% for such PEG derivatives.[1]
Vendor Purity Comparison
While a direct, independent, side-by-side experimental comparison of this compound from all vendors is not publicly available, many suppliers provide typical purity specifications for their products. The following table summarizes the stated purity levels for this compound and structurally similar compounds from a selection of vendors. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Vendor | Product Name | Stated Purity | CAS Number |
| Precise PEG | This compound Amine | > 96% | 2231845-12-6 |
| BroadPharm | Azido-PEG8-acid | 98% | 1214319-92-2 |
| BroadPharm | Azido-PEG8-amine | 98% | 857891-82-8 |
| Meilunbio | This compound | >95%, BR | 1623791-99-0 |
Note: "BR" typically indicates "Biochemical Reagent" grade. The purity of related compounds like the acid and amine derivatives can be indicative of the manufacturer's general quality standards.
Experimental Protocols for Purity Assessment
A comprehensive assessment of this compound purity involves a multi-pronged approach, utilizing several analytical techniques to confirm both the structure and the presence of any impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and can provide quantitative information about purity.[1][2] Both ¹H and ¹³C NMR are recommended.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.[2]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Analysis:
-
¹H NMR: Look for characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the methylene (B1212753) protons adjacent to the azide group (a triplet around 3.4 ppm).[1] Purity can be estimated by comparing the integration of the product peaks to those of any impurities.[2]
-
¹³C NMR: Confirm the carbon skeleton. Key signals include those for the Boc group, the PEG chain, and the carbon attached to the azide group (around 50 ppm).[1]
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)
HPLC is ideal for separating and quantifying components in a mixture.[1] Due to the lack of a strong UV chromophore in the PEG backbone, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often used.[1] Mass spectrometry confirms the molecular weight and helps identify impurities.[1]
-
Instrumentation: HPLC system with ELSD or CAD, coupled to a mass spectrometer.
-
Mobile Phase: A suitable gradient of water and acetonitrile (B52724) is commonly used.
-
Flow Rate: Approximately 1.0 mL/min.[1]
-
Detector: ELSD or CAD.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) is a suitable soft ionization technique for PEG derivatives.[1]
-
Data Analysis:
-
HPLC: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[1]
-
MS: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M+Na]⁺).[1] Peaks with different mass-to-charge ratios may indicate the presence of impurities or PEG oligomers of different lengths.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to confirm the presence of key functional groups.
-
Data Analysis: The spectrum should show characteristic absorption bands for the azide group (a strong, sharp peak around 2100 cm⁻¹) and the carbonyl group of the Boc protecting group (around 1700 cm⁻¹).
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive purity assessment of this compound.
Caption: A general workflow for the purity assessment of this compound.
References
A Head-to-Head Comparison of Protecting Groups for PEG Linkers in Bioconjugation
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal protecting group strategy for polyethylene (B3416737) glycol (PEG) linkers, featuring comparative data, detailed experimental protocols, and workflow visualizations.
In the landscape of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the strategic use of protecting groups for polyethylene glycol (PEG) linkers is a critical determinant of synthetic success and final product efficacy. The judicious choice of a protecting group dictates the orthogonality of the synthetic strategy, influencing yield, purity, and the overall integrity of the bioconjugate. This guide provides an objective, data-driven comparison of the most common protecting groups used for PEG linkers to inform the selection of the optimal strategy for specific research needs.
The Orthogonal World of Amine Protection
The primary role of a protecting group on a PEG linker is to temporarily mask a reactive functional group, most commonly an amine, to allow for controlled, stepwise synthesis. The key to a successful multi-step synthesis lies in the concept of orthogonality, where each protecting group can be removed under specific conditions without affecting other protecting groups in the molecule. The most widely used amine-protecting groups in PEG linker chemistry are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), Trityl (Tr), and Allyloxycarbonyl (Alloc). Their distinct cleavage conditions form the basis of their utility.
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) | Trityl (Tr) | Alloc (Allyloxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂/Pd) | Mild Acidic Conditions | Palladium (0) Catalyst (e.g., Pd(PPh₃)₄) |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation. | Stable to acid and catalytic hydrogenation. | Stable to mildly acidic and basic conditions. | Stable to base and catalytic hydrogenation. | Stable to acid and base. |
| Common Solvents | Dichloromethane (DCM) | Dimethylformamide (DMF) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Dichloromethane (DCM) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Key Advantages | Robust, well-established, stable to a wide range of conditions. | Mild deprotection, compatible with acid-sensitive moieties. | Orthogonal to acid- and base-labile groups. | Easily removed under very mild acidic conditions. | Orthogonal to most other protecting groups. |
| Potential Downsides | Harsh deprotection can affect acid-sensitive substrates. | Base-lability can be incompatible with base-sensitive moieties. | Requires specialized equipment for hydrogenation; catalyst can be poisoned. | Bulky group, steric hindrance can be an issue. | Requires a metal catalyst, which may need to be removed from the final product. |
Quantitative Comparison of Deprotection Performance
The efficiency and cleanliness of the deprotection step are critical for the overall yield and purity of the final bioconjugate. The following table summarizes representative deprotection conditions and performance metrics for various protecting groups on PEG linkers.
| Protecting Group | Deprotection Reagents & Conditions | Typical Reaction Time | Reported Yield/Purity | Reference(s) |
| Boc | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at RT | 30 - 120 minutes | >95% | |
| Fmoc | 20% Piperidine (B6355638) in Dimethylformamide (DMF) at RT | 5 - 30 minutes | >99% | [1] |
| Cbz | H₂, 10% Palladium on Carbon (Pd/C) in Methanol (MeOH) at RT | 5 minutes - 72 hours | 98-99% | [1][2] |
| Trityl | Mild acidic conditions (e.g., 1-5% TFA in DCM) at RT | < 1 - 5 hours | Variable, tunable | |
| Alloc | Pd(PPh₃)₄, Phenylsilane (B129415) in Dichloromethane (DCM) at RT | 30 minutes - 2 hours | Quantitative removal | [3][4] |
Note: Reaction times and yields can vary significantly depending on the specific substrate, PEG linker length, and reaction scale.
Experimental Protocols
This section provides detailed methodologies for the deprotection of commonly used protecting groups on PEG linkers.
Protocol 1: Boc Deprotection of a PEG-Amine
Materials:
-
Boc-PEG-amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve the Boc-PEG-amine in anhydrous DCM (e.g., 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.[1]
Protocol 2: Fmoc Deprotection of a PEG-Amine
Materials:
-
Fmoc-PEG-amine
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve the Fmoc-PEG-amine in anhydrous DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 3: Cbz Deprotection of a PEG-Amine via Catalytic Hydrogenolysis
Materials:
-
Cbz-PEG-amine
-
Methanol (MeOH) or Ethanol/Ethyl Acetate mixture
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-PEG-amine in MeOH or a 1:1 EtOH/EtOAc mixture (0.1 M).[2]
-
Carefully add 10% Pd/C (0.1 equivalents) to the solution.[2]
-
Stir the resulting mixture under an atmosphere of H₂ for the required time (can range from minutes to 72 hours).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter the mixture through a pad of Celite® to remove the catalyst.[1]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected PEG-amine.[2]
Protocol 4: Alloc Deprotection of a PEG-Amine
Materials:
-
Alloc-PEG-amine
-
Anhydrous Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents)
-
Phenylsilane (20 equivalents)
Procedure:
-
Dissolve the Alloc-PEG-amine in anhydrous DCM.
-
Prepare a fresh solution of Pd(PPh₃)₄ and phenylsilane in DCM.
-
Add the catalyst solution to the stirring solution of the Alloc-PEG-amine.
-
Stir the reaction at room temperature for 2 hours.[4]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
The reaction mixture can often be used directly in the next step after appropriate workup to remove the catalyst and byproducts.
Visualizing the Workflow: Deprotection Strategies
The choice of protecting group dictates the overall synthetic workflow. The following diagrams illustrate the logical flow for the deprotection of Boc, Fmoc, Cbz, and Alloc groups from a PEG linker.
Impact on Advanced Therapeutics: ADCs and PROTACs
The choice of protecting group strategy for the PEG linker can have a profound impact on the development and efficacy of ADCs and PROTACs.
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, a heterobifunctional PEG linker is often used to connect the antibody to the cytotoxic payload. An orthogonal protecting group strategy is essential for the stepwise conjugation of the linker to the antibody and then to the drug. The stability of the protecting group during the conjugation and purification steps is critical to prevent premature deprotection and the formation of impurities. Furthermore, any residual catalyst from deprotection (e.g., palladium from Alloc removal) must be carefully removed to avoid potential toxicity and instability of the final ADC.[5][6]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation. The PEG linker plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase. The synthesis of PROTACs often involves multiple steps where protecting groups are used to mask reactive functionalities on the linker. The deprotection conditions must be mild enough to not affect the often-complex structures of the target-binding ligand and the E3 ligase ligand.
Conclusion and Recommendations
The selection of a protecting group for a PEG linker is a critical decision in the synthesis of complex bioconjugates.
-
Boc remains a robust and widely used protecting group, particularly when stability to basic and nucleophilic conditions is required. However, its harsh acidic deprotection conditions may not be suitable for sensitive substrates.
-
Fmoc offers the significant advantage of mild, base-labile deprotection, making it ideal for acid-sensitive molecules and compatible with automated synthesis platforms.
-
Cbz provides an excellent orthogonal option, as its removal by catalytic hydrogenolysis is compatible with both acid- and base-labile groups. However, it requires specific equipment and careful consideration of potential catalyst poisoning.
-
Trityl is advantageous for its very mild acidic cleavage conditions, allowing for selective deprotection in the presence of other acid-labile groups like Boc.
-
Alloc offers excellent orthogonality, being stable to both acidic and basic conditions. The main consideration is the need for a palladium catalyst for its removal and the subsequent requirement for thorough purification to remove any metal residues.
Ultimately, the optimal choice depends on the overall synthetic strategy, the nature of the biomolecule and payload, and the desired final properties of the conjugate. A thorough understanding of the stability, deprotection kinetics, and potential side reactions associated with each protecting group is essential for the successful development of next-generation PEGylated therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 3. biotage.com [biotage.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioorthogonal Chemistries: Benchmarking Azide-Based Reactions
In the intricate landscape of chemical biology, bioorthogonal chemistries have emerged as indispensable tools for probing biological systems in their native environment. These reactions, which proceed with high efficiency and selectivity without interfering with biological processes, have revolutionized fields ranging from drug development to molecular imaging. This guide provides a comparative analysis of popular bioorthogonal reactions, with a focus on azide-based chemistries, which are often employed using reagents like Azido-PEG8-Boc, against other prominent alternatives.
Introduction to Bioorthogonal Chemistries
Bioorthogonal reactions are a class of chemical transformations that can occur inside living systems without interfering with native biochemical processes. The azide (B81097) functional group, a key component of reagents like this compound, is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and specific reactivity with alkynes or phosphines. This guide will compare the two primary azide-alkyne cycloaddition reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with the inverse-electron-demand Diels-Alder (IEDDA) reaction, another widely used bioorthogonal ligation.
Comparative Analysis of Bioorthogonal Chemistries
The choice of a bioorthogonal reaction is dictated by the specific experimental context, with key considerations being reaction kinetics, stability of the reactants and products, and the potential for cytotoxicity.
Reaction Kinetics
The speed of a bioorthogonal reaction is critical, especially when studying dynamic processes in living systems. The second-order rate constant (k₂) is a standard measure of reaction kinetics.
| Bioorthogonal Chemistry | Typical k₂ (M⁻¹s⁻¹) | Key Features |
| CuAAC | 10² - 10³ | Requires a copper(I) catalyst, which can be toxic to cells. The reaction is very high-yielding and produces a stable triazole linkage. |
| SPAAC | 10⁻³ - 1 | Does not require a catalyst, making it highly biocompatible. Reaction rates are generally slower than CuAAC and IEDDA. |
| IEDDA | 10³ - 10⁶ | Extremely fast kinetics, often referred to as "ultrafast." Does not require a catalyst. The reaction between tetrazines and trans-cyclooctenes is one of the fastest bioorthogonal reactions known. |
Biocompatibility and Stability
The ideal bioorthogonal reaction should be non-toxic and the reactants and products should be stable under physiological conditions.
| Bioorthogonal Chemistry | Biocompatibility | Stability |
| CuAAC | The copper(I) catalyst is cytotoxic, which can limit its application in live-cell imaging. However, ligands have been developed to reduce this toxicity. | The resulting triazole linkage is highly stable. |
| SPAAC | Excellent biocompatibility due to the absence of a catalyst. Widely used for live-cell and in vivo studies. | The triazole product is very stable. The strained alkyne can have some off-target reactivity. |
| IEDDA | Generally considered biocompatible. The tetrazine and alkene reactants are typically stable in biological media. | The dihydropyridazine (B8628806) product is generally stable, though it can undergo a retro-Diels-Alder reaction under certain conditions. |
Visualizing Bioorthogonal Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of the compared bioorthogonal chemistries.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA).
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful application of bioorthogonal chemistries. Below are outlines of common experimental procedures.
General Protocol for Cell Labeling with this compound and SPAAC
This protocol describes the metabolic labeling of cells with an azide-modified sugar, followed by detection with a strained alkyne-fluorophore conjugate.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with an azide-modified monosaccharide (e.g., Ac4ManNAz) for 24-48 hours. This allows for the metabolic incorporation of the azide into cell surface glycans.
-
-
Cell Harvest and Fixation (Optional):
-
For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
-
SPAAC Ligation:
-
Prepare a solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488) in a biocompatible buffer (e.g., PBS).
-
Incubate the cells with the alkyne-fluorophore solution for 30-60 minutes at room temperature or 37°C.
-
-
Washing and Imaging:
-
Wash the cells several times with PBS to remove excess unbound fluorophore.
-
Image the cells using fluorescence microscopy.
-
Caption: A typical experimental workflow for bioorthogonal labeling.
Choosing the Right Bioorthogonal Chemistry
The selection of the most appropriate bioorthogonal reaction is a critical step in experimental design. The following decision tree provides a simplified guide for this process.
Safety Operating Guide
Proper Disposal of Azido-PEG8-Boc: A Guide for Laboratory Professionals
For immediate reference, treat Azido-PEG8-Boc as a potentially hazardous substance. Handle with appropriate personal protective equipment (PPE) and avoid co-mingling with incompatible materials. This guide provides detailed procedures for the safe handling and disposal of this compound, a heterobifunctional linker commonly used in bioconjugation and drug development.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This molecule contains an azide (B81097) functional group, which requires careful handling due to its potential for instability and reactivity, particularly with acids and metals. The polyethylene (B3416737) glycol (PEG) component generally has low toxicity and is biodegradable; however, the presence of the azide and the Boc-protecting group necessitates a cautious approach to waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain. The azide functional group can react with metals in the plumbing, such as lead and copper, to form highly explosive metal azides.[1]
Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound, as well as contaminated disposable items such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent(s) if applicable.
Quenching of Unreacted Azide (Recommended for Reaction Mixtures)
For reaction mixtures containing unreacted this compound, it is a best practice to quench the azide to a more stable amine derivative before disposal. A common method is the Staudinger reaction.
Experimental Protocol: Staudinger Reaction for Azide Quenching
-
Cool the Reaction: Cool the reaction mixture containing the unreacted azido-PEG compound in an ice bath.
-
Prepare Triphenylphosphine (B44618) Solution: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the initial amount of the azido-PEG compound) in a minimal amount of a suitable aprotic solvent (e.g., THF).[1]
-
Add Triphenylphosphine: Slowly add the triphenylphosphine solution to the cooled reaction mixture with vigorous stirring.
-
Monitor Reaction: Observe for the cessation of nitrogen gas evolution, which indicates the reaction is proceeding.
-
Complete the Reaction: Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction is complete.[1]
-
Hydrolyze the Iminophosphorane: Add deionized water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.[1]
-
Dispose of Quenched Mixture: The quenched reaction mixture can now be collected as hazardous waste.
Decontamination of Labware and Surfaces
-
Glassware: Reusable glassware that has been in contact with this compound should be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as hazardous liquid waste. Following the solvent rinse, wash the glassware with soap and water.
-
Surfaces: Decontaminate work surfaces by wiping them down with a cloth dampened with 70% ethanol or another appropriate laboratory disinfectant. Dispose of the cleaning materials as solid hazardous waste.
Final Disposal
Arrange for the pickup and proper disposal of the consolidated and labeled hazardous waste containers through your institution's EHS office or a licensed hazardous waste disposal contractor. Disposal will likely involve incineration at a licensed facility.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance. The toxicological properties of this compound may not be fully characterized; therefore, it is essential to handle this compound with the utmost care.
References
Safeguarding Your Research: Essential Protocols for Handling Azido-PEG8-Boc
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Azido-PEG8-Boc, a PEG-based PROTAC linker. Given the inherent risks associated with the azide (B81097) functional group, strict adherence to these protocols is mandatory to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before commencing any work with this substance.
Core Hazards of this compound
This compound contains an azide functional group, which presents significant potential hazards. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2][3] While the presence of a long PEG chain can increase the carbon-to-nitrogen ratio and potentially reduce shock sensitivity, all azide-containing compounds must be handled with extreme caution.[4][5]
The azide group also imparts toxicity comparable to that of cyanides.[4] Exposure can lead to symptoms such as rapid breathing, dizziness, headaches, and skin irritation.[3][5] Furthermore, mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[1][2][3] Contact with heavy metals, such as lead or copper often found in plumbing, can form highly unstable and explosive metal azides.[1][4][5][6][7]
Personal Protective Equipment (PPE)
A stringent and comprehensive PPE protocol is the first line of defense against chemical exposure and is mandatory when handling this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | • Safety glasses• Nitrile gloves• Lab coat | Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | • Safety goggles or glasses• Face shield• Double nitrile gloves• Flame-resistant lab coat | • Use of a chemical fume hood is mandatory.• Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][4][5]• A blast shield is highly recommended, especially when handling larger quantities.[2][4] |
| Solution Preparation and Handling | • Chemical splash goggles• Double nitrile gloves• Flame-resistant lab coat | • Work must be conducted within a certified chemical fume hood.[2][5][8]• Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form highly explosive di- and tri-azidomethane.[1][3][4]• Do not use ground glass joints, which can create friction and potentially lead to detonation.[3][4] |
| Waste Disposal | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat | Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | • Safety goggles• Face shield• Chemical-resistant gloves• Lab coat or chemical-resistant apron• Respiratory protection may be necessary depending on the spill size and ventilation. | Have a spill kit readily available that is appropriate for azide-containing compounds. Use non-sparking tools for cleanup.[2] |
For tasks with higher exposure risk or prolonged handling, it is recommended to use Silver Shield™ gloves underneath nitrile gloves for enhanced protection.[2][6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to post-experiment cleanup.
Detailed Experimental Protocol
1. Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.[5]
-
Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[1][3][5]
-
Post a sign on the fume hood indicating that an azide experiment is in progress.[5]
-
Assemble all necessary PPE, non-metal spatulas, and appropriate glassware.
-
Have quenching solutions and clearly labeled, non-metal hazardous waste containers readily available.[4][5]
2. Handling:
-
Weighing: Weigh the smallest amount of this compound necessary for the experiment using a non-metal spatula and an anti-static weighing boat.[4]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly. Avoid solvents that are incompatible with azides, particularly halogenated solvents.[1][4]
-
Reaction Conditions: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place (e.g., blast shield, small scale).[3][4] Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.[3]
3. Post-Experiment:
-
Decontamination: Clean the work area and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[8]
-
Storage of Unused Material: Store any remaining this compound in a clearly labeled, sealed container, away from light, heat, and incompatible materials.[1] Storage at -20°C is recommended.[9][10]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[4][5]
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, weighing paper, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[1][4][5] Keep azide waste separate from other chemical waste streams.[11]
-
Aqueous Waste: NEVER pour azide-containing solutions down the drain.[4][5][6] This can lead to the formation of highly explosive lead or copper azides in the pipes.[4][5][6][7] Collect all aqueous waste in a designated, sealed, and labeled non-metal container.
-
Solid Waste: Collect all contaminated solid waste in a separate, sealed, and labeled plastic bag or container.[4]
-
Deactivation: For some dilute azide solutions, chemical deactivation may be an option before disposal. A common method involves treatment with nitrous acid to destroy the azide.[6][11] This procedure must only be performed by trained personnel in a controlled environment and in accordance with your institution's safety protocols.[11]
-
Final Disposal: All azide-containing waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[1][6] Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. N-Boc-N-bis(PEG8-azide) | BroadPharm [broadpharm.com]
- 10. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
